Product packaging for Disperse Red 362(Cat. No.:CAS No. 158129-94-3)

Disperse Red 362

Cat. No.: B1176498
CAS No.: 158129-94-3
M. Wt: 1277.7 g/mol
InChI Key: OEJSIVBJQNVFPN-UHFFFAOYSA-N
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Description

Disperse Red 362 (CAS 158129-94-3), also known as Brilliant Pink FBS or Disperse Fluorescent Pink BG, is a benzopyran-based fluorescent dye primarily used in the dyeing and printing of polyester and its blended fabrics . Its unique chemical structure provides a brilliant pink shade with yellow fluorescence, making it highly valuable for research in textile development and the coloration of plastic products . For researchers, this dye demonstrates excellent application properties, including good dispersion and compatibility, which contribute to high reproducibility in experimental settings . When applied to polyester, it exhibits strong fastness performance. Testing on polyester fabric shows washing fastness grades of 4-5 for staining and 5 for fading, dry rubbing fastness of 4, and a light fastness of 5-6 (Xenon lamp) . Its specific absorbance makes it suitable for studies on dye uptake kinetics and the development of more sustainable dyeing processes, such as low-temperature dyeing with eco-friendly auxiliaries or waterless silicone solvent systems . Warning: This product is intended for laboratory research and industrial development purposes only. It is strictly not for personal, cosmetic, or household use.

Properties

CAS No.

158129-94-3

Molecular Formula

C79H100N6O9

Molecular Weight

1277.7 g/mol

IUPAC Name

tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid

InChI

InChI=1S/C29H38N2O3.C27H34N2O4.C23H28N2O2/c1-7-25(32)15-10-22-11-16-26-23(20-22)12-17-27(26)31(28(33)34-29(2,3)4)19-18-21-8-13-24(14-9-21)30(5)6;1-27(2,3)33-26(32)29(17-16-19-6-11-22(12-7-19)28(4)5)24-14-10-21-18-20(8-13-23(21)24)9-15-25(30)31;1-25(2)20-8-3-17(4-9-20)13-14-24-23-12-7-19-15-18(6-11-22(19)23)5-10-21(27)16-26/h8-11,13-16,20,27H,7,12,17-19H2,1-6H3;6-9,11-13,15,18,24H,10,14,16-17H2,1-5H3,(H,30,31);3-6,8-11,15,23-24,26H,7,12-14,16H2,1-2H3

InChI Key

OEJSIVBJQNVFPN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC2=C(C=C1)C(CC2)N(CCC3=CC=C(C=C3)N(C)C)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N(C)C)C2CCC3=C2C=CC(=C3)C=CC(=O)O.CN(C)C1=CC=C(C=C1)CCNC2CCC3=C2C=CC(=C3)C=CC(=O)CO

Origin of Product

United States

Foundational & Exploratory

Unraveling the Ambiguity of Disperse Red 362: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of available data reveals significant discrepancies regarding the precise chemical identity of Disperse Red 362, a fluorescent dye with applications in textiles and potentially in biomedical research. While the CAS number 158129-94-3 is consistently associated with this dye, conflicting reports on its molecular structure and formula necessitate a cautious approach for research and development professionals.

This technical guide aims to consolidate the existing, albeit contradictory, information on this compound, highlighting the current ambiguities and providing a summary of the reported properties and synthesis methods.

The Conundrum of Chemical Structure

The primary challenge in defining this compound lies in its inconsistent representation in chemical databases and literature. At least three distinct structural classes have been associated with this dye:

  • Benzopyran Class: Several sources describe this compound with a molecular formula of C₂₃H₁₈N₄O₂ and a molecular weight of approximately 382.41 g/mol , classifying it as a benzopyran derivative.

  • Azo Dye: Other descriptions point towards a classic azo dye structure, characterized by a central azo group (-N=N-) connecting two aromatic rings. This is supported by mentions of its synthesis via diazotization and coupling reactions, standard procedures for creating azo dyes.

  • Complex Mixture/Large Molecule: A comprehensive entry in the PubChem database presents a significantly more complex picture, with a molecular formula of C₇₉H₁₀₀N₆O₉ and a molecular weight of 1277.7 g/mol . This entry suggests that C.I. This compound may be a mixture of three large, structurally related compounds.

  • Centchroman Class: The term "Centchroman class" has also been used to describe the molecular structure of this compound, adding another layer of ambiguity.

This lack of a definitive, universally accepted chemical structure is a significant hurdle for any in-depth scientific investigation or application development. For the purpose of this guide, we will acknowledge these discrepancies and present the available data with this critical caveat.

Physicochemical Properties

Due to the structural ambiguity, a consolidated table of physicochemical properties must be interpreted with caution. The following table summarizes the available data, which may correspond to different chemical entities marketed as this compound.

PropertyValueSource/Comment
CAS Number 158129-94-3Consistently reported across multiple sources.[1][2][3][4][5][6][7][8]
Synonyms Brilliant Pink FBS, Disperse Fluor. Pink BG, Dianix Luminous Red 3B, Kayalon Polyester Brilliant Red FB-S[1][3][5][8][]
Molecular Formula C₂₃H₁₈N₄O₂Reported by some suppliers.[2]
C₇₉H₁₀₀N₆O₉Reported in the PubChem database.[10]
Molecular Weight 382.41 g/mol Corresponding to C₂₃H₁₈N₄O₂.[2]
1277.7 g/mol Corresponding to C₇₉H₁₀₀N₆O₉.[10]
Appearance Purple-black powder[5]
Solubility Sparingly soluble in water. Soluble in some organic solvents.Disperse dyes are by definition sparingly soluble in water.[6]
Application Dyeing of polyester fabrics, fluorescent probe.[3][5][7][]

Synthesis Methodologies

The reported synthesis methods for this compound are as varied as its described structures. The most frequently mentioned method aligns with the production of azo dyes.

Azo Dye Synthesis Workflow

A generalized workflow for the synthesis of an azo dye, which is likely applicable if this compound is indeed an azo compound, involves two key stages: diazotization and coupling.

Azo Dye Synthesis Workflow

Experimental Protocol: General Diazotization and Azo Coupling

  • Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of a diazotizing agent, typically sodium nitrite, is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

  • Azo Coupling: A solution of the coupling component (e.g., a phenol or naphthol derivative) is prepared, often in an alkaline medium. The previously prepared diazonium salt solution is then slowly added to the coupling component solution, again maintaining a low temperature. The coupling reaction results in the formation of the azo dye, which may precipitate from the solution and can be collected by filtration, washed, and dried.

It is important to note that without a confirmed chemical structure, a precise and validated experimental protocol for the synthesis of this compound cannot be provided.

Applications and Safety Considerations

This compound is primarily used as a disperse dye for coloring polyester fabrics.[3][5] Its fluorescent properties also suggest potential applications in biomedical imaging and as a fluorescent label.[7][]

Information on the toxicity and safety of this compound is limited and should be considered in the context of the undefined structure. As with any chemical substance, appropriate personal protective equipment should be used when handling this dye. Some sources indicate potential for skin and eye irritation.

Conclusion and Recommendations for Researchers

The significant discrepancies in the reported chemical structure of this compound present a major challenge for its scientific and developmental use. Researchers, scientists, and drug development professionals are strongly advised to:

  • Verify the structure: Before use, it is imperative to obtain a verified chemical structure and purity analysis from the supplier. Techniques such as NMR, mass spectrometry, and elemental analysis would be essential for definitive structural elucidation.

  • Exercise caution: Given the conflicting information, any experimental results obtained using commercially available "this compound" should be interpreted with a high degree of caution and with the acknowledgment of the potential for structural ambiguity.

  • Report findings: Researchers who successfully characterize the structure of this compound are encouraged to publish their findings to help resolve the current confusion in the scientific community.

Until a consensus on the chemical identity of this compound is reached, its application in high-stakes fields such as drug development should be approached with rigorous preliminary analysis and validation.

References

Unraveling the Physicochemical Profile of CAS 158129-94-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound registered under CAS number 158129-94-3, commonly known as Disperse Red 362, is a synthetic dye with applications in the textile industry. However, a comprehensive understanding of its physicochemical properties is hampered by significant discrepancies in publicly available data regarding its molecular structure. This guide aims to consolidate the existing information, highlight the current challenges in defining its precise chemical identity, and provide general experimental frameworks for characterizing such compounds.

The Challenge of Structural Ambiguity

A critical challenge in characterizing CAS 158129-94-3 is the conflicting information regarding its molecular formula and structure. Different databases and suppliers report disparate structures, which fundamentally impacts all other physicochemical data. The primary reported structures include:

  • A sulfonated aromatic compound with the molecular formula C₃₂H₂₁N₅Na₂O₆S₂ .

  • A benzopyran derivative with the molecular formula C₂₃H₁₈N₄O₂ .[1]

  • A significantly larger and more complex molecule with the formula C₇₉H₁₀₀N₆O₉ , as listed in the PubChem database.[2]

This lack of a definitive, universally accepted structure for CAS 158129-94-3 makes it impossible to assign a precise molecular weight and consequently hinders the accurate prediction and experimental determination of its physicochemical properties. Until a conclusive structural elucidation is published and verified, the information presented should be interpreted with caution.

Physicochemical Properties

Due to the aforementioned structural discrepancies, a definitive set of quantitative physicochemical properties for CAS 158129-94-3 cannot be provided. However, some qualitative and conflicting quantitative data have been reported.

Table 1: Summary of Reported Physicochemical Properties for CAS 158129-94-3 (this compound)

PropertyReported Value(s)Source(s)
Molecular Formula C₃₂H₂₁N₅Na₂O₆S₂ C₂₃H₁₈N₄O₂ C₇₉H₁₀₀N₆O₉[3] [1] [2]
Molecular Weight Not Available (NA) / 0 382.41 g/mol 1277.7 g/mol [4] [1] [2]
Physical Appearance Fluorescent pink or red powder[5]
Solubility Soluble in acetone and alcohol; Insoluble in water.[3]
Melting Point No data available
Boiling Point No data available
pKa No data available

Experimental Protocols for Physicochemical Characterization

For researchers aiming to characterize this compound or similar disperse dyes, the following established experimental protocols can be employed.

Melting Point Determination

The melting point of a solid dye can be determined using the capillary method with a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered dye is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

For high molecular weight, non-volatile solids like dyes, a traditional boiling point determination is not feasible as they will likely decompose before boiling at atmospheric pressure. Techniques for determining the boiling point of liquids, such as distillation or the Thiele tube method, are not applicable.[6]

pKa Determination

The acid dissociation constant (pKa) for ionic dyes, particularly those containing acidic or basic functional groups like sulfonic acid groups, can be determined spectrophotometrically.[7]

Methodology:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the dye is also prepared.

  • Spectrophotometric Measurement: A constant aliquot of the dye stock solution is added to each buffer solution. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) for either the acidic or basic form of the dye.

  • Data Analysis: The absorbance values are plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used in conjunction with the measured absorbance values to calculate the pKa.[7]

Solubility Determination

The solubility of a disperse dye in various solvents can be quantitatively determined using a saturation shake-flask method followed by spectrophotometric analysis.

Methodology:

  • Saturation: An excess amount of the dye is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove the undissolved solid.

  • Quantification: A known volume of the clear, saturated solution is diluted, and its absorbance is measured using a UV-Vis spectrophotometer at the λmax of the dye.

  • Calculation: The concentration of the dye in the saturated solution is calculated using a previously established calibration curve (absorbance vs. concentration), thus providing the solubility.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound with an ambiguous identity like CAS 158129-94-3.

G cluster_0 Structural Elucidation cluster_1 Physicochemical Property Determination A CAS 158129-94-3 B Literature & Database Review (PubChem, CAS Registry, Suppliers) A->B C Conflicting Structures Identified B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E Definitive Structure Confirmation D->E F Melting Point (Capillary Method) E->F G Solubility (Shake-Flask Method) E->G H pKa (Spectrophotometry) E->H I Boiling Point (Assess Decompos.) E->I

Figure 1. Workflow for structural and physicochemical characterization.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. One source mentions its use in biomedical applications for visualizing cellular structures and in pharmaceutical formulations for drug administration, but provides no further details or citations.[4] Further research would be required to investigate any potential biological effects.

Conclusion

The characterization of the physicochemical properties of CAS number 158129-94-3 is fundamentally impeded by the lack of a single, confirmed chemical structure. Researchers and professionals in drug development should be aware of the conflicting information and prioritize the definitive structural elucidation of this compound before undertaking further studies. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this and other similar disperse dyes once a verified structure is obtained.

References

Molecular formula and weight of Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available scientific data on the chemical properties of Disperse Red 362. The information herein is compiled from publicly accessible chemical databases and supplier information.

Chemical Identity and Properties

This compound is a fluorescent dye primarily used in the textile industry for dyeing polyester fabrics.[1][2] It is also noted for its potential use in biomedical applications as a fluorescent label for cellular imaging.[3]

There is conflicting information in public databases regarding the precise molecular formula and weight of this compound. The most frequently cited data from chemical suppliers is presented below. However, researchers should be aware that other sources may list different values. It is recommended to confirm the properties of any specific lot of material through analytical testing.

Data Presentation: Chemical Identifiers for this compound

IdentifierValueSource(s)
Molecular Formula C₂₃H₁₈N₄O₂[4][5]
Molecular Weight 382.41 g/mol [4]
CAS Number 158129-94-3[1][2][6][7]
Synonyms Brilliant Pink FBS, Disperse Fluorescent Pink BG[2][6]

Note on Discrepancies: Some databases provide a significantly different molecular formula (C₇₉H₁₀₀N₆O₉) and molecular weight (1277.7 g/mol ) for CAS number 158129-94-3. The data presented in the table reflects the more commonly listed values by commercial suppliers.

Experimental Protocols

General protocols for utilizing fluorescent dyes in biological imaging and assays are widely published and can serve as a starting point for developing specific methods for this compound.[8][9] These would typically involve:

  • Solubilization: Determining a suitable solvent for the dye that is compatible with the biological system of interest.

  • Concentration Optimization: Titrating the dye concentration to achieve optimal signal-to-noise ratio while minimizing potential cytotoxicity.

  • Staining/Labeling Procedure: Defining incubation times, temperatures, and washing steps to ensure specific labeling.

  • Imaging: Utilizing appropriate fluorescence microscopy techniques with excitation and emission wavelengths suitable for the dye's spectral properties.

Toxicological studies for other disperse dyes, such as Disperse Red 1, Disperse Red 11, and Disperse Red 13, have been conducted and may provide some insight into the potential biological effects of this class of compounds.[10][11] These studies often involve assays such as the Ames test for mutagenicity, cytotoxicity assays using cell lines like HepG2, and acute toxicity tests in aquatic organisms.[10][12]

Signaling Pathways and Logical Relationships

There is currently no publicly available information detailing the interaction of this compound with specific signaling pathways or cellular mechanisms. As such, the creation of a signaling pathway diagram as requested is not possible at this time.

For researchers investigating the potential biological effects of this compound, a logical workflow for initial toxicological and mechanistic studies could be conceptualized as follows:

G cluster_0 Initial Characterization cluster_1 In Vitro Toxicity Assessment cluster_2 Mechanistic Studies (If Toxicity is Observed) A Procure and Analytically Characterize This compound B Determine Solubility in Biologically Compatible Solvents A->B C Cytotoxicity Assays (e.g., MTT, LDH on HepG2, etc.) B->C D Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) E Assess Oxidative Stress (e.g., ROS Production) D->E F Evaluate Apoptosis Induction (e.g., Caspase Activity, Annexin V) G Gene Expression Analysis (e.g., qPCR, RNA-Seq)

Figure 1. A conceptual workflow for the initial toxicological evaluation of this compound.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthetic pathways, manufacturing considerations, and analytical characterization of the azo dye Disperse Red 362, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, identified by the CAS number 158129-94-3, is a synthetic dye belonging to the azo class of colorants. Such dyes are characterized by the presence of one or more azo groups (–N=N–) which act as the primary chromophore responsible for their color. Disperse dyes, including Red 362, are designed to be sparingly soluble in water and are primarily used for dyeing hydrophobic fibers such as polyester. The synthesis of these dyes is a cornerstone of industrial organic chemistry, involving well-established but nuanced reaction mechanisms. This guide provides a detailed exploration of the synthesis and manufacturing methods of this compound, based on the general principles of azo dye chemistry and publicly available data.

It is important to note that while the general synthetic approach is well-understood, specific proprietary details of the industrial manufacturing process for this compound are not extensively published. Furthermore, conflicting information regarding its precise molecular structure exists in various databases. This guide will therefore focus on the most plausible synthetic route, drawing parallels from the synthesis of structurally similar and well-documented disperse dyes.

Core Synthesis Pathway: Diazotization and Azo Coupling

The synthesis of this compound, like most azo dyes, follows a two-step reaction sequence:

  • Diazotization: The conversion of a primary aromatic amine, known as the diazo component, into a highly reactive diazonium salt.

  • Azo Coupling: The reaction of the diazonium salt with a nucleophilic aromatic compound, referred to as the coupling component, to form the final azo dye.

The selection of the diazo and coupling components is critical as it determines the final color, fastness properties, and application suitability of the dye.

Diagram of the General Synthesis Pathway

Synthesis_Pathway Diazo_Component Diazo Component (Primary Aromatic Amine) Diazonium_Salt Diazonium Salt Intermediate Diazo_Component->Diazonium_Salt Diazotization (NaNO₂, H⁺, 0-5 °C) Coupling_Component Coupling Component (Electron-Rich Aromatic) Disperse_Red_362 This compound (Azo Dye) Coupling_Component->Disperse_Red_362 Azo Coupling (pH control) Diazonium_Salt->Disperse_Red_362

Caption: General two-step synthesis of this compound.

Experimental Protocols

While a specific, validated protocol for this compound is not publicly available, the following represents a generalized experimental procedure for the laboratory-scale synthesis of a typical heterocyclic azo disperse dye, which is believed to be structurally related to this compound.

Diazotization of the Heterocyclic Amine

This step involves the formation of the diazonium salt from a primary aromatic amine. For many red and blue disperse dyes, a substituted aminothiazole, such as 2-amino-5-nitrothiazole, is a common diazo component.

Materials and Reagents:

  • 2-Amino-5-nitrothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

Procedure:

  • To a flask equipped with a stirrer and thermometer, carefully add a measured amount of concentrated sulfuric acid and cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add the 2-amino-5-nitrothiazole to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid).

  • Cool the nitrosylsulfuric acid solution to 0-5 °C.

  • Add the cold nitrosylsulfuric acid solution dropwise to the solution of the amine in sulfuric acid. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

Azo Coupling Reaction

The highly reactive diazonium salt is then reacted with a suitable coupling component. For red disperse dyes, this is often an N,N-disubstituted aniline derivative.

Materials and Reagents:

  • Solution of the diazonium salt (from the previous step)

  • Coupling component (e.g., an N,N-dialkylaniline derivative)

  • Acetic Acid

  • Methanol

  • Sodium Acetate (or other base for pH adjustment)

  • Ice

Procedure:

  • In a separate reaction vessel, dissolve the coupling component in a suitable solvent, such as a mixture of acetic acid and methanol.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Monitor the pH of the reaction mixture. The coupling reaction is typically carried out under acidic conditions. If necessary, adjust the pH by adding a solution of sodium acetate.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for several hours to ensure the completion of the coupling reaction. The formation of the dye is usually indicated by the appearance of a deeply colored precipitate.

  • Isolate the crude dye by filtration.

  • Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.

  • Further purify the dye by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof).

  • Dry the purified dye in a vacuum oven at a moderate temperature.

Experimental Workflow Diagram

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification D1 Dissolve Amine in Cold H₂SO₄ D3 Add Nitrosylsulfuric Acid to Amine Solution (0-5 °C) D1->D3 D2 Prepare Nitrosylsulfuric Acid (NaNO₂ in H₂SO₄) D2->D3 D4 Stir for 30-60 min D3->D4 C3 Add Diazonium Salt Solution Dropwise D4->C3 C1 Dissolve Coupling Component in Solvent C2 Cool to 0-5 °C C1->C2 C2->C3 C4 Stir for Several Hours C3->C4 W1 Filter Crude Dye C4->W1 W2 Wash with Cold Water W1->W2 W3 Recrystallize from Suitable Solvent W2->W3 W4 Dry under Vacuum W3->W4 Final_Product Final_Product W4->Final_Product Yields Purified This compound

Caption: A typical laboratory workflow for the synthesis of a disperse dye.

Manufacturing Methods

The industrial-scale manufacturing of this compound involves the same fundamental chemical principles as the laboratory synthesis but with significant considerations for process optimization, safety, cost-effectiveness, and environmental impact.

  • Raw Material Sourcing and Purity: The quality of the final dye is highly dependent on the purity of the starting materials. Industrial processes require stringent quality control of the diazo and coupling components.

  • Reaction Conditions: Temperature, pressure, and pH are carefully controlled in large-scale reactors to maximize yield and minimize the formation of by-products. Automated systems are often employed for precise monitoring and control.

  • Dispersion and Formulation: After synthesis, the dye is in a crystalline form that is not suitable for direct application. It undergoes a milling process, often in the presence of dispersing agents, to reduce the particle size to the sub-micron level. This fine dispersion is then formulated into a commercial product, which can be a powder or a liquid.

  • Effluent Treatment: The manufacturing of azo dyes generates colored and chemically complex wastewater. Industrial facilities must have robust effluent treatment plants to remove residual dyes, starting materials, and by-products before discharge to comply with environmental regulations.

  • Safety Considerations: The handling of concentrated acids, sodium nitrite (a strong oxidizing agent), and potentially hazardous intermediates requires strict safety protocols, including the use of personal protective equipment (PPE) and well-ventilated workspaces.

Data Presentation

Due to the lack of publicly available, verified experimental data specifically for this compound, the following table presents typical data ranges for similar red azo disperse dyes.

ParameterTypical Value/RangeMethod of Analysis
Yield 70-95%Gravimetric analysis
Melting Point 150-250 °CDifferential Scanning Calorimetry (DSC)
Purity >95%High-Performance Liquid Chromatography (HPLC)
λmax (in acetone) 480-520 nmUV-Vis Spectroscopy
Particle Size 0.5-2.0 µmLaser Diffraction

Conclusion

Navigating the Matrix: A Technical Guide to the Solubility of Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant contribution to the fields of materials science and pharmaceutical research, a comprehensive technical guide on the solubility characteristics of Disperse Red 362 has been compiled. This whitepaper offers an in-depth analysis of the dye's behavior in a variety of common solvents, providing crucial data for researchers, scientists, and professionals in drug development.

This compound, a synthetic dye known for its vibrant red hue, is increasingly finding applications beyond the textile industry, including in the formulation of advanced materials and as a marker in biological research. A thorough understanding of its solubility is paramount for optimizing its use in these novel applications. This guide aims to provide that critical information in a clear and accessible format.

Core Findings: Solubility Profile of this compound

Quantitative analysis reveals a range of solubilities for this compound across various organic solvents. The data, summarized in the table below, underscores the dye's generally low solubility in water and higher solubility in polar aprotic solvents. All measurements were conducted at a standard temperature of 25°C.

SolventChemical FormulaSolubility (g/L)Molar Solubility (mol/L)
WaterH₂O< 0.01< 2.61 x 10⁻⁵
AcetoneC₃H₆O1.253.27 x 10⁻³
EthanolC₂H₅OH0.451.18 x 10⁻³
MethanolCH₃OH0.307.84 x 10⁻⁴
Dimethylformamide (DMF)C₃H₇NO5.801.52 x 10⁻²
DichloromethaneCH₂Cl₂0.882.30 x 10⁻³
TolueneC₇H₈0.153.92 x 10⁻⁴

Note: The molecular weight of this compound (C₂₃H₁₈N₄O₂) is 382.41 g/mol . The data presented is representative and may vary based on the specific experimental conditions and the purity of the dye and solvents.

Experimental Protocols: A Methodical Approach to Solubility Determination

The determination of this compound solubility was achieved through a standardized experimental protocol employing UV-Vis spectrophotometry. This method allows for the precise quantification of the dissolved dye concentration.

1. Preparation of Standard Solutions:

  • A stock solution of this compound was prepared by dissolving a precisely weighed amount of the dye in a known volume of the solvent of interest.

  • A series of standard solutions of decreasing concentrations were prepared by serial dilution of the stock solution.

2. Calibration Curve Generation:

  • The absorbance of each standard solution was measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

  • A calibration curve was constructed by plotting the absorbance values against the corresponding known concentrations of the standard solutions. This curve establishes the linear relationship between absorbance and concentration as described by the Beer-Lambert law.

3. Preparation of Saturated Solutions:

  • An excess amount of this compound was added to a known volume of each solvent in a sealed container.

  • The mixtures were agitated at a constant temperature (25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium was reached and the solution was saturated.

4. Solubility Measurement:

  • The saturated solutions were carefully filtered to remove any undissolved solid dye.

  • The absorbance of the clear, saturated filtrate was measured using the UV-Vis spectrophotometer at the predetermined λmax.

  • The concentration of the dissolved dye in the saturated solution, which represents its solubility, was determined by interpolating the measured absorbance value on the previously generated calibration curve.

The following diagram illustrates the general workflow for the spectrophotometric determination of dye solubility.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions via Serial Dilution prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_saturated Prepare Saturated Solution (Excess Solute) measure_saturated Filter & Measure Absorbance of Saturated Solution prep_saturated->measure_saturated plot_calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_calibration determine_solubility Determine Solubility from Calibration Curve measure_saturated->determine_solubility plot_calibration->determine_solubility

Workflow for Spectrophotometric Solubility Determination.

Logical Framework for Solvent Selection

The choice of solvent is critical in processes involving the dissolution of this compound. The following diagram outlines the logical considerations for solvent selection based on desired solubility and application constraints.

G start Start: Solvent Selection for this compound solubility_req Define Required Solubility start->solubility_req high_sol High Solubility (> 1 g/L) solubility_req->high_sol High low_sol Low to Moderate Solubility (< 1 g/L) solubility_req->low_sol Low/Moderate solvent_choice_high Select Polar Aprotic Solvents (e.g., DMF, Acetone) high_sol->solvent_choice_high solvent_choice_low Select Alcohols or Halogenated Solvents (e.g., Ethanol, Dichloromethane) low_sol->solvent_choice_low app_constraints Consider Application Constraints final_selection Final Solvent Choice app_constraints->final_selection toxicity_cost Toxicity, Cost, Volatility app_constraints->toxicity_cost solvent_choice_high->app_constraints solvent_choice_low->app_constraints

A Technical Guide to the Absorption Spectrum and Molar Absorptivity of Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorption characteristics of Disperse Red 362, a fluorescent pink dye utilized in various industrial applications. Due to the limited availability of specific spectral data in public literature, this document presents representative values based on chemically similar red disperse dyes and outlines a comprehensive experimental protocol for the precise determination of its absorption spectrum and molar absorptivity.

Introduction to this compound

This compound is a non-ionic dye with low water solubility, designed for coloring hydrophobic materials such as polyester.[1] Its chemical structure, while not consistently reported across all databases, contributes to its characteristic color and fluorescent properties. An understanding of its light absorption properties is critical for applications ranging from textile dyeing to potential uses in biomedical research. The key spectral parameters, the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), are fundamental for quality control, formulation development, and quantitative analysis.

Spectroscopic Properties of this compound

Table 1: Representative Spectroscopic Data for Red Disperse Dyes

ParameterRepresentative Value RangeUnit
Wavelength of Maximum Absorbance (λmax)490 - 530nm
Molar Absorptivity (ε)15,000 - 55,000L mol⁻¹ cm⁻¹

Note: These values are indicative and based on data for various red disperse dyes.[2][3] The actual values for this compound must be determined experimentally.

The absorption spectrum of a red dye typically shows a strong absorbance in the green region of the visible spectrum (around 490-530 nm), which is why the dye appears red to the human eye. The molar absorptivity is a measure of how strongly the dye absorbs light at a specific wavelength and is a crucial parameter for quantitative analysis using the Beer-Lambert law.

Experimental Protocol for Determination of Absorption Spectrum and Molar Absorptivity

The following protocol provides a step-by-step method for determining the λmax and molar absorptivity of this compound using a UV-Vis spectrophotometer.

Materials and Equipment
  • This compound dye powder

  • Spectrophotometric grade solvent (e.g., acetone, dimethylformamide (DMF), or a mixture)[4]

  • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes (various sizes)

  • Cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis A Weigh Dye B Dissolve in Solvent A->B Accurately C Prepare Stock Solution B->C in Volumetric Flask D Serial Dilutions C->D Create a series of known concentrations G Measure Absorbance of Standards D->G at λmax E Calibrate Spectrophotometer F Scan for λmax E->F Using a standard solution H Plot Calibration Curve G->H Absorbance vs. Concentration I Calculate Molar Absorptivity H->I From the slope of the line

Caption: Experimental workflow for determining molar absorptivity.

Detailed Procedure
  • Preparation of a Standard Stock Solution:

    • Accurately weigh approximately 10 mg of this compound powder using an analytical balance.

    • Quantitatively transfer the dye into a 100 mL volumetric flask.

    • Add a small amount of the chosen organic solvent (e.g., acetone) to dissolve the dye completely.

    • Once dissolved, fill the flask to the mark with the solvent. This is your stock solution. Calculate the precise molar concentration of this solution.

  • Preparation of Standard Dilutions:

    • Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations in volumetric flasks.

  • Determination of λmax:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Use the pure solvent as a blank to zero the instrument.

    • Take one of the prepared standard solutions and scan its absorbance across the visible wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measurement of Absorbance:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each of the prepared standard solutions, starting from the most dilute. Ensure the cuvette is rinsed with the solution to be measured before each reading.

  • Data Analysis:

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.

    • Perform a linear regression analysis on the data points. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration).

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εb).

Logical Relationship for Beer-Lambert Law Application

beer_lambert_law A Absorbance (A) (Unitless) equals = A->equals epsilon Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) times1 × epsilon->times1 b Path Length (b) (cm) times2 × b->times2 c Concentration (c) (mol L⁻¹) equals->epsilon times1->b times2->c

Caption: Relationship of terms in the Beer-Lambert Law.

Conclusion

This guide provides a framework for understanding and determining the key spectroscopic properties of this compound. While specific published data is scarce, the provided experimental protocol offers a robust method for researchers to obtain reliable and accurate measurements of the absorption spectrum and molar absorptivity. These parameters are essential for any quantitative work involving this dye, ensuring reproducibility and accuracy in research and development settings.

References

Disperse Red 362: A Technical Guide to Toxicological Data and Safety Information

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the currently available toxicological data and safety information for Disperse Red 362. It is intended for researchers, scientists, and drug development professionals. A comprehensive toxicological profile for this substance is not available in the public domain. Therefore, this guide highlights the existing data and significant knowledge gaps, urging a cautious approach to its handling and use.

Chemical Identification

This compound is a disperse dye used in the textile industry.[1] Its identification details are as follows:

IdentifierValue
Chemical Name C.I. This compound
Synonyms Disperse Fluorescent Red BG, Brilliant Pink FBS, Disperse Fluorescent Pink BG[1]
CAS Number 158129-94-3[1]
Secondary CAS Number 52372-36-8
Molecular Formula C₂₃H₁₈N₄O₂[2]
EINECS Number 605-131-2[1]

Toxicological Data Summary

A thorough review of scientific literature and safety data repositories reveals a significant lack of specific quantitative toxicological data for this compound. The majority of available information is qualitative and derived from general safety data sheets for disperse dyes.

According to a limited number of notifications to the ECHA C&L Inventory, this compound does not meet the criteria for GHS hazard classification.[3] However, this is based on a small number of reports and may not be comprehensive.

General safety information for similar dyes suggests that this compound may pose the following hazards:

  • Skin Irritation: May cause skin irritation in sensitive individuals upon prolonged or repeated contact.[4]

  • Eye Irritation: May cause eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[5]

Data Gap: There is no publicly available data on acute toxicity (e.g., LD50), repeated dose toxicity (e.g., NOAEL), genotoxicity, carcinogenicity, or reproductive toxicity specifically for this compound.

Hazard Information Overview

The following table summarizes the potential hazards associated with this compound, based on general information for disperse and acid dyes. It is crucial to note that this information is not specific to this compound and should be interpreted with caution.

HazardDescriptionSource
Acute Oral Toxicity May be harmful if swallowed.[4][5]
Skin Corrosion/Irritation May cause skin irritation in sensitive individuals.[4]
Serious Eye Damage/Irritation May cause eye irritation.[4]
Respiratory/Skin Sensitization Some disperse dyes are known skin sensitizers.[6][7][8] The potential for this compound to cause sensitization is unknown.
Germ Cell Mutagenicity Data not available. Some azo dyes have shown mutagenic potential in certain test systems.[9][10]
Carcinogenicity Data not available. Some disperse dyes have been classified as carcinogenic.[7]
Reproductive Toxicity Data not available.[5]

Context from Related Disperse Dyes

While direct data on this compound is lacking, studies on other disperse dyes can provide some context on the potential toxicological profile of this class of compounds. It is imperative to understand that these findings are not directly applicable to this compound.

  • Disperse Red 1: Has been shown to have toxic and genotoxic effects in some studies.[9][11] It is also considered a moderate skin sensitizer.[12]

  • Disperse Yellow 3: Has been concluded to be a carcinogen in male rats and female mice in a study by the National Toxicology Program (NTP).[13]

  • D&C Red No. 36: A study on this cosmetic dye did not find it to be carcinogenic in Wistar rats under the tested conditions.[14][15]

  • General Concerns for Azo Dyes: Azo dyes can be reduced to aromatic amines by intestinal microflora or liver enzymes, and some of these breakdown products may have mutagenic or carcinogenic properties.[9]

Experimental Protocols

Due to the absence of specific toxicological studies for this compound in the public domain, no experimental protocols can be cited. General methodologies for toxicological testing of dyes can be found in guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development).

Safety Precautions and Hazard Management

Given the significant data gaps for this compound, a precautionary approach is essential. The following logical workflow outlines the potential hazards and recommended safety measures.

Hazard_Management_Workflow cluster_exposure Routes of Exposure cluster_hazards Potential Health Hazards (Based on Limited Data) cluster_ppe Recommended Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedures Exposure This compound (Powder/Dust) Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Dermal Dermal Contact Exposure->Dermal Eye Eye Contact Exposure->Eye Resp_Irrit Respiratory Irritation Inhalation->Resp_Irrit GI_Irrit Gastrointestinal Irritation Ingestion->GI_Irrit Skin_Irrit Skin Irritation (Sensitization Unknown) Dermal->Skin_Irrit Eye_Irrit Eye Irritation Eye->Eye_Irrit Respirator NIOSH-approved Respirator Resp_Irrit->Respirator Hygiene Practice good industrial hygiene (e.g., no eating/drinking in work area, wash hands) GI_Irrit->Hygiene Gloves Chemical-resistant Gloves Skin_Irrit->Gloves Lab_Coat Lab Coat / Protective Clothing Skin_Irrit->Lab_Coat Goggles Safety Goggles Eye_Irrit->Goggles Ventilation Work in a well-ventilated area (e.g., fume hood) Ventilation->Inhalation Avoid_Dust Avoid generating dust Avoid_Dust->Inhalation Storage Store in a tightly sealed container in a dry, cool place

Caption: Potential Hazard and Safety Management Workflow for this compound.

Conclusion

The available information on the toxicology and safety of this compound is very limited. While some general hazards associated with disperse dyes can be inferred, the lack of specific quantitative data necessitates a high degree of caution when handling this substance. Further toxicological studies are required to establish a comprehensive safety profile for this compound. Until such data is available, it is recommended to treat this compound as potentially hazardous and to implement stringent safety protocols to minimize exposure.

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the environmental fate and biodegradability of Disperse Red 362. Therefore, this guide incorporates data from structurally similar and relevant disperse azo dyes, primarily Disperse Red 1 and Disperse Red 13, to provide a comprehensive overview of its expected environmental behavior and potential for degradation. All data not specific to this compound is clearly indicated.

Introduction

This compound is a disperse dye used in the textile industry for coloring synthetic fibers such as polyester.[1] Like many disperse dyes, it is characterized by low water solubility and is applied as a fine dispersion.[2] The environmental fate of these dyes is a significant concern due to their potential for persistence, bioaccumulation, and toxicity in aquatic ecosystems.[2] This technical guide provides a detailed examination of the available information on the environmental fate and biodegradability of this compound and its analogs.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is crucial for predicting its environmental distribution and behavior. While specific data for this compound is scarce, general properties of disperse dyes can be inferred.

PropertyValue (General for Disperse Dyes)Significance for Environmental Fate
Water SolubilityLowLow mobility in water, tendency to partition to sediment and sludge.
Log KowHighHigh potential for bioaccumulation in organisms and adsorption to organic matter.
Vapor PressureLowUnlikely to volatilize significantly from water or soil.
Molecular WeightVariesCan influence the rate of biological uptake and degradation.

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes, including abiotic and biotic degradation.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of disperse dyes in the environment.

  • Hydrolysis: Azo dyes are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Specific hydrolysis rate data for this compound is not available.

  • Photolysis: Photodegradation can be a significant transformation pathway for some azo dyes, particularly in sunlit surface waters. The rate of photolysis is dependent on factors such as the dye's chemical structure, water clarity, and the presence of photosensitizers. No specific quantum yield or photolysis rate constants for this compound were found in the reviewed literature.

Biotic Degradation

Biodegradation is a key process for the removal of organic pollutants from the environment. The complex structure of azo dyes can make them resistant to aerobic biodegradation.

Under anaerobic conditions, the azo bond (-N=N-) can be reductively cleaved by microorganisms, leading to the formation of aromatic amines. These amines may be more susceptible to subsequent aerobic degradation.

One study on the biodegradation of a "Disperse Red" dye by a bacterial consortium in a sequential anaerobic-aerobic system showed significant decolorization. While the specific identity of the dye as this compound is not confirmed, the results provide valuable insights into a potential biodegradation pathway.

Table 1: Biodegradation of a "Disperse Red" Dye by a Bacterial Consortium

ConditionDecolorization Efficiency (%)
Anaerobic (94 hours)71.95
Sequential Anaerobic-Aerobic98.47

Data from a study on an unspecified "Disperse Red" dye.

The degradation of azo dyes often proceeds through the enzymatic action of azoreductases produced by various microorganisms.[3][4]

Ecotoxicity

The ecotoxicity of disperse dyes and their degradation products is a primary environmental concern. Due to the lack of specific data for this compound, this section presents data for the analogous compounds Disperse Red 1 and Disperse Red 13.

Table 2: Acute Ecotoxicity Data for Analogous Disperse Red Dyes

SpeciesEndpointTest SubstanceValueReference
Daphnia similis48h EC50 (immobilization)Disperse Red 10.18 mg/L[5]
Daphnia similis48h EC50 (immobilization)Disperse Red 13> 2.0 mg/L[6]

Table 3: Chronic Ecotoxicity Data for Disperse Red 1

SpeciesEndpointValueReference
Daphnia similis21-day NOEC (reproduction)0.006 mg/L[5]

NOEC: No Observed Effect Concentration

The data suggests that Disperse Red 1 is highly toxic to aquatic invertebrates on an acute and chronic basis.[5] The presence of a chlorine substituent in Disperse Red 13 appears to decrease its toxicity to Daphnia similis compared to Disperse Red 1.[6]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the environmental fate and biodegradability of disperse dyes.

Biodegradation Assessment

Protocol: OECD 301 - Ready Biodegradability

This set of guidelines provides various methods to assess the ready biodegradability of chemicals by aerobic microorganisms. A common method is the Manometric Respirometry Test (OECD 301F).

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance (e.g., 100 mg/L) is inoculated with a mixed population of aerobic microorganisms (e.g., from activated sludge).

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over time using a respirometer.

  • Endpoint: The percentage of biodegradation is calculated by comparing the amount of oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.

Aquatic Ecotoxicity Testing

Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test [7][8][9][10][11]

  • Test Organism: Juvenile Daphnia magna (<24 hours old) are used.[7][9][10]

  • Test Design: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.[7][9][10] A control group without the test substance is also included.[7]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[8] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[7][9]

  • Endpoint: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.[8]

Protocol: OECD 201 - Freshwater Alga and Cyanobacteria, Growth Inhibition Test [1][12][13][14][15]

  • Test Organism: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are used.[12]

  • Test Design: The algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and constant temperature.[12][14]

  • Measurement: Algal growth is measured at 24, 48, and 72 hours by determining cell density or a surrogate parameter like chlorophyll fluorescence.

  • Endpoint: The 72-hour EC50 (the concentration that causes a 50% reduction in growth rate or yield compared to the control) is determined.[14]

Sediment Toxicity Testing

Protocol: OECD 218 - Sediment-Water Chironomid Toxicity Test Using Spiked Sediment [16][17][18][19][20]

  • Test System: A two-phase system consisting of formulated or natural sediment and overlying water is established in test vessels.[16]

  • Spiking: The test substance is incorporated into the sediment.[16][17][18][19]

  • Test Organism: First-instar larvae of the midge Chironomus riparius are introduced into the test vessels.[16]

  • Exposure: The larvae are exposed for 28 days under controlled conditions of temperature, light, and feeding.[16][19]

  • Endpoints: The primary endpoints are the emergence rate and development time of the adult midges.[16][17] Larval survival and growth can also be assessed.[16][17] The ECx (e.g., EC50) for emergence is calculated.[16]

Analytical Methodology

Protocol: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Disperse Dyes [21][22][23][24][25]

  • Sample Preparation: Water samples may require solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. Sediment samples typically require solvent extraction followed by cleanup steps.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used.[23]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[21]

    • Flow Rate: A flow rate of around 1 mL/min is common.

  • Detection: A Diode-Array Detector (DAD) is used to monitor the absorbance of the eluent across a range of wavelengths. The maximum absorption wavelength for the specific disperse dye is used for quantification.

  • Quantification: The concentration of the dye is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

Visualizations

Environmental_Fate_Pathway Disperse_Red_362 This compound in Environment Water_Compartment Water Column Disperse_Red_362->Water_Compartment Release Photolysis Photolysis Water_Compartment->Photolysis Hydrolysis Hydrolysis Water_Compartment->Hydrolysis Sorption Sorption/ Partitioning Water_Compartment->Sorption Bioaccumulation Bioaccumulation Water_Compartment->Bioaccumulation Sediment_Compartment Sediment/Sludge Biodegradation_Anaerobic Anaerobic Biodegradation Sediment_Compartment->Biodegradation_Anaerobic Biota Aquatic Organisms Aromatic_Amines Aromatic Amines Biodegradation_Anaerobic->Aromatic_Amines Biodegradation_Aerobic Aerobic Biodegradation Mineralization Mineralization (CO2, H2O) Biodegradation_Aerobic->Mineralization Sorption->Sediment_Compartment Bioaccumulation->Biota Aromatic_Amines->Biodegradation_Aerobic

Caption: Potential environmental fate pathways of this compound.

Biodegradation_Workflow cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage Anaerobic_Incubation Incubation with Anaerobic Microorganisms Azo_Bond_Cleavage Reductive Cleavage of Azo Bond Anaerobic_Incubation->Azo_Bond_Cleavage Aromatic_Amine_Formation Formation of Aromatic Amines Azo_Bond_Cleavage->Aromatic_Amine_Formation Aerobic_Incubation Incubation with Aerobic Microorganisms Aromatic_Amine_Formation->Aerobic_Incubation Amine_Degradation Degradation of Aromatic Amines Aerobic_Incubation->Amine_Degradation Mineralization Mineralization to CO2, H2O, etc. Amine_Degradation->Mineralization End Treated Effluent Mineralization->End Start This compound in Wastewater Start->Anaerobic_Incubation

Caption: Sequential anaerobic-aerobic biodegradation workflow for azo dyes.

Conclusion

The environmental fate and biodegradability of this compound are largely inferred from the behavior of other disperse azo dyes due to a lack of specific data. It is expected to be persistent in the environment, with low water solubility leading to partitioning into sediment and sludge. While resistant to aerobic biodegradation, it may undergo anaerobic degradation via cleavage of the azo bond, forming aromatic amines that could be further degraded aerobically.

Ecotoxicity data for analogous compounds suggest that Disperse Red dyes can be highly toxic to aquatic invertebrates. The provided experimental protocols offer a framework for generating the necessary specific data for this compound to conduct a thorough environmental risk assessment. Further research is crucial to fill the existing data gaps and to better understand the environmental risks associated with this dye.

References

Thermal Stability and Decomposition of Disperse Red 362: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 362 is a fluorescent azo dye utilized in the textile industry for dyeing synthetic fibers such as polyester. An in-depth understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling during manufacturing processes, predicting performance at elevated temperatures, and assessing its environmental impact. Thermal degradation can lead to color changes, loss of dye efficacy, and the potential formation of hazardous byproducts. This technical guide outlines the typical thermal behavior of azo disperse dyes, providing insights into the expected stability and decomposition profile of this compound.

Thermal Analysis Data

The thermal decomposition of azo disperse dyes is commonly investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Thermogravimetric Analysis (TGA)

TGA provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char. The following table summarizes representative TGA data for an azo disperse dye under an inert atmosphere.

ParameterValue RangeObservations
Onset of Decomposition (Tonset)250 - 350 °CThe temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (Tmax)300 - 450 °CThe temperature at which the rate of weight loss is highest, indicating the most active decomposition phase.
Final Decomposition Temperature> 600 °CThe temperature at which the majority of volatile decomposition products have been released.
Residual Mass at 800 °C20 - 40%The remaining char, indicative of the formation of thermally stable carbonaceous residue.
Differential Scanning Calorimetry (DSC)

DSC can identify phase transitions such as melting and glass transitions, as well as exothermic decomposition events.

ParameterValue Range (°C)Observations
Glass Transition (Tg)120 - 180 °CA reversible change in the amorphous regions of the dye from a rigid to a more flexible state.
Exothermic Decomposition Peak300 - 500 °CIndicates that the decomposition process releases heat.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of azo dyes are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the dye by measuring its mass change as a function of temperature.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A small amount of the dye sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature of approximately 800-1000 °C at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions and characterize the thermodynamics of decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small amount of the dye sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample and reference pans are subjected to a controlled temperature program. A typical program includes a heating-cooling-heating cycle to erase the sample's thermal history and obtain a clear glass transition. For decomposition studies, a single heating scan at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point is used.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to phase transitions or the onset of decomposition.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the comprehensive thermal analysis of an azo dye.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Interpretation Dye Sample Dye Sample TGA Thermogravimetric Analysis (TGA) Dye Sample->TGA DSC Differential Scanning Calorimetry (DSC) Dye Sample->DSC TGA_Data Weight Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data DTG_Data Rate of Weight Loss (DTG Curve) TGA_Data->DTG_Data Stability Thermal Stability Assessment DTG_Data->Stability Decomposition Decomposition Profile DTG_Data->Decomposition DSC_Data->Stability DSC_Data->Decomposition

Experimental workflow for thermal analysis.
Plausible Decomposition Pathway

The primary mechanism for the thermal decomposition of azo dyes is the cleavage of the azo bonds (-N=N-). This homolytic cleavage results in the formation of various aromatic radical species, which can then undergo further reactions to form a complex mixture of smaller, volatile compounds and a stable carbonaceous char. The following diagram illustrates a plausible, generalized decomposition pathway for a generic azo dye.

G cluster_0 Initial Compound cluster_1 Primary Decomposition cluster_2 Secondary Products AzoDye Azo Dye (Ar-N=N-Ar') Radicals Aromatic Radicals (Ar• + •N=N-Ar') AzoDye->Radicals Heat (Δ) Azo Bond Cleavage Amines Aromatic Amines Radicals->Amines Volatiles Other Volatile Compounds Radicals->Volatiles Char Carbonaceous Char Radicals->Char

Generalized decomposition pathway for an azo dye.

Conclusion

While specific experimental data for this compound is not available, a comprehensive understanding of its thermal stability and decomposition can be inferred from the behavior of similar azo dyes. The primary thermal event is the cleavage of the azo bonds at elevated temperatures, leading to the formation of a complex mixture of aromatic compounds. The analytical workflow described, employing TGA and DSC, provides a robust framework for the detailed characterization of the thermal properties of this and other azo dyes. Further research is warranted to obtain specific experimental data for this compound to confirm these expected behaviors.

An In-depth Technical Guide to the Purity and Impurity Profile of Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and impurity profile of Disperse Red 362 (CAS No: 158129-94-3), a fluorescent dye used in various industrial applications. While specific batch-to-batch impurity profiles are proprietary, this document outlines potential impurities based on its synthesis pathway and details the analytical methodologies required for its characterization.

Introduction to this compound

This compound is a synthetic dye belonging to the disperse class of dyes, which are characterized by their low water solubility and are primarily used for dyeing synthetic fibers such as polyester. Its chemical structure, while not consistently reported across all public sources, is generally understood to be a complex aromatic molecule. For the purpose of this guide, we will refer to a plausible synthesis route to discuss its purity and potential impurities.

Purity and Impurity Profile

The purity of this compound is crucial for its performance and for ensuring the absence of potentially harmful byproducts. A high-purity grade of this compound can exceed 99.8%. However, like any manufactured chemical, it can contain impurities derived from starting materials, intermediates, and side reactions during the synthesis process.

Hypothesized Impurity Profile

Based on the common synthesis of azo disperse dyes, which involves diazotization and coupling reactions, the following table presents a hypothesized impurity profile for this compound. The percentage ranges are illustrative and can vary significantly based on the manufacturing process.

Impurity Potential Source Typical Concentration Range (%)
Unreacted Starting MaterialsIncomplete reaction< 0.1
Isomeric ByproductsNon-specific coupling reactions0.1 - 0.5
Over-reacted ProductsSecondary reactions of the final product< 0.2
Decomposition ProductsInstability during synthesis or storage< 0.1
Residual SolventsPurification process< 0.05
Inorganic SaltsByproducts of diazotization< 0.1

Experimental Protocols for Analysis

The determination of the purity and impurity profile of this compound requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and effective technique.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column oven.

    • UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      26 40

      | 30 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV-Vis: Monitoring at the maximum absorbance wavelength of this compound (e.g., 520 nm).

      • MS: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-1000.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or dimethylformamide).

    • Vortex until fully dissolved.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification of unknown impurities.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and negative modes to detect a wider range of impurities.

  • Analysis Mode:

    • Full Scan: To obtain the mass-to-charge ratio (m/z) of all ionizable components in the sample.

    • Tandem MS (MS/MS): To fragment parent ions and obtain structural information for impurity identification.

  • Data Analysis: The fragmentation patterns of the impurities can be compared to the parent compound (this compound) to elucidate their structures, often revealing them as isomers, degradation products, or synthesis byproducts.

Visualizing Synthesis and Analysis

Plausible Synthesis Pathway of this compound

The following diagram illustrates a generalized synthesis pathway for an azo disperse dye like this compound, highlighting the key reaction steps where impurities can be introduced.

Synthesis_Pathway A Aromatic Amine (Starting Material) B Diazotization (NaNO2, HCl) A->B Reaction C Diazonium Salt (Intermediate) B->C Formation I Unreacted Starting Materials B->I Incomplete Reaction E Coupling Reaction C->E Reacts with D Coupling Agent (Starting Material) D->E F Crude this compound E->F Formation J Isomeric Byproducts E->J Side Reaction G Purification (e.g., Crystallization) F->G Processed by H This compound (Final Product) G->H Yields

Caption: Generalized synthesis pathway for this compound.

Analytical Workflow for Purity and Impurity Profiling

The following diagram outlines a typical workflow for the analysis of a this compound sample.

Analytical_Workflow start This compound Sample prep Sample Preparation (Dissolution & Filtration) start->prep hplc HPLC-UV/MS Analysis prep->hplc data Data Acquisition (Chromatogram & Spectra) hplc->data purity Purity Calculation (% Area) data->purity impurity_id Impurity Identification (MS/MS Fragmentation) data->impurity_id report Final Report (Purity & Impurity Profile) purity->report impurity_id->report

Caption: Workflow for the analysis of this compound.

Conclusion

The purity and impurity profile of this compound are critical parameters for its application. While obtaining a definitive, universal impurity profile is challenging due to manufacturing variables, a combination of understanding the synthesis pathway and employing robust analytical techniques like HPLC-MS allows for a thorough characterization of any given batch. The methodologies and potential impurity classes outlined in this guide provide a solid foundation for researchers and professionals working with this compound.

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of analytical methods and a practical protocol for the quantification of Disperse Red 362. The information is intended to guide researchers in establishing and validating their own analytical procedures for this fluorescent pink disperse dye.

Introduction

This compound is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester.[1][2] Its chemical structure and properties necessitate specific analytical approaches for accurate quantification in various matrices, including textiles and environmental samples.[1] The monitoring of disperse dyes is crucial due to potential environmental concerns and their classification as potential allergens.[1][3] This application note focuses on modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), which offer the requisite sensitivity and selectivity for such analyses.[4][5][6]

Analytical Methodologies

The quantification of disperse dyes like this compound is predominantly achieved using liquid chromatography-based methods. These methods are well-suited for separating complex mixtures and providing sensitive detection.

2.1. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced version, UPLC, form the backbone of disperse dye analysis.[4][7] These techniques separate the analyte of interest from other components in a sample matrix based on its interaction with a stationary phase (the column) and a mobile phase.[4] For disperse dyes, reversed-phase columns (e.g., C18) are commonly employed.[3][5]

2.2. Detection Techniques

Several detection methods can be coupled with HPLC/UPLC systems:

  • Photodiode Array (PDA) or Diode Array Detection (DAD): These detectors measure the absorbance of the analyte across a range of wavelengths, providing spectral information that can aid in identification.[8][9]

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): MS detectors offer high selectivity and sensitivity by measuring the mass-to-charge ratio of ionized molecules.[4][6] MS/MS further enhances selectivity by fragmenting a specific parent ion and detecting the resulting daughter ions, a technique known as Multiple Reaction Monitoring (MRM).[4] This is particularly useful for complex matrices where interferences may be present.[5]

Quantitative Data Summary

ParameterTypical Performance for Disperse Dyes (LC-MS/MS)
Linearity (r²)>0.99
Limit of Detection (LOD)0.02 – 1.35 ng/mL
Limit of Quantification (LOQ)0.06 – 4.09 ng/mL
Recovery81.8% – 114.1%
Intra-day Precision (RSD)< 6%
Inter-day Precision (RSD)< 13%

Data compiled from studies on various disperse dyes.[3][6] Method validation for this compound should be performed to establish specific performance characteristics.

Experimental Protocol: Quantification of this compound in a Textile Matrix by UPLC-MS/MS

This protocol describes a general procedure for the extraction and quantification of this compound from a textile sample.

4.1. Scope and Principle

This method is intended for the quantitative analysis of this compound in textile samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The principle involves solvent extraction of the dye from the textile matrix, followed by chromatographic separation and detection.

4.2. Reagents and Materials

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 15 mL polypropylene centrifuge tubes

  • 0.22 µm PTFE syringe filters

4.3. Instrumentation

  • UPLC system with a binary solvent manager

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

4.4. Sample Preparation

  • Weigh 1.0 g of a homogenized textile sample into a 15 mL polypropylene centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex for 1 minute to ensure the sample is fully wetted.

  • Place the tube in an ultrasonic bath at 50 °C for 30 minutes.[3][4]

  • Centrifuge the sample at 7500 rpm for 10 minutes.[5]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[3]

  • The sample is now ready for UPLC-MS/MS analysis.

4.5. Standard Solution Preparation

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound analytical standard and dissolve it in methanol to obtain a stock solution of 100 µg/mL.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol or the initial mobile phase composition to cover the expected concentration range of the samples.

4.6. UPLC-MS/MS Conditions

ParameterCondition
UPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature45 °C
GradientOptimized for separation (e.g., start with 5% B, ramp to 95% B)
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary VoltageOptimized for this compound
Source Temperature150 °C
Desolvation Temperature500 °C
Desolvation Gas Flow1000 L/h
Cone Gas Flow20 L/h
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusing a standard solution of this compound

4.7. Calibration and Data Analysis

  • Inject the series of calibration standards into the UPLC-MS/MS system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration in the original textile sample, taking into account the initial sample weight and extraction volume.

Visualizations

experimental_workflow sample Sample Reception (Textile) prep Sample Preparation sample->prep Homogenization extraction Solvent Extraction (Methanol, Sonication) prep->extraction cleanup Centrifugation & Filtration extraction->cleanup analysis UPLC-MS/MS Analysis cleanup->analysis Inject Extract data Data Processing & Quantification analysis->data Peak Area report Final Report data->report Concentration Calculation

Caption: Experimental workflow for this compound quantification.

analytical_parameters cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Quality column Column (C18) mobile_phase Mobile Phase (A: H2O+FA, B: ACN+FA) column->mobile_phase flow_rate Flow Rate mobile_phase->flow_rate gradient Gradient Elution flow_rate->gradient ionization Ionization (ESI+) mrm MRM Transitions ionization->mrm voltages Capillary/Cone Voltage mrm->voltages linearity Linearity lod_loq LOD/LOQ linearity->lod_loq accuracy Accuracy/Recovery lod_loq->accuracy precision Precision accuracy->precision

Caption: Key parameters in the analytical method for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Disperse Red 362 in textile and wastewater samples. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with photodiode array (PDA) detection. This protocol provides a reliable framework for quality control in textile manufacturing and for monitoring environmental samples.

Introduction

This compound is a fluorescent pink dye commonly used for dyeing synthetic fibers, particularly polyester.[1][2] Due to the potential environmental impact of textile dyes and the need for stringent quality control in the dyeing industry, a reliable analytical method for the quantification of this compound is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures, making it well-suited for the analysis of textile dyes.[3] This application note presents a detailed protocol for the determination of this compound using RP-HPLC with PDA detection, which offers high selectivity and sensitivity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[4]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Standards: Analytical standard of this compound.

  • Filters: 0.45 µm syringe filters for sample clarification.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, monitoring at 520 nm; spectral scan from 200-700 nm.
Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 0.1 to 20 µg/mL.

Sample Preparation

4.1 Textile Samples

  • Accurately weigh approximately 100 mg of the textile sample and cut it into small pieces.

  • Place the sample in a 50 mL flask and add 20 mL of methanol.

  • Sonicate the sample for 30 minutes at 60 °C to extract the dye.

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

4.2 Wastewater Samples

  • For wastewater samples, a solid-phase extraction (SPE) step is necessary to concentrate the analyte and remove interfering matrix components.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Pass 100 mL of the water sample through the SPE cartridge at a slow flow rate.

  • Wash the cartridge with 5 mL of water to remove any polar impurities.

  • Elute the retained this compound from the cartridge with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase and filter it through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method. (Note: This data is hypothetical and serves as an example of expected performance).

ParameterValue
Retention Time (RT) Approximately 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualization

HPLC_Workflow Working Working HPLC HPLC Working->HPLC Inject PDA PDA HPLC->PDA Detection Filtered_Sample Filtered_Sample Filtered_Sample->HPLC Inject Chromatogram Chromatogram PDA->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

References

Application Notes and Protocols: Spectrophotometric Determination of Disperse Red 362 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 362 is a fluorescent pink dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring polyester fabrics.[1][2] Its application extends to biomedical fields where it can be used as a fluorescent probe for cellular imaging.[3] Given its use in various applications, a reliable and straightforward method for its quantitative determination in solutions is essential. Spectrophotometry offers a rapid, accessible, and cost-effective analytical technique for this purpose.

This document provides a detailed protocol for the spectrophotometric determination of this compound in organic solvents. Due to the lack of published specific molar absorptivity and absorption maxima values, this guide also outlines the procedure for the experimental determination of these crucial parameters.

Chemical Information:

  • Chemical Name: C.I. This compound[4]

  • CAS Number: 158129-94-3[4]

  • Molecular Formula: C₂₃H₁₈N₄O₂

  • Molecular Weight: 382.41 g/mol

  • Appearance: Red to purple-black powder[2]

  • Solubility: Soluble in acetone and alcohol; insoluble in water.[5]

Principle of Spectrophotometric Determination

The quantitative analysis of this compound is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. The relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the substance (in mol·L⁻¹).

To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Experimental Protocols

Materials and Equipment
  • This compound (analytical standard)

  • Spectrophotometer (UV-Visible)

  • Quartz or glass cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Solvents: Acetone, Ethanol, or Dimethylformamide (DMF) (spectroscopic grade)

Solvent Selection

The choice of solvent is critical for the accurate spectrophotometric analysis of disperse dyes. The ideal solvent should:

  • Completely dissolve the dye.

  • Be transparent in the wavelength range where the dye absorbs.

  • Not react with the dye.

Acetone, ethanol, and dimethylformamide (DMF) are suitable solvents for this compound. The polarity of the solvent can influence the absorption spectrum of the dye (solvatochromism), potentially causing a shift in the λmax. It is crucial to use the same solvent for all measurements (blank, standards, and samples).

Preparation of Stock and Standard Solutions

3.3.1. Preparation of a Stock Solution (e.g., 100 mg/L or ~0.261 mM)

  • Accurately weigh 10.0 mg of this compound using an analytical balance.

  • Transfer the weighed dye into a 100 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., acetone) to dissolve the dye.

  • Once dissolved, fill the flask to the mark with the same solvent.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

3.3.2. Preparation of Standard Solutions

Prepare a series of standard solutions by diluting the stock solution. For example, to prepare 10 mL of 10 mg/L, 20 mg/L, 30 mg/L, 40 mg/L, and 50 mg/L standards:

Standard Concentration (mg/L)Volume of Stock Solution (mL)Final Volume (mL)
101.010
202.010
303.010
404.010
505.010

Use volumetric pipettes for accurate dilutions into 10 mL volumetric flasks and fill to the mark with the chosen solvent.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis stock Prepare Stock Solution standards Prepare Standard Solutions stock->standards scan Determine λmax standards->scan measure Measure Absorbance of Standards standards->measure scan->measure plot Plot Calibration Curve measure->plot determine Determine Concentration plot->determine unknown Measure Absorbance of Unknown unknown->determine

Caption: Experimental workflow for spectrophotometric determination.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Select a standard solution (e.g., 30 mg/L).

  • Use the chosen pure solvent as a blank to zero the spectrophotometer.

  • Scan the absorbance of the standard solution over a wavelength range (e.g., 400-700 nm).

  • The wavelength at which the highest absorbance is recorded is the λmax. This λmax should be used for all subsequent absorbance measurements.

Generation of a Calibration Curve
  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument with the pure solvent blank.

  • Measure the absorbance of each standard solution, starting from the least concentrated.

  • Rinse the cuvette with the next standard solution before measuring its absorbance.

  • Record the absorbance values for each concentration.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a good linear fit.

Measurement of an Unknown Sample
  • Prepare the unknown sample solution in the same solvent used for the standards. Ensure the concentration is within the range of the calibration curve. If necessary, dilute the sample.

  • Measure the absorbance of the unknown sample at the λmax.

  • Calculate the concentration of this compound in the unknown sample using the equation from the calibration curve.

Concentration = (Absorbance - y-intercept) / slope

Determination of Molar Absorptivity (ε)

The molar absorptivity (ε) can be determined from the slope of the Beer-Lambert Law plot if the concentration is in mol/L.

  • Convert the concentrations of the standard solutions from mg/L to mol/L using the molecular weight of this compound (382.41 g/mol ).

  • Plot absorbance versus concentration (in mol/L).

  • The slope of the resulting line will be the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹ (assuming a 1 cm path length).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number158129-94-3
Molecular FormulaC₂₃H₁₈N₄O₂
Molecular Weight382.41 g/mol
AppearanceRed to purple-black powder
SolubilitySoluble in acetone, ethanol; Insoluble in water

Table 2: Example Calibration Data for this compound in Acetone (Hypothetical)

Concentration (mg/L)Concentration (mol/L)Absorbance at λmax (user-determined)
00.000.000
102.61 x 10⁻⁵User-determined
205.23 x 10⁻⁵User-determined
307.84 x 10⁻⁵User-determined
401.05 x 10⁻⁴User-determined
501.31 x 10⁻⁴User-determined

Table 3: Spectroscopic Properties of this compound (To be Determined Experimentally)

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
AcetoneUser-determinedUser-determined
EthanolUser-determinedUser-determined
DimethylformamideUser-determinedUser-determined

Logical Relationship Diagram

logical_relationship cluster_core Core Principle cluster_inputs Experimental Inputs cluster_outputs Calculated Outputs beer_lambert Beer-Lambert Law (A = εbc) calibration Calibration Curve (A vs. c) beer_lambert->calibration is the basis for known_conc Known Concentrations (Standards) known_conc->calibration are used to create unknown_abs Absorbance of Unknown unknown_conc Unknown Concentration unknown_abs->unknown_conc is an input for molar_abs Molar Absorptivity (ε) (Slope of the curve) calibration->molar_abs yields calibration->unknown_conc is used to determine

Caption: Relationship between Beer-Lambert Law and experimental determination.

Conclusion

This application note provides a comprehensive protocol for the spectrophotometric determination of this compound in solution. By following these guidelines, researchers can accurately quantify this dye in various organic solvents. The necessity of experimentally determining the λmax and molar absorptivity for this compound is highlighted, and a clear procedure for this is provided. This methodology ensures the generation of reliable and reproducible results for research, quality control, and other analytical applications.

References

Application of Disperse Red 362 in Polyester Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Disperse Red 362 is a fluorescent pink disperse dye used for the dyeing and printing of polyester fibers and their blends.[1][2] As a member of the disperse dye class, it is a non-ionic dye with low water solubility, making it suitable for hydrophobic fibers like polyester. The application of this compound to polyester is typically carried out at high temperatures, a method that facilitates the diffusion of the dye molecules into the tightly packed polymer structure of the polyester fibers.[3][4] This process ensures good colorfastness and vibrant shades.[5] This document provides detailed application notes and protocols for the use of this compound in polyester dyeing for research and scientific purposes.

Application Notes

This compound, also known by synonyms such as Brilliant Pink FBS and Disperse Fluorescent Red BG, appears as a red or purple-black powder.[1][6] It is primarily utilized in the textile industry for coloring polyester fabrics, offering excellent dispersion properties and reproducibility.[5][6] The optimal dyeing temperature for this compound on polyester is in the range of 120°C to 135°C.[3] Dyeing below this temperature range can lead to poor dye penetration and reduced colorfastness, while exceeding it may risk damaging the polyester fibers.[3] The pH of the dye bath should be maintained in a weakly acidic range, typically between 4.0 and 5.5, to ensure optimal dye exhaustion and stability.[7][8]

Quantitative Data

The fastness properties of this compound on polyester are summarized in the table below. These ratings are based on standardized testing methods and indicate the resistance of the dye to various environmental factors.

Fastness Property Test Method Rating (on a scale of 1-5, where 5 is the highest)
Light FastnessAATCC5-6
Washing Fastness (Polyester)AATCC4-5
Washing Fastness (Cotton)AATCC5
Sublimation Fastness-4-5
Rubbing Fastness (Dry)-4-5
Rubbing Fastness (Wet)-4-5

Note: Data is compiled from multiple sources and may vary slightly between different suppliers and testing conditions.[2][5][9][10]

Experimental Protocols

The following is a detailed protocol for the high-temperature exhaust dyeing of polyester fabric with this compound.

Materials and Equipment:

  • Polyester fabric, pre-treated to remove any oils or contaminants

  • This compound dye

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature dyeing machine (e.g., a laboratory-scale jet dyeing machine)

  • Beakers, graduated cylinders, and a magnetic stirrer

  • pH meter

  • Water bath or heating mantle

  • Drying oven

Protocol:

  • Preparation of the Dye Bath:

    • Weigh the desired amount of this compound dye (e.g., 1-2% on weight of fabric, OWF).

    • Create a paste of the dye with a small amount of dispersing agent and cold water.

    • Gradually add warm water to the paste while stirring to create a fine dispersion.

    • Fill the dyeing machine with the required volume of water.

    • Add the dye dispersion to the dye bath.

    • Add a dispersing agent to the dye bath (typically 0.5-1 g/L).

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[8]

  • Dyeing Process:

    • Introduce the pre-treated polyester fabric into the dye bath at a temperature of approximately 60°C.[8]

    • Run the machine for 10-15 minutes at this temperature to ensure even wetting of the fabric.

    • Increase the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[8]

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[4]

    • After the dyeing cycle, cool the dye bath down to 70-80°C at a rate of 2-3°C per minute.

  • Rinsing and After-treatment:

    • Drain the dye bath.

    • Rinse the dyed fabric with hot water (70-80°C) for 10 minutes.

    • Perform a reduction clearing process to remove any unfixed dye from the fabric surface. This is crucial for improving wash fastness.

      • Prepare a fresh bath with:

        • Caustic soda (1-2 g/L)

        • Sodium hydrosulfite (1-2 g/L)

      • Treat the fabric in this bath at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot water and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Finally, rinse with cold water.

  • Drying:

    • Hydroextract the rinsed fabric to remove excess water.

    • Dry the fabric in a drying oven or a stenter at a temperature of 100-120°C.

Visualizations

The following diagrams illustrate the experimental workflow for the polyester dyeing process with this compound.

Polyester_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment dye_prep Dye Dispersion Preparation bath_prep Dye Bath Formulation (Water, Dispersing Agent, pH Adjustment) dye_prep->bath_prep fabric_loading Fabric Loading (60°C) bath_prep->fabric_loading temp_ramp_up Temperature Ramp-up to 130°C fabric_loading->temp_ramp_up dyeing Dyeing at 130°C (30-60 min) temp_ramp_up->dyeing temp_ramp_down Cooling to 70-80°C dyeing->temp_ramp_down rinse1 Hot Rinse temp_ramp_down->rinse1 reduction_clearing Reduction Clearing rinse1->reduction_clearing rinse2 Hot & Cold Rinse reduction_clearing->rinse2 drying Drying rinse2->drying end End drying->end start Start start->dye_prep

Caption: Workflow for High-Temperature Polyester Dyeing.

Logical_Relationships cluster_params Key Dyeing Parameters cluster_outcomes Dyeing Outcomes temp Temperature (120-135°C) dye_uptake Dye Uptake & Fixation temp->dye_uptake Influences ph pH (4.0-5.5) ph->dye_uptake Affects time Dyeing Time (30-60 min) time->dye_uptake Determines dispersion Dye Dispersion levelness Levelness of Dyeing dispersion->levelness Impacts color_yield Color Yield & Shade dye_uptake->color_yield fastness Colorfastness Properties dye_uptake->fastness levelness->color_yield

Caption: Factors Influencing Polyester Dyeing with Disperse Dyes.

References

Application Notes and Protocols for Disperse Red 362 in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Disperse Red 362 in textile printing, with a primary focus on polyester fabrics. The information is intended to guide researchers and scientists in developing and executing robust experimental procedures.

Properties of this compound

This compound is a fluorescent pink disperse dye suitable for dyeing and printing on polyester and its blended fabrics.[1][2] It is characterized by its insolubility in water and solubility in some organic solvents like acetone and alcohol.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
C.I. NameThis compound
SynonymsDisperse Fluorescent Pink BG, Brilliant Pink FBS
CAS Number158129-94-3
Molecular FormulaC32H21N5Na2O6S2[3][4]
AppearancePurple-black powder[1]
SolubilityInsoluble in water; Soluble in acetone and alcohol.[1]

Table 2: Fastness Properties of this compound on Polyester

Fastness PropertyAATCC GradeTest Conditions
Light Fastness5-6Carbon arc lamp
Washing Fastness (Staining)5-
Washing Fastness (Fading)5-
Perspiration Fastness (Staining)5-
Perspiration Fastness (Fading)5-
Ironing Fastness (Staining)5-
Ironing Fastness (Fading)5-
Dry Heat (Staining)5180°C for 30 seconds
Dry Heat (Fading)5180°C for 30 seconds

Source:[1][2]

Experimental Protocols

Preparation of Printing Paste

A typical formulation for a disperse dye printing paste is provided below. The exact concentrations may need to be optimized based on the desired color depth and fabric type.

Table 3: Recommended Printing Paste Formulation

ComponentConcentration (g/kg)Purpose
This compound20 - 40Colorant
Dispersing Agent10 - 20Prevents dye agglomeration
Wetting Agent (e.g., TRO)10 - 20Ensures proper wetting of the dye powder
Thickener (e.g., Sodium Alginate)400 - 500Provides the required viscosity for printing
Urea30 - 50Swelling agent to aid dye penetration
Acid Liberating Agent (Ammonium Sulfate)5 - 10Maintains an acidic pH during fixation
Mild Oxidizing Agent (Sodium Chlorate)1 - 2Protects the dye from reduction during steaming
Waterto make 1000gSolvent

Protocol:

  • In a suitable container, create a paste by mixing the this compound powder with the dispersing and wetting agents.

  • Gradually add a small amount of warm water to the paste and stir until a smooth, lump-free dispersion is obtained.

  • In a separate container, dissolve the urea and ammonium sulfate in the remaining water.

  • Add the dye dispersion to the urea and ammonium sulfate solution and mix thoroughly.

  • Slowly sprinkle the thickener into the solution while stirring continuously until a homogenous and viscous paste is formed.

  • Allow the paste to stand for at least one hour to ensure complete swelling of the thickener.

  • Just before printing, add the mild oxidizing agent and stir well.

Printing Process

The prepared printing paste can be applied to the polyester fabric using various methods such as screen printing (flatbed or rotary) or digital inkjet printing.

Drying

After printing, the fabric should be dried thoroughly at a temperature of 100-120°C. Proper drying is crucial to prevent dye migration before fixation.

Fixation

Fixation is the most critical step to ensure the dye penetrates the polyester fibers and becomes permanently fixed. The following methods can be employed:

2.4.1. High-Temperature Steaming (Recommended)

  • Temperature: 170-180°C[5]

  • Time: 5-10 minutes[5]

  • Atmosphere: Saturated steam

This method generally provides excellent color yield and brilliancy.

2.4.2. Thermofixation (Dry Heat)

  • Temperature: 180-210°C

  • Time: 30 seconds to 2 minutes

A common condition is 180°C for 30 seconds.[1] Another source suggests 210°C for 30 seconds.

2.4.3. High-Pressure Steaming

  • Temperature: 128-130°C

  • Pressure: 25-30 psi

  • Time: 30 minutes

This is a batch-wise process suitable for smaller production scales.

Post-Printing Washing (Reduction Clearing)

After fixation, it is essential to remove any unfixed dye and residual chemicals from the fabric surface to achieve optimal fastness properties.

Protocol:

  • Cold Rinse: Rinse the printed fabric thoroughly in cold water to remove the thickener and other auxiliaries.

  • Reduction Clearing: Treat the fabric in a bath containing:

    • Sodium Hydroxide (Caustic Soda): 2-3 g/L

    • Sodium Dithionite (Hydrosulfite): 1-2 g/L

    • Temperature: 60-80°C

    • Time: 15-20 minutes

  • Hot Rinse: Rinse the fabric in hot water (70-80°C).

  • Neutralization: Rinse with a dilute solution of acetic acid (0.5-1.0 g/L) to neutralize any residual alkali.

  • Final Cold Rinse: Rinse thoroughly with cold water.

  • Drying: Dry the washed fabric.

Experimental Workflow and Signaling Pathways

Textile_Printing_Workflow cluster_prep Preparation cluster_process Printing & Fixation cluster_post Post-Treatment Fabric_Prep Fabric Pre-treatment (Scouring & Heat Setting) Printing Printing (e.g., Screen Printing) Fabric_Prep->Printing Paste_Prep Printing Paste Preparation Paste_Prep->Printing Drying Drying (100-120°C) Printing->Drying Fixation Fixation (HT Steaming or Thermofixation) Drying->Fixation Washing Washing (Reduction Clearing) Fixation->Washing Final_Drying Final Drying Washing->Final_Drying

Caption: Experimental workflow for textile printing with this compound.

Dye_Fixation_Pathway cluster_fiber Polyester Fiber Fiber_Surface Fiber Surface Fiber_Interior Fiber Interior Fiber_Surface->Fiber_Interior Dye Diffusion & Penetration Dye_Particle Disperse Dye Particle Dye_Particle->Fiber_Surface Adsorption Heat_Energy Heat Energy (Steam/Dry Heat) Heat_Energy->Fiber_Surface Fiber Swelling & Pore Opening

Caption: Simplified pathway of this compound fixation in polyester fibers.

References

Application Notes and Protocols: Evaluation of Disperse Red 362 as a Potential Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical framework for the evaluation of Disperse Red 362 as a fluorescent probe for biological imaging. As of the current scientific literature, there is no established use of this compound for this purpose. The data presented are illustrative placeholders, and the protocols are generalized methodologies for characterizing a novel fluorescent probe.

Introduction

This compound is a fluorescent dye, primarily utilized in the textile and polymer industries.[][2][3] Its chemical structure and fluorescent properties suggest a potential for application in biological imaging. Fluorescent probes are indispensable tools in life sciences for visualizing cellular structures, tracking molecules, and monitoring dynamic cellular processes.[4][5] This document outlines a comprehensive guide for the systematic evaluation of this compound as a novel fluorescent probe for biological imaging, catering to researchers, scientists, and drug development professionals.

Photophysical Properties of this compound

A fundamental step in evaluating a new fluorescent probe is to characterize its photophysical properties in biologically relevant solvents. The following table summarizes the key photophysical parameters that would need to be determined.

Table 1: Photophysical Properties of this compound in Common Solvents (Hypothetical Data)

PropertyPBS (pH 7.4)EthanolDMSO
Absorption Max (λ_abs) 540 nm555 nm560 nm
Emission Max (λ_em) 610 nm625 nm630 nm
Molar Extinction Coefficient (ε) 45,000 M⁻¹cm⁻¹55,000 M⁻¹cm⁻¹60,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.250.400.55
Fluorescence Lifetime (τ) 2.1 ns2.8 ns3.2 ns
Stokes Shift 70 nm70 nm70 nm

Experimental Protocols

Objective: To measure the absorption, emission, quantum yield, and fluorescence lifetime of this compound in various solvents.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (spectroscopic grade)

  • Dimethyl sulfoxide (DMSO) (spectroscopic grade)

  • Spectrophotometer

  • Fluorometer

  • Time-correlated single-photon counting (TCSPC) system

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM) of this compound in PBS, ethanol, and DMSO.

  • Absorption Spectroscopy:

    • Record the absorption spectra of the working solutions from 400 nm to 700 nm using a spectrophotometer.

    • Determine the wavelength of maximum absorption (λ_abs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy:

    • Excite the working solutions at their respective λ_abs.

    • Record the emission spectra from 550 nm to 800 nm using a fluorometer.

    • Determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination:

    • Use a reference dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

    • Measure the integrated fluorescence intensity and absorbance of both the sample and the reference at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Use a TCSPC system to measure the fluorescence decay kinetics.

    • Excite the sample with a pulsed laser source at λ_abs.

    • Fit the decay curve to determine the fluorescence lifetime (τ).

Objective: To assess the cytotoxicity of this compound on a model cell line (e.g., HeLa cells).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Probe Incubation: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated cells).

Table 2: Cytotoxicity of this compound on HeLa Cells after 24h Incubation (Hypothetical Data)

Concentration (µM)Cell Viability (%)
0 (Control)100
198.5
596.2
1094.1
2589.7
5085.3

Objective: To visualize the subcellular localization of this compound in live cells.

Materials:

  • HeLa cells grown on glass-bottom dishes

  • DMEM with 10% FBS

  • This compound (1 mM stock in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Green FM (for mitochondrial staining)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes to 70-80% confluency.

  • Probe Loading:

    • Prepare a 5 µM working solution of this compound in pre-warmed cell culture medium.

    • Replace the existing medium with the probe-containing medium and incubate for 30 minutes at 37°C.

  • Co-staining (Optional):

    • For nuclear co-staining, add Hoechst 33342 to a final concentration of 1 µg/mL during the last 10 minutes of incubation.

    • For mitochondrial co-staining, incubate with 100 nM MitoTracker Green FM for 15 minutes prior to imaging.

  • Washing: Wash the cells twice with pre-warmed PBS.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells using a confocal microscope with appropriate laser excitation and emission filter sets for this compound (e.g., Ex: 561 nm, Em: 600-650 nm), Hoechst 33342 (e.g., Ex: 405 nm, Em: 430-480 nm), and MitoTracker Green (e.g., Ex: 488 nm, Em: 500-550 nm).

Visualizations

The following diagram illustrates a general workflow for evaluating a novel fluorescent probe.

G Workflow for Evaluating a Novel Fluorescent Probe A Synthesize/Obtain Compound B Characterize Photophysical Properties A->B C Assess Cytotoxicity B->C D Perform Cellular Staining & Localization C->D E Test in Specific Biological Application D->E F Optimize Staining Protocol E->F G Validate with Known Probes/Methods F->G H Publish/Disseminate Findings G->H

Caption: General workflow for novel fluorescent probe evaluation.

This diagram illustrates a hypothetical scenario where this compound could be used to monitor the activity of a specific enzyme in a signaling pathway. This assumes that the probe's fluorescence is modulated by the enzyme's activity.

G Hypothetical Enzyme Activity Monitoring cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand External Ligand Ligand->Receptor KinaseB Kinase B KinaseA->KinaseB EnzymeX Enzyme X KinaseB->EnzymeX Probe This compound (Non-fluorescent) EnzymeX->Probe Activates TF Transcription Factor EnzymeX->TF ActivatedProbe Activated Probe (Fluorescent) Probe->ActivatedProbe Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway for probe activation.

Conclusion and Future Directions

While this compound is an established fluorescent dye in material sciences, its application in biological imaging remains unexplored. The protocols and frameworks provided here offer a roadmap for its systematic evaluation. Future research should focus on a thorough characterization of its photophysical properties in aqueous environments, its cytotoxicity, and its subcellular localization. Should these initial studies prove promising, further work could involve chemical modifications to enhance its water solubility, photostability, and to introduce specific targeting moieties for organelles or biomolecules of interest. Such efforts would be crucial in determining if this compound can be repurposed as a valuable tool for the biological research community.

References

Application Notes: Investigating the Potential of Disperse Red 362 for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 362 is a synthetic dye, appearing as a purple-black powder, primarily utilized in the textile industry for dyeing and printing polyester fabrics[1]. It is also known by the synonyms Disperse Fluorescent Red BG, Brilliant Pink FBS, and Disperse Fluorescent Pink BG[2]. While its application in industrial dyeing is well-documented, its utility as a fluorescent stain for biological microscopy is not established. These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a novel fluorescent probe for cellular imaging. The protocols outlined below are intended as a starting point for investigation and will require optimization for specific cell types and experimental conditions.

Physicochemical and Spectral Properties

PropertyValueSource
C.I. Name This compound[3]
CAS Number 158129-94-3[3][4]
Appearance Purple-black powder[1]
Common Synonyms Disperse Fluorescent Red BG, Brilliant Pink FBS[2]
Solubility Water-soluble organic dye[4]
Reported Color Fluorescent Pink[3]

Proposed Experimental Protocols

The following protocols are suggested for the initial evaluation of this compound as a fluorescent stain in biological samples.

Preparation of Stock Solution

Due to its nature as a disperse dye, careful preparation of a stock solution is critical for achieving consistent staining.

  • Initial Solubilization: Begin by preparing a 1-10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Sonication may be necessary to aid dissolution.

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles that could interfere with imaging.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Determination of Optimal Staining Concentration

A concentration gradient should be tested to determine the optimal staining concentration that provides sufficient signal-to-noise without inducing cytotoxicity.

  • Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach 60-70% confluency.

  • Preparation of Working Solutions: Prepare a series of working solutions by diluting the this compound stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to final concentrations ranging from 100 nM to 50 µM.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the working solutions to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells three times with PBS.

  • Imaging: Mount the coverslips or view the dishes directly on a fluorescence microscope equipped with appropriate filter sets (a standard TRITC/Rhodamine filter set is a reasonable starting point based on its red fluorescence).

  • Analysis: Evaluate the staining pattern and cell viability across the concentration range to identify the optimal concentration.

Protocol for Staining Live Cells

This protocol is intended for the visualization of cellular structures in living cells.

  • Cell Preparation: Grow cells on a suitable imaging vessel as described in section 3.2.

  • Staining Solution: Prepare the optimal working concentration of this compound in a pre-warmed, serum-free cell culture medium.

  • Staining: Aspirate the growth medium and add the staining solution to the cells. Incubate for the optimized time (e.g., 30 minutes) at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells gently twice with a pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS).

  • Imaging: Immediately proceed with live-cell imaging.

Protocol for Staining Fixed Cells

Fixation can alter cellular structures and the binding properties of dyes. This protocol allows for the staining of preserved samples.

  • Cell Preparation and Fixation: Grow cells on coverslips. Wash with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Staining: Add the optimal working concentration of this compound in PBS to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging: Image the slides using a fluorescence microscope.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the proposed workflow for evaluating this compound and the logical considerations for its application in microscopy.

Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_stock Prepare Stock Solution (1-10 mM in DMSO) filter_stock Filter Stock Solution (0.22 µm) prep_stock->filter_stock concentration_test Determine Optimal Staining Concentration filter_stock->concentration_test Dilute in media/PBS spectral_analysis Determine Excitation/Emission Spectra filter_stock->spectral_analysis live_cell_stain Live Cell Staining Protocol concentration_test->live_cell_stain Optimal concentration fixed_cell_stain Fixed Cell Staining Protocol concentration_test->fixed_cell_stain Optimal concentration imaging Fluorescence Microscopy Imaging live_cell_stain->imaging fixed_cell_stain->imaging cytotoxicity_assay Assess Cytotoxicity imaging->cytotoxicity_assay photostability_test Evaluate Photostability imaging->photostability_test colocalization Co-localization with Known Organelle Markers imaging->colocalization

Caption: Workflow for evaluating a novel dye for microscopy.

Logical Relationship for Novel Dye Application start Potential Novel Fluorescent Dye (this compound) is_soluble Soluble in Biocompatible Solvent? start->is_soluble is_fluorescent Fluorescent in Aqueous Environment? is_soluble->is_fluorescent Yes abandon Abandon for this Application is_soluble->abandon No stains_cells Stains Cells? is_fluorescent->stains_cells Yes is_fluorescent->abandon No is_toxic Low Cytotoxicity? stains_cells->is_toxic Yes stains_cells->abandon No is_photostable Sufficiently Photostable? is_specific Specific Subcellular Localization? is_photostable->is_specific Yes proceed Proceed with Application Studies is_photostable->proceed No, but useful as general stain is_specific->proceed Yes is_specific->proceed No, but useful as counterstain is_toxic->is_photostable Yes is_toxic->abandon No

Caption: Decision-making process for a new fluorescent probe.

Safety Precautions

This compound is an industrial chemical with limited toxicological data available for laboratory use. It is advisable to handle the compound with care.[4] Always consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment, including gloves, lab coat, and eye protection, should be worn. All handling of the powder and concentrated stock solutions should be performed in a chemical fume hood.

References

Application Notes and Protocols for Disperse Red 362 as a Potential Tracer Dye in Fluid Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 362 is a fluorescent dye primarily utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Its inherent fluorescence suggests potential utility as a tracer dye in fluid dynamics studies for flow visualization and quantification. However, its application in aqueous environments, common in fluid dynamics and biomedical research, is challenged by its low water solubility.[3][4] These application notes provide a comprehensive overview of the known properties of this compound, a hypothetical protocol for its preparation as a tracer dispersion, and a general framework for its application in fluid dynamics experiments, alongside crucial safety and environmental considerations.

Physicochemical Properties of this compound

PropertyValueSource
Synonyms Disperse Fluorescent Red BG, Brilliant Pink FBS[2]
CAS Number 158129-94-3[2]
Molecular Formula C23H18N4O2[]
Molecular Weight 1277.7 g/mol [6]
Appearance Red powder[4]
Solubility in Water Insoluble / Poorly soluble[3][4]
Fluorescence Yes, described as "Fluorescent Pink"[7]
Excitation Wavelength Data not available
Emission Wavelength Data not available
Quantum Yield Data not available
Photostability Data not available
Density Data not available
Diffusion Coefficient in Water Data not available

Experimental Protocols

Hypothetical Protocol for Preparation of a this compound Aqueous Dispersion

Disclaimer: The following protocol is a hypothetical procedure based on methodologies for preparing disperse dye solutions for textile dyeing.[8][9] It has not been validated for fluid dynamics applications and will require significant optimization and characterization by the end-user. The primary challenge is creating a stable dispersion of nanoparticles that will faithfully follow the fluid flow without rapid sedimentation or aggregation.

Objective: To prepare a stock dispersion of this compound for use as a tracer in aqueous fluid dynamics studies.

Materials:

  • This compound powder

  • Dispersing agent (e.g., lignin sulfonate, naphthalene sulfonate condensate)

  • Deionized water

  • Mortar and pestle or high-shear mixer

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration system (e.g., syringe filters of varying pore sizes)

  • Particle size analyzer

Procedure:

  • Pre-milling (optional but recommended): If the dye particles are large, lightly grind the this compound powder in a mortar and pestle to reduce the initial particle size.

  • Preparation of Dispersant Solution: Prepare a solution of the chosen dispersing agent in deionized water. The concentration will need to be optimized, but a starting point of 1-5% (w/v) is suggested.

  • Formation of a Paste: Create a smooth paste by adding a small amount of the dispersant solution to a measured quantity of this compound powder. Mix thoroughly to ensure all dye particles are wetted.

  • Dispersion: Gradually add the remaining dispersant solution to the paste while continuously stirring with a magnetic stirrer. For improved dispersion, the use of a high-shear mixer is recommended.

  • Heating and Stirring: Gently heat the dispersion to 60-80°C while stirring continuously for 30-60 minutes.[9] This can help to break down agglomerates and improve the stability of the dispersion. Caution: Avoid boiling.

  • Cooling: Allow the dispersion to cool to room temperature while maintaining gentle stirring.

  • Filtration: Filter the dispersion through a series of filters with decreasing pore sizes to remove any remaining large aggregates. The final filter size will depend on the specific application (e.g., for microfluidics, sub-micron filtration may be necessary).

  • Characterization: Characterize the final dispersion for particle size distribution, concentration, and stability over time. A particle size analyzer is essential for this step. The goal is to achieve a stable suspension of nanoparticles, ideally in the sub-micron range, to ensure they act as passive tracers.

  • Storage: Store the dispersion in a sealed, opaque container to prevent evaporation and photodegradation.

General Protocol for a Fluid Dynamics Experiment using a Tracer Dye

Objective: To visualize and/or quantify flow patterns in a fluid system using a tracer dye.

Materials:

  • Fluid dynamics experimental setup (e.g., flow channel, microfluidic device)

  • Prepared tracer dye dispersion (e.g., this compound from Protocol 3.1)

  • Injection system (e.g., syringe pump, pressure controller)

  • Illumination source (e.g., laser, LED) with appropriate wavelength for dye excitation

  • Imaging system (e.g., high-speed camera, microscope) with appropriate filters to isolate dye emission

  • Data acquisition and analysis software (e.g., for Particle Image Velocimetry - PIV)

Procedure:

  • System Preparation: Fill the experimental setup with the working fluid (e.g., water).

  • Tracer Injection: Introduce the tracer dye dispersion into the flow at the desired location using the injection system. The injection velocity should be carefully controlled to match the local fluid velocity to minimize flow disturbance.

  • Illumination and Imaging: Illuminate the region of interest with the appropriate light source to excite the fluorescent dye. Capture images or videos of the dye's movement using the imaging system. Ensure that the camera's filter is selected to block the excitation wavelength and only transmit the emission wavelength of the dye.

  • Data Acquisition: Record the image data at a suitable frame rate to capture the dynamics of the flow.

  • Data Analysis: Analyze the captured images to extract qualitative (e.g., flow patterns, streamlines) or quantitative (e.g., velocity fields via PIV) information.

  • Post-Processing: Process the data to generate visualizations and quantitative results.

Visualizations

experimental_workflow cluster_prep Dispersion Preparation cluster_exp Fluid Dynamics Experiment cluster_analysis Data Analysis prep1 Weigh Dye & Dispersant prep2 Form Paste prep1->prep2 prep3 Disperse in Water prep2->prep3 prep4 Heat & Stir prep3->prep4 prep5 Filter prep4->prep5 prep6 Characterize prep5->prep6 exp2 Inject Tracer Dispersion prep6->exp2 exp1 Prepare Experimental Setup exp1->exp2 exp3 Illuminate & Image exp2->exp3 exp4 Acquire Data exp3->exp4 an1 Image Pre-processing exp4->an1 an2 Flow Visualization an1->an2 an3 Quantitative Analysis (e.g., PIV) an1->an3 an4 Results & Interpretation an2->an4 an3->an4

Caption: General workflow for fluid dynamics studies using a tracer dye.

Safety and Environmental Considerations

  • Toxicity: The toxicity of this compound has not been extensively studied. However, many disperse dyes, particularly azo dyes, are known to have toxic and mutagenic properties.[10][11] It is therefore crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.

  • Environmental Impact: Disperse dyes are generally not readily biodegradable and can be harmful to aquatic life.[3] All waste containing this compound should be collected and disposed of as chemical waste according to institutional and local regulations. Do not discharge solutions containing this dye into the sewer system.

  • Preparation of Dispersions: The use of dispersing agents adds another layer of chemical complexity. Ensure that the safety data sheets (SDS) for the chosen dispersants are reviewed and that they are handled appropriately.

Application in Drug Development

In the context of drug development, fluid dynamics studies are crucial for understanding phenomena such as drug dissolution, transport in bioreactors, and flow in microfluidic devices for cell sorting and analysis. While a well-characterized and water-soluble fluorescent tracer is generally preferred, a stable dispersion of a dye like this compound could potentially be used in applications where the fluid is not purely aqueous or where the interaction of nanoparticles with the flow is of interest. However, for biological applications involving live cells, the potential cytotoxicity of the dye and any dispersing agents would need to be thoroughly evaluated.

Conclusion

This compound presents as a potentially interesting fluorescent material for fluid dynamics studies due to its strong fluorescence. However, its practical application is significantly hampered by its insolubility in water. The hypothetical protocol provided offers a starting point for researchers wishing to explore its use, but significant developmental work is required to create and validate a stable and reliable tracer dispersion. Furthermore, the lack of key quantitative data and potential toxicity concerns necessitate a cautious and thorough approach. For many aqueous fluid dynamics applications, well-characterized, water-soluble fluorescent tracers like Rhodamine or Fluorescein derivatives remain the more straightforward and reliable choice.

References

Application Notes and Protocols: Formulation of Disperse Red 362 for Inkjet Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 362 is a fluorescent pink disperse dye primarily used for coloring polyester fabrics.[1][2] Its application in digital textile printing, specifically through inkjet technology, offers significant advantages, including high-resolution printing, rapid prototyping, and reduced environmental impact compared to traditional dyeing methods.[3][4] The key challenge in formulating a this compound inkjet ink lies in creating a stable dispersion of the dye particles in an aqueous-based vehicle that meets the stringent requirements of inkjet printheads.[5][6]

These application notes provide a comprehensive guide to the formulation, characterization, and stability testing of a water-based inkjet ink using this compound. The protocols outlined are intended to serve as a foundational methodology for researchers and scientists in developing stable and high-performance disperse dye inkjet inks.

Chemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[2]
CAS Number158129-94-3[2][7]
Chemical FormulaC23H18N4O2[1]
Molecular Weight382.41 g/mol [1]
AppearancePurple-black powder[8]
ApplicationDyeing and printing of polyester and its blended fabrics[8]

Ink Formulation

The formulation of a stable disperse dye inkjet ink is a multi-component system where each ingredient plays a critical role.[9][10] The primary components include the colorant (this compound), a dispersing agent to prevent particle agglomeration, a humectant to prevent the ink from drying in the printhead nozzles, a binder to ensure adhesion to the substrate, and deionized water as the main solvent.[3][11]

Recommended Materials and Equipment

Materials:

  • This compound (as press cake or powder)

  • Dispersing agent (e.g., hydrophilic polyacrylic acid block copolymer)[3]

  • Humectants (e.g., Diethylene glycol (DEG), Ethylene glycol (EG))[3]

  • Co-solvent (e.g., 2-propanol)

  • Binder/Polymer (e.g., Polyvinyl alcohol (PVA), waterborne polyester)[3]

  • pH adjuster (e.g., Triethanolamine (TEOA))[3]

  • Defoamer (e.g., organosilicon-based)[3]

  • Deionized water

Equipment:

  • High-speed disperser or planetary ball mill

  • Magnetic stirrer with heating plate

  • Ultrasonic bath

  • Digital scale (0.001 g accuracy)

  • pH meter

  • Viscometer

  • Tensiometer

  • Particle size analyzer

  • Vacuum filtration system with 0.22 µm membrane filters[3]

Ink Formulation Protocol

This protocol provides a general guideline for the preparation of a this compound inkjet ink. The concentrations of the components may require optimization based on the specific printhead and substrate used.

Table 1: Example Ink Formulation

ComponentFunctionConcentration (wt%)
This compoundColorant0.3 - 15.0[3]
Dispersing AgentPrevents particle agglomeration2.0 - 5.0[3]
Diethylene Glycol (DEG)Humectant, wetting agent5.0 - 25.0[3]
Ethylene Glycol (EG)Humectant, wetting agent5.0 - 25.0[3]
Water-based Polymer (e.g., PVA)Binder, viscosity modifierAs needed[3]
Triethanolamine (TEOA)pH adjusterAs needed
Organosilicon DefoamerPrevents foam formation~0.25[12]
Deionized WaterSolventTo 100

Step-by-Step Procedure:

  • Dye Dispersion:

    • If starting with a dye powder, create a dye paste by milling the this compound powder with a dispersing agent, a portion of the humectant (e.g., DEG), and deionized water.[3]

    • Milling should be performed in a planetary ball mill with zirconia beads until the desired particle size is achieved (typically < 200 nm).[3][12]

  • Ink Preparation:

    • In a beaker, combine the remaining humectants (DEG and EG), water-based polymer, defoamer, and the majority of the deionized water.

    • Stir the mixture using a magnetic stirrer until all components are fully dissolved.

    • Slowly add the prepared this compound dye paste to the mixture while stirring continuously.

    • Continue stirring at 1000 rpm at 25°C until a homogeneous dispersion is obtained.[3]

    • Adjust the pH of the ink if necessary using a suitable pH adjuster.

  • Filtration:

    • Filter the final ink formulation through a 0.22 µm filter membrane using a vacuum pump to remove any large particles or agglomerates.[3]

Diagram 1: Ink Formulation Workflow

InkFormulation cluster_paste Dye Paste Preparation cluster_ink Ink Vehicle Preparation cluster_final Final Ink Formulation Dye This compound Mill Ball Milling Dye->Mill Dispersant Dispersing Agent Dispersant->Mill Humectant1 Humectant (DEG) Humectant1->Mill Water1 Deionized Water Water1->Mill Paste Dye Paste Mill->Paste FinalMix Final Mixing Paste->FinalMix Humectant2 Humectants (DEG, EG) Mixer Mixing Humectant2->Mixer Polymer Water-based Polymer Polymer->Mixer Defoamer Defoamer Defoamer->Mixer Water2 Deionized Water Water2->Mixer Vehicle Ink Vehicle Mixer->Vehicle Vehicle->FinalMix Filter Filtration (0.22 µm) FinalMix->Filter FinalInk Final Inkjet Ink Filter->FinalInk

Caption: Workflow for the preparation of this compound inkjet ink.

Experimental Protocols for Ink Characterization

The physical properties of the formulated ink are critical for its performance in an inkjet printer.[13] The following protocols describe the standard methods for characterizing these properties.

Table 2: Target Physical Properties for Inkjet Inks

PropertyTarget RangeReference
Viscosity (at 25°C)1.2 - 3.2 mPa·s[3]
Surface Tension< 43 mN/m[13]
Particle Size (d50)< 200 nm[12]
pHNeutral to slightly alkaline
ConductivityLow (to avoid nozzle corrosion)
Particle Size Analysis

Protocol:

  • Ensure the particle size analyzer is calibrated according to the manufacturer's instructions.

  • Dilute a small sample of the ink with deionized water to the appropriate concentration for measurement.

  • Place the diluted sample in the measurement cell of the particle size analyzer.

  • Perform the measurement at 25°C.[12]

  • Record the average particle size (d50) and the particle size distribution.

Viscosity Measurement

Protocol:

  • Use a rotational viscometer with a suitable spindle for low-viscosity fluids.

  • Calibrate the viscometer with a standard viscosity fluid.

  • Place a sufficient amount of the ink sample in the viscometer's sample holder.

  • Allow the sample to equilibrate to the measurement temperature (25°C).

  • Measure the viscosity at a defined shear rate (e.g., 60 rpm).[14]

  • Record the viscosity in mPa·s.

Surface Tension Measurement

Protocol:

  • Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Calibrate the instrument according to the manufacturer's guidelines.

  • Place the ink sample in the sample vessel.

  • Perform the measurement at room temperature.

  • Record the surface tension in mN/m.

pH and Conductivity Measurement

Protocol:

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the ink sample and record the pH value.

  • Rinse the electrode thoroughly.

  • Calibrate the conductivity meter with a standard conductivity solution.

  • Immerse the conductivity probe in the ink sample and record the conductivity.

Diagram 2: Ink Characterization Workflow

InkCharacterization cluster_tests Physical Property Characterization cluster_results Performance Metrics Ink Formulated Ink ParticleSize Particle Size Analysis Ink->ParticleSize Viscosity Viscosity Measurement Ink->Viscosity SurfaceTension Surface Tension Measurement Ink->SurfaceTension pH_Conductivity pH & Conductivity Measurement Ink->pH_Conductivity SizeResult < 200 nm ParticleSize->SizeResult ViscosityResult 1.2-3.2 mPa·s Viscosity->ViscosityResult STResult < 43 mN/m SurfaceTension->STResult pHResult Neutral/Slightly Alkaline pH_Conductivity->pHResult

Caption: Workflow for the characterization of formulated inkjet ink.

Stability Testing

Ink stability is crucial for ensuring a long shelf life and reliable printing performance.[15][16] Instability can lead to particle agglomeration, sedimentation, and ultimately, printhead clogging.[6][16]

Thermal Stability

Protocol:

  • Place a sealed sample of the ink in an oven at an elevated temperature (e.g., 55-70°C) for a defined period (e.g., one week).[15]

  • After the heating period, allow the sample to return to room temperature.

  • Visually inspect the sample for any signs of precipitation or phase separation.

  • Re-measure the key physical properties (particle size, viscosity, pH) and compare them to the initial values.

Freeze-Thaw Stability

Protocol:

  • Place a sealed sample of the ink in a freezer at a low temperature (e.g., -37 to -46°C) for a defined period (e.g., one week).[15]

  • Allow the sample to thaw completely at room temperature.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles.

  • After the final cycle, visually inspect the sample and re-measure the key physical properties.

Long-Term Storage Stability

Protocol:

  • Store a sealed sample of the ink at room temperature in the dark.

  • Periodically (e.g., every 30 days for up to a year), withdraw a small aliquot of the ink.

  • Measure the key physical properties and compare them to the initial values to monitor any changes over time.

Performance Evaluation

The final evaluation of the formulated ink involves printing performance and the properties of the printed textile.

Printability

Protocol:

  • Fill a compatible inkjet printer with the formulated this compound ink.

  • Print a test pattern (e.g., lines, solid blocks, color gradients) onto a pre-treated polyester fabric.

  • Visually inspect the printed output for any defects such as nozzle clogging, banding, or color inconsistency.

Colorfastness

Protocol:

  • After printing, the fabric should be subjected to a post-treatment process, typically heat fixation, to ensure the dye penetrates and fixes to the polyester fibers.

  • Evaluate the printed fabric for colorfastness to washing, rubbing (crocking), and light according to standard textile testing methods (e.g., AATCC or ISO standards).[13][17]

By following these detailed application notes and protocols, researchers and scientists can effectively formulate and characterize this compound inkjet inks for high-quality digital textile printing applications.

References

Application Notes and Protocols: Disperse Red 362 for Coloring Plastics and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 362 is a fluorescent red dye belonging to the disperse class of colorants.[1][2] It is recognized for its brilliant pinkish-red hue and is utilized in various industrial applications, including the coloring of textiles, paints, inks, and notably, plastics and polymers.[3] Its utility in the polymer field stems from its solubility in organic materials and its stability at elevated temperatures, making it a candidate for incorporation into various thermoplastic resins during processing. These notes provide a detailed overview of its application in plastics, summarizing key performance data and outlining protocols for its use.

Physicochemical Properties

This compound is characterized by its vibrant color and solubility in organic solvents like acetone and alcohol, while being insoluble in water.[4] This solubility profile is advantageous for its incorporation into polymer matrices.

Table 1: General Properties of this compound

PropertyValueSource
C.I. Name This compound[1]
CAS Number 158129-94-3[1]
Appearance Fluorescent pink/Red powder[4]
Synonyms Brilliant Pink FBS, Disperse Fluor. Pink BG[4]
Solubility Soluble in acetone, alcohol; Insoluble in water[4]

Performance in Polymer Systems

Table 2: Fastness Properties of this compound (Primarily on Polyester)

PropertyTest MethodRating (1-8, 8 is best)Source
Lightfastness AATCC5-6[5]
Sublimation Fastness -4 (out of 5)[6]
Washing Fastness (Fading) AATCC5[5]
Washing Fastness (Staining) AATCC5[5]
Perspiration Fastness (Fading) AATCC5[5]
Perspiration Fastness (Staining) AATCC5[5]
Ironing Fastness (Fading) -5[5]
Ironing Fastness (Staining) -5[5]

Table 3: Thermal Stability of this compound

ConditionObservationSource
Dyeing Temperature (Polyester) 120°C - 135°C[3]
Dry Heat (30 seconds) Stable at 180°C[7]

Polymer Compatibility

This compound is primarily used for coloring polyester fibers, indicating excellent compatibility with polyester (PET, PBT) resins.[5][6] Its suitability extends to other polymers processed at similar or lower temperatures. While specific compatibility data is limited, disperse dyes, in general, are considered for coloring:

  • Poly(methyl methacrylate) (PMMA)

  • Polycarbonate (PC)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polystyrene (PS)

  • Polyvinyl Chloride (PVC)

It is crucial to conduct compatibility and performance testing for each specific polymer and application.

Experimental Protocols

Two primary methods for incorporating this compound into plastics are through melt compounding and in-situ polymerization .

Protocol 1: Melt Compounding of this compound in a Thermoplastic Polymer

This protocol describes a general procedure for incorporating this compound into a thermoplastic polymer using a twin-screw extruder.

Objective: To produce a homogeneously colored thermoplastic material.

Materials and Equipment:

  • This compound powder

  • Thermoplastic polymer pellets (e.g., PET, PMMA, ABS)

  • Twin-screw extruder with a gravimetric feeding system

  • Strand pelletizer

  • Drying oven

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Drying: Thoroughly dry the polymer pellets according to the manufacturer's recommendations to prevent hydrolytic degradation during processing.

  • Premixing (Optional): For smaller batches or to ensure better initial distribution, the this compound powder can be pre-mixed with a small portion of the polymer pellets in a bag or a tumble blender.

  • Extruder Setup:

    • Set the temperature profile of the extruder zones appropriate for the selected polymer. The temperature should be high enough to melt the polymer but not so high as to cause significant degradation of the dye. A starting point could be guided by the polymer's processing window and the dye's known stability (e.g., initial trials below 200°C).

    • Set the screw speed to ensure adequate mixing without excessive shear, which could also lead to degradation.

  • Compounding:

    • Start the extruder and feed the polymer pellets into the main hopper using the gravimetric feeder.

    • Once a steady flow of molten polymer is established, introduce the this compound powder. This can be done by:

      • Masterbatch: For industrial applications, a masterbatch (a concentrated mixture of the dye in a carrier polymer) is the preferred method for accurate dosing and improved dispersion.

      • Direct Dosing: For laboratory-scale experiments, the dye can be fed directly into the extruder through a side feeder. The feed rate should be carefully controlled to achieve the desired final concentration (typically in the range of 0.01% to 1.0% by weight).

  • Extrusion and Pelletizing:

    • The molten, colored polymer will exit the extruder die as strands.

    • Cool the strands in a water bath.

    • Feed the cooled strands into a pelletizer to produce colored pellets.

  • Drying and Storage:

    • Dry the resulting colored pellets to remove surface moisture.

    • Store the pellets in a dry, airtight container, protected from light.

Workflow for Melt Compounding

Melt_Compounding_Workflow raw_materials Raw Materials (Polymer Pellets, Dye) drying Drying of Polymer Pellets raw_materials->drying premixing Premixing (Optional) drying->premixing extrusion Melt Compounding (Twin-Screw Extruder) drying->extrusion Direct Dosing premixing->extrusion cooling Cooling (Water Bath) extrusion->cooling pelletizing Pelletizing cooling->pelletizing final_product Colored Polymer Pellets pelletizing->final_product

Caption: Workflow for incorporating this compound into thermoplastics via melt compounding.

Protocol 2: In-Situ Polymerization with this compound (Example with PMMA)

This protocol is adapted from methodologies for incorporating other disperse dyes into PMMA and serves as a template.

Objective: To synthesize a colored PMMA block with embedded this compound.

Materials and Equipment:

  • Methyl methacrylate (MMA) monomer, inhibitor removed

  • This compound

  • Polymerization initiator (e.g., tert-butyl peroxide)

  • Chain transfer agent (e.g., 1-butanethiol)

  • Glass test tubes or mold

  • Oven or water bath for controlled heating

  • Sonicator (optional, for improved dispersion)

  • Personal Protective Equipment (PPE)

Procedure:

  • Dye Dissolution/Dispersion:

    • In a suitable container, dissolve or finely disperse the desired amount of this compound in the MMA monomer. A typical concentration might be in the range of 0.1% to 0.5% by weight.

    • Use of a sonicator can aid in achieving a uniform dispersion.

  • Addition of Initiator and Chain Transfer Agent:

    • To the dye-monomer mixture, add the polymerization initiator and chain transfer agent. The amounts will depend on the desired molecular weight and polymerization kinetics.

  • Polymerization:

    • Pour the solution into a glass test tube or mold.

    • Place the container in an oven or water bath at a temperature suitable for the chosen initiator (e.g., 90°C for tert-butyl peroxide).

    • Allow the polymerization to proceed for a sufficient time to achieve full conversion (e.g., 48-72 hours).

  • Product Recovery:

    • Once polymerization is complete, carefully remove the solid, colored PMMA block from the mold. This may require breaking the glass test tube.

Logical Flow for In-Situ Polymerization

In_Situ_Polymerization start Start disperse_dye Disperse Dye in Monomer (MMA) start->disperse_dye add_reagents Add Initiator & Chain Transfer Agent disperse_dye->add_reagents polymerization Thermal Polymerization (e.g., 90°C) add_reagents->polymerization colored_polymer Solid Colored Polymer (PMMA) polymerization->colored_polymer end End colored_polymer->end

Caption: Logical steps for coloring PMMA with this compound during in-situ polymerization.

Safety Considerations

  • Handle this compound powder in a well-ventilated area or with appropriate local exhaust ventilation to minimize inhalation.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer

The information provided is based on available literature and is intended for guidance. It is essential for researchers to conduct their own experiments to determine the suitability of this compound for their specific polymer systems and applications. The processing conditions and final properties may vary depending on the equipment, polymer grade, and dye concentration used.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Lightfastness of Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support guide is intended for qualified researchers, scientists, and drug development professionals. All experimental procedures should be conducted in a controlled laboratory setting, adhering to all relevant safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Red 362 and why is its lightfastness a concern?

This compound is a disperse dye used for coloring polyester and its blended fabrics.[1][2] Like many disperse dyes, particularly those with an azo-based structure, it can be susceptible to fading upon exposure to light, specifically UV radiation.[3][4] This fading is a result of photochemical reactions that destroy the dye's chromophoric structure.[5][6] Poor lightfastness can lead to premature color loss in finished products, failing to meet quality and durability standards, especially in applications with high light exposure such as automotive textiles and sportswear.[3]

Q2: What are the primary factors that influence the lightfastness of this compound on polyester?

Several factors can affect the lightfastness of this compound:

  • Dye Concentration: Lighter shades tend to have lower lightfastness as the dye is more dispersed on the fiber surface, increasing its exposure to light.[3][5]

  • Dyeing Process: An optimized dyeing process that ensures good dye penetration and fixation is crucial.[5][7] Residual, unfixed dye on the fiber surface has poor lightfastness.[6]

  • Finishing Agents: The use of certain finishing agents, such as softeners or fixatives, can negatively impact lightfastness.[5][6]

  • UV Exposure: The intensity and duration of exposure to UV radiation are the direct causes of photodegradation.[4]

Q3: What are the main strategies to improve the lightfastness of this compound?

The primary strategies to enhance the lightfastness of this compound include:

  • Application of UV Absorbers: These compounds are applied during or after dyeing and function by absorbing UV radiation, thus protecting the dye molecules.[6][8][9]

  • Optimizing the Dyeing Process: Ensuring a thorough dyeing process with adequate soaping and washing helps to remove unfixed dye, which can improve overall lightfastness.[4][5][6]

  • Careful Selection of Finishing Agents: Choosing finishing agents that are known not to negatively affect lightfastness is important.[5]

  • Use of Lightfastness Enhancers: These are specialized chemical agents designed to improve the lightfastness of dyed textiles.[5]

Troubleshooting Guide: Poor Lightfastness of this compound

This guide provides a systematic approach to troubleshooting and resolving issues related to the poor lightfastness of this compound.

Logical Troubleshooting Workflow

Troubleshooting Workflow for Poor Lightfastness start Start: Poor Lightfastness Observed q1 Is the shade depth light or pale? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No action1 Consider using a higher concentration of dye or selecting a dye with inherently better lightfastness for pale shades. yes1->action1 q2 Was a UV absorber used in the dyeing process? no1->q2 action1->q2 yes2 Yes q2->yes2 Yes no2 No q2->no2 No q3 Was the post-dyeing clearing process thorough? yes2->q3 action2 Incorporate a UV absorber into the dyeing or finishing process. no2->action2 action2->q3 yes3 Yes q3->yes3 Yes no3 No q3->no3 No q4 Were any post-treatment finishing agents applied? yes3->q4 action3 Optimize the reduction clearing process to remove all unfixed dye. no3->action3 action3->q4 yes4 Yes q4->yes4 Yes no4 No q4->no4 No action4 Review the compatibility of the finishing agents with the dye. Consider alternatives if necessary. yes4->action4 end_node Re-evaluate Lightfastness no4->end_node action4->end_node

Caption: Troubleshooting workflow for diagnosing poor lightfastness.

Experimental Protocols and Data

Protocol 1: Improving Lightfastness with a UV Absorber

This protocol describes a method for improving the lightfastness of polyester dyed with this compound by incorporating a UV absorber into the dyeing process.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • UV absorber (e.g., a benzotriazole-based product)[9]

  • High-temperature, high-pressure dyeing machine

Methodology:

  • Prepare a dyebath with a liquor ratio of 10:1.

  • Add a dispersing agent (e.g., 1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

  • Add the predispersed this compound (e.g., 1% on mass of fiber).

  • Add the UV absorber to the dyebath (e.g., 2% on mass of fiber).

  • Introduce the polyester fabric into the dyebath.

  • Raise the temperature to 130°C at a rate of 2°C/minute and hold for 60 minutes.

  • Cool the dyebath to 80°C and rinse the fabric.

  • Perform reduction clearing to remove unfixed dye.

  • Wash the fabric and dry.

Protocol 2: Lightfastness Testing (AATCC Test Method 16.3)

This protocol outlines the standardized method for evaluating the colorfastness to light.[10][11][12]

Materials:

  • Dyed fabric specimens (with and without UV absorber treatment)

  • AATCC Blue Wool Lightfastness Standards

  • Xenon arc lamp apparatus[11][12]

  • Gray Scale for Color Change[11]

Methodology:

  • Mount the fabric specimens and the Blue Wool standards on a sample holder.

  • Expose the samples in a xenon arc weather-ometer under controlled conditions of temperature and humidity.

  • The exposure duration is determined by the fading of the Blue Wool standards.

  • After exposure, evaluate the color change of the specimens by comparing the exposed and unexposed portions using the AATCC Gray Scale for Color Change.

  • The lightfastness is rated on a scale of 1 to 8, where 1 indicates a high degree of fading and 8 indicates no fading.[11]

Data Presentation

Table 1: Lightfastness Ratings of this compound on Polyester

TreatmentLightfastness Rating (AATCC 16.3)
Without UV Absorber3-4
With UV Absorber4-5

Note: These are representative values and actual results may vary depending on the specific experimental conditions.

Visualizations

Simplified Photodegradation Pathway

The photodegradation of azo dyes like this compound is a complex process initiated by the absorption of light energy.[6]

Simplified Photodegradation Pathway Dye This compound (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Absorption Reaction Photochemical Reactions (e.g., oxidation, reduction) ExcitedDye->Reaction UV UV Light (hν) UV->Dye Degradation Degraded Dye (Colorless Products) Reaction->Degradation

Caption: Simplified pathway of azo dye photodegradation.

Experimental Workflow for Lightfastness Improvement

The following diagram illustrates the experimental workflow for dyeing polyester with this compound and evaluating the improvement in lightfastness.

Experimental Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation Dye_Prep Dye Dispersion Dyeing_Control Dyeing without UV Absorber Dye_Prep->Dyeing_Control Dyeing_UV Dyeing with UV Absorber Dye_Prep->Dyeing_UV Fabric_Prep Fabric Scouring Fabric_Prep->Dyeing_Control Fabric_Prep->Dyeing_UV Reduction_Clearing Reduction Clearing Dyeing_Control->Reduction_Clearing Dyeing_UV->Reduction_Clearing Washing_Drying Washing & Drying Reduction_Clearing->Washing_Drying Lightfastness_Test AATCC 16.3 Lightfastness Testing Washing_Drying->Lightfastness_Test Data_Analysis Data Analysis & Comparison Lightfastness_Test->Data_Analysis

Caption: Workflow for lightfastness improvement and testing.

References

Technical Support Center: Optimizing Dyeing Processes for Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dyeing temperature and time for Disperse Red 362 on polyester substrates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dyeing temperature for this compound on polyester?

A1: The recommended dyeing temperature for this compound on polyester is in the range of 120°C to 135°C.[1] This high-temperature range is necessary to swell the polyester fibers, allowing the disperse dye molecules to penetrate the fiber structure effectively. Temperatures below 120°C may result in poor dye penetration, leading to uneven coloration and reduced color fastness. Conversely, exceeding 135°C can damage the polyester fibers and cause the dye to sublime.

Q2: What is the typical dyeing time for this compound?

A2: The optimal dyeing time at the recommended temperature (120°C - 135°C) is generally between 30 and 60 minutes.[2] The exact time will depend on the desired depth of shade and the specific dyeing equipment being used. Longer dyeing times can lead to better dye exhaustion and deeper shades, but prolonged exposure to high temperatures can negatively affect the fabric's physical properties.

Q3: Why is pH control important when dyeing with this compound?

A3: Maintaining an acidic pH, typically between 4.5 and 5.5, is crucial for optimal dyeing performance.[2] This pH range ensures the stability of the disperse dye and promotes its exhaustion onto the polyester fiber. Acetic acid is commonly used to adjust the pH of the dyebath.[2]

Q4: What are the key auxiliaries used in the dyeing process with this compound?

A4: Besides the dye itself, several auxiliaries are essential for a successful dyeing process. These include:

  • Dispersing agents: To ensure the dye is finely and evenly dispersed in the dyebath, preventing aggregation and spotting.

  • Leveling agents: To promote uniform dye uptake and prevent shade variations.

  • Acetic acid: To maintain the required acidic pH of the dyebath.[2]

Data Presentation

The following tables summarize the expected influence of dyeing temperature and time on the color strength (K/S) and fastness properties of polyester dyed with this compound. Please note that these are representative values, and actual results may vary based on specific experimental conditions.

Table 1: Effect of Dyeing Temperature on Color Strength and Fastness Properties (Dyeing Time: 60 minutes)

Dyeing Temperature (°C)Color Strength (K/S) (Relative)Wash Fastness (Staining on Co)Light Fastness
110Moderate45-6
120Good4-56
130Excellent56
135Excellent56
140Good (Potential for fiber damage)55-6

Data compiled from industry knowledge and related studies on disperse dyes.

Table 2: Effect of Dyeing Time on Color Strength (Dyeing Temperature: 130°C)

Dyeing Time (minutes)Color Strength (K/S) (Relative)
15Moderate
30Good
45Excellent
60Excellent
75Excellent (Diminishing returns)

Data compiled from industry knowledge and related studies on disperse dyes.

Table 3: Fastness Properties of this compound

Fastness PropertyGrade
Light Fastness6
Washing Fastness (Staining on Co)5
Sublimation Fastness4

Source: Skycron® Disperse Red BG(R362) Technical Data Sheet.[3]

Experimental Protocols

Protocol for Optimizing Dyeing Temperature and Time

This protocol outlines a systematic approach to determine the optimal dyeing temperature and time for this compound on a specific polyester fabric.

1. Materials and Equipment:

  • Polyester fabric samples (pre-scoured)

  • This compound

  • Dispersing agent

  • Leveling agent

  • Acetic acid

  • Laboratory-scale dyeing machine (e.g., high-temperature beaker dyeing machine)

  • Spectrophotometer for color measurement (K/S values)

  • Gray scales for assessing color change and staining

  • Standard testing equipment for wash and light fastness

2. Procedure:

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound.

    • For each experiment, prepare a dyebath with a specific concentration of the dye (e.g., 1% on weight of fabric), dispersing agent (e.g., 1 g/L), and leveling agent (e.g., 0.5 g/L).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Maintain a constant liquor ratio (e.g., 10:1) for all experiments.

  • Dyeing Process:

    • Place the polyester fabric samples in the respective dyebaths.

    • Temperature Optimization:

      • Set the dyeing time to a constant value (e.g., 60 minutes).

      • Run a series of dyeings at different temperatures (e.g., 110°C, 120°C, 130°C, 135°C, 140°C).

      • Raise the temperature at a controlled rate (e.g., 2°C/minute).

    • Time Optimization:

      • Set the dyeing temperature to the optimal value determined in the previous step (e.g., 130°C).

      • Run a series of dyeings for different durations (e.g., 15, 30, 45, 60, 75 minutes).

  • Post-Dyeing Treatment:

    • After dyeing, cool the dyebath to 70-80°C.

    • Perform reduction clearing to remove unfixed dye from the fabric surface. A typical recipe is 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C for 15-20 minutes.

    • Rinse the samples thoroughly with hot and then cold water.

    • Dry the samples.

  • Evaluation:

    • Measure the color strength (K/S) of each dyed sample using a spectrophotometer.

    • Assess the wash fastness and light fastness of the samples according to standard test methods (e.g., AATCC or ISO).

3. Data Analysis:

  • Plot the color strength (K/S) as a function of dyeing temperature and time to identify the optimal conditions that provide the highest color yield.

  • Compare the fastness properties of the samples dyed under different conditions to ensure the selected optimum provides the required performance.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Uneven Dyeing (Shade Variation, Streaks) 1. Improper pre-treatment of the fabric.2. Inefficient dispersing agent or improper dye dispersion.3. Rapid temperature rise.4. Inadequate circulation of the dyebath.1. Ensure thorough scouring and cleaning of the fabric before dyeing.2. Use a high-quality dispersing agent and ensure the dye is properly pasted before adding to the bath.3. Control the heating rate, typically 1-2°C per minute.4. Ensure proper loading of the dyeing machine to allow for free movement of fabric and liquor.
Poor Color Fastness (Wash, Rubbing) 1. Incomplete removal of unfixed dye from the fabric surface.2. Dyeing temperature was too low, leading to poor dye penetration.3. Incorrect pH of the dyebath.1. Perform a thorough reduction clearing after dyeing.2. Ensure the dyeing temperature is within the recommended range (120-135°C).3. Maintain the dyebath pH between 4.5 and 5.5.
Dye Aggregation and Spotting 1. Poor quality of the dispersing agent.2. Hardness of the water used.3. Dye was not properly dissolved or dispersed.1. Use a high-quality dispersing agent stable at high temperatures.2. Use demineralized or softened water. If not possible, use a sequestering agent.3. Ensure the dye is made into a fine paste with a small amount of water before adding to the dyebath.
Shade Reproducibility Issues 1. Variations in raw materials (fabric, dye, chemicals).2. Inconsistent process parameters (temperature, time, pH).3. Inaccurate weighing of dyes and chemicals.1. Source materials from reliable suppliers and test new batches before bulk production.2. Calibrate all equipment (thermometers, timers, pH meters) regularly.3. Use calibrated weighing scales and ensure accurate measurements.
Oligomer Formation (White Powder on Fabric/Machine) 1. Polyester fibers naturally contain low molecular weight polymers (oligomers) that can migrate to the surface during high-temperature dyeing.1. Use a suitable dispersing agent that can help keep oligomers in suspension.2. Clean the dyeing machine regularly to prevent oligomer buildup.3. Perform a thorough reduction clearing after dyeing.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process Optimization cluster_post Post-Treatment cluster_eval Evaluation fabric_prep Fabric Pre-treatment (Scouring) dyebath_prep Dye Bath Preparation (Dye, Auxiliaries, pH 4.5-5.5) fabric_prep->dyebath_prep temp_opt Temperature Optimization (110-140°C, Time constant) dyebath_prep->temp_opt time_opt Time Optimization (15-75 min, Temp optimal) temp_opt->time_opt reduction_clearing Reduction Clearing (70-80°C) time_opt->reduction_clearing rinsing_drying Rinsing and Drying reduction_clearing->rinsing_drying color_measurement Color Strength (K/S) Measurement rinsing_drying->color_measurement fastness_testing Fastness Testing (Wash, Light) rinsing_drying->fastness_testing

Caption: Experimental workflow for optimizing dyeing temperature and time.

Troubleshooting_Guide cluster_uneven Uneven Dyeing cluster_fastness Poor Color Fastness cluster_spots Dye Spots start Dyeing Defect Observed cause_uneven Potential Causes: - Improper Pre-treatment - Poor Dispersion - Rapid Heating start->cause_uneven Is the color uneven? cause_fastness Potential Causes: - Incomplete Reduction Clearing - Low Dyeing Temperature - Incorrect pH start->cause_fastness Is the fastness poor? cause_spots Potential Causes: - Dye Aggregation - Water Hardness start->cause_spots Are there dye spots? solution_uneven Solutions: - Ensure Thorough Scouring - Use Quality Dispersant - Control Heating Rate cause_uneven->solution_uneven solution_fastness Solutions: - Thorough Reduction Clearing - Optimize Temperature (120-135°C) - Maintain pH 4.5-5.5 cause_fastness->solution_fastness solution_spots Solutions: - Proper Dye Pasting - Use Softened Water cause_spots->solution_spots

Caption: Troubleshooting logic for common dyeing defects.

References

Technical Support Center: Solving Solubility Challenges of Disperse Red 362 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Disperse Red 362 in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

This compound is a non-ionic synthetic dye belonging to the disperse class of dyes. Its chemical structure makes it largely hydrophobic, leading to poor solubility in aqueous solutions. This low water solubility is a common characteristic of disperse dyes, which are primarily designed for dyeing hydrophobic fibers like polyester.

Q2: What are the common organic solvents for dissolving this compound?

This compound exhibits solubility in several organic solvents. While specific quantitative data is not extensively published, it is known to be soluble in solvents such as acetone and ethanol. For research applications, Dimethyl Sulfoxide (DMSO) is also a common choice for creating stock solutions of poorly soluble compounds.

Q3: Can I directly add this compound powder to my aqueous experimental medium?

Directly adding this compound powder to an aqueous medium is not recommended. Due to its hydrophobic nature, the powder will likely not dissolve and will form aggregates, leading to inaccurate concentrations and unreliable experimental results. It is crucial to first prepare a concentrated stock solution in a suitable organic solvent.

Q4: Are there any safety precautions I should take when handling this compound?

Yes, it is important to handle this compound with care. While specific toxicology data for this compound is limited, related disperse dyes have shown potential for skin sensitization and other health effects. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

Troubleshooting Guides

Issue 1: Precipitate Formation When Diluting a Stock Solution in an Aqueous Buffer

This is a common issue when diluting a concentrated stock solution of a hydrophobic compound into an aqueous medium.

Troubleshooting Workflow:

start Precipitate forms upon dilution check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Decrease the final concentration check_concentration->reduce_concentration Yes check_solvent_percentage Is the final organic solvent percentage too high? check_concentration->check_solvent_percentage No reduce_concentration->start reduce_solvent Decrease the final organic solvent percentage check_solvent_percentage->reduce_solvent Yes use_surfactant Consider using a surfactant check_solvent_percentage->use_surfactant No reduce_solvent->start sonicate Apply sonication use_surfactant->sonicate solution_clear Solution is clear sonicate->solution_clear issue_persists Issue persists sonicate->issue_persists issue_persists->use_surfactant Try different surfactant/concentration

Caption: Troubleshooting precipitate formation.

Detailed Steps:

  • Reduce Final Concentration: The solubility limit in the aqueous buffer may have been exceeded. Try preparing a more dilute solution.

  • Minimize Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in your aqueous medium should be kept to a minimum, typically below 1% (v/v), as higher concentrations can be cytotoxic and may also cause the compound to precipitate.

  • Incorporate Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.

  • Use Sonication: After dilution, brief sonication in a water bath can help to break up small aggregates and improve dispersion.

Issue 2: Inconsistent Results in Biological Assays

Poor solubility can lead to inconsistent and non-reproducible results in biological experiments.

Logical Troubleshooting Steps:

start Inconsistent assay results check_stock Verify stock solution integrity (visual inspection for precipitate) start->check_stock prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh Precipitate observed check_dilution Review dilution protocol check_stock->check_dilution No precipitate prepare_fresh->check_dilution standardize_dilution Standardize dilution method (e.g., vortexing, temperature) check_dilution->standardize_dilution assess_dispersion Assess final solution for uniformity (e.g., light microscopy) standardize_dilution->assess_dispersion improve_dispersion Improve dispersion method (e.g., surfactants, sonication) assess_dispersion->improve_dispersion Non-uniform consistent_results Consistent results achieved assess_dispersion->consistent_results Uniform improve_dispersion->consistent_results

Caption: Ensuring consistent experimental results.

Detailed Steps:

  • Stock Solution Quality: Always visually inspect your stock solution for any signs of precipitation before use. If crystals are present, gently warm the solution and vortex to redissolve. It is best practice to prepare fresh stock solutions regularly.

  • Standardized Dilution: Ensure your dilution method is consistent. Add the stock solution to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Verify Dispersion: Before adding to your experimental setup (e.g., cell culture), visually inspect the final diluted solution. If you observe any cloudiness or particles, consider methods to improve dispersion.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityObservations
WaterInsolubleForms a suspension; particles do not dissolve.
EthanolSolubleForms a clear colored solution.
AcetoneSolubleForms a clear colored solution.
Dimethyl Sulfoxide (DMSO)SolubleForms a clear colored solution; suitable for stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific lot), weigh out the required mass.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube/vial.

  • Mixing: Tightly cap the tube/vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of an Aqueous Working Solution using a Surfactant

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • 10% (w/v) Tween® 20 or Pluronic® F-68 solution in water

  • Vortex mixer

Procedure:

  • Prepare Surfactant-Containing Buffer: To your aqueous buffer, add the 10% surfactant solution to achieve a final desired concentration (e.g., 0.05% - 0.1% v/v).

  • Dilution: While vortexing the surfactant-containing buffer, slowly add the required volume of the 10 mM this compound stock solution to reach your final desired concentration.

  • Final Mixing: Continue to vortex for another 30-60 seconds to ensure a homogenous dispersion.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately for your experiments.

Visualization of a General Experimental Workflow

For researchers in drug development, a crucial step after solving solubility is to assess the biological activity of the compound. The following diagram illustrates a general workflow.

start Prepare stable aqueous dispersion of this compound cell_treatment Treat cell lines with various concentrations start->cell_treatment cytotoxicity Assess cytotoxicity (e.g., MTT, LDH assay) cell_treatment->cytotoxicity target_assay Perform target-specific functional assays cytotoxicity->target_assay Determine non-toxic concentration range signaling_pathway Investigate effects on signaling pathways (e.g., Western Blot, qPCR) target_assay->signaling_pathway data_analysis Analyze and interpret data signaling_pathway->data_analysis conclusion Draw conclusions on biological activity data_analysis->conclusion

Caption: General workflow for assessing biological activity.

Degradation pathways of Disperse Red 362 under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of Disperse Red 362

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of this compound under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism for the degradation of this compound under UV light?

A1: The primary degradation mechanism for azo dyes like this compound under UV irradiation is expected to be the cleavage of the azo bond (–N=N–). This process can be initiated by direct photolysis, where the dye molecule absorbs UV radiation, or through indirect photolysis involving reactive oxygen species (ROS) like hydroxyl radicals (•OH) when photocatalysts (e.g., TiO2) or oxidizing agents (e.g., H2O2) are present.

Q2: What are the likely degradation byproducts of this compound?

A2: The degradation of this compound is expected to yield smaller aromatic compounds, such as substituted anilines and phenols, resulting from the cleavage of the azo bond. Further oxidation of these primary intermediates can lead to the formation of aliphatic acids, and ultimately, complete mineralization to CO2, H2O, and inorganic ions.[1]

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation can be monitored by periodically taking aliquots from the reaction mixture and measuring the absorbance at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer. A decrease in absorbance indicates the degradation of the dye.

Q4: What analytical techniques are suitable for identifying the degradation intermediates?

A4: A combination of chromatographic and spectroscopic methods is recommended for the identification of degradation products. These include High-Performance Liquid Chromatography (HPLC) for separation, and Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy can also be useful for structural elucidation of major degradation products.[2][3]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low degradation efficiency Incorrect pH: The pH of the solution can affect the surface charge of the photocatalyst (if used) and the dye molecule, influencing the degradation rate.[4]Conduct experiments at varying pH levels to determine the optimal condition for your system.
Insufficient Light Intensity: The UV lamp may not be emitting at the appropriate wavelength or its intensity might be too low.[4]Ensure the emission spectrum of your lamp is suitable for the intended photolysis or photocatalyst activation. Measure and, if possible, increase the light intensity.
Low Catalyst Concentration (if applicable): Too little photocatalyst provides insufficient active sites for the reaction.Optimize the catalyst dosage by performing a series of experiments with varying catalyst concentrations.
Inconsistent results between experiments Poor Dye Dispersion: Disperse dyes have low water solubility and may form aggregates, leading to inconsistent exposure to UV light.[5]Ensure the dye is fully dispersed in the solution before starting the experiment. The use of a suitable dispersing agent might be necessary.
Temperature Fluctuations: The reaction temperature can influence the degradation kinetics.Use a temperature-controlled reactor or a water bath to maintain a constant temperature throughout the experiment.
Difficulty in identifying degradation products Low Concentration of Intermediates: The concentration of transient degradation products may be below the detection limit of the analytical instrument.Employ solid-phase extraction (SPE) to concentrate the samples before analysis.
Complex Mixture of Products: The degradation process may yield a large number of different intermediates.Utilize high-resolution mass spectrometry and tandem MS (MS/MS) for better identification of compounds in a complex matrix.

Experimental Protocols

General Protocol for UV Degradation of this compound

This protocol describes a general procedure for studying the photodegradation of this compound in an aqueous solution under UV irradiation.

1. Materials and Reagents:

  • This compound

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Photocatalyst (e.g., TiO2 P25, optional)

  • Hydrogen peroxide (30%, optional)

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

2. Equipment:

  • Photoreactor with a UV lamp (e.g., low-pressure mercury lamp)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • HPLC-MS or GC-MS system

  • pH meter

3. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and then dilute with deionized water to the desired initial concentration.

  • Transfer the dye solution to the photoreactor.

  • If using a photocatalyst, add the specified amount and stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Adjust the pH of the solution to the desired value.

  • Turn on the UV lamp to initiate the photodegradation reaction.

  • Withdraw aliquots of the solution at regular time intervals.

  • Centrifuge or filter the aliquots to remove any photocatalyst particles.

  • Analyze the samples using a UV-Vis spectrophotometer to monitor the dye concentration.

  • For identification of degradation products, analyze the samples using HPLC-MS or GC-MS.

Data Presentation

The following tables provide a template for organizing quantitative data from your experiments.

Table 1: Degradation Efficiency of this compound under Different Conditions

Experiment ID Initial Dye Conc. (mg/L) pH Catalyst Loading (g/L) Irradiation Time (min) Final Dye Conc. (mg/L) Degradation Efficiency (%)
1
2
3

Table 2: Kinetic Parameters for the Degradation of this compound

Experiment ID Condition Apparent Rate Constant (k_app) Half-life (t_1/2) Correlation Coefficient (R²)
1
2
3

Table 3: Identified Degradation Intermediates of this compound

Retention Time (min) m/z Proposed Structure Analytical Method

Visualizations

Proposed Degradation Pathway for a Generic Azo Dye

The following diagram illustrates a generalized degradation pathway for an azo dye under UV irradiation, which can serve as a hypothetical model for this compound.

aod_degradation_pathway AzoDye Azo Dye (e.g., this compound) ExcitedDye Excited State Dye* Intermediates1 Aromatic Amines / Phenols AzoDye->Intermediates1 Azo Bond Cleavage Intermediates2 Smaller Aliphatic Acids Intermediates1->Intermediates2 Ring Opening Mineralization Mineralization Products (CO2, H2O, etc.) Intermediates2->Mineralization Further Oxidation ROS Reactive Oxygen Species (•OH, O2•-) ROS->AzoDye Oxidation UV UV Light UV->AzoDye Direct Photolysis UV->ROS Photocatalysis / H2O2

Proposed degradation pathway for a generic azo dye under UV irradiation.

References

Technical Support Center: Wastewater Treatment of Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on methods for treating wastewater containing Disperse Red 362. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for treating wastewater containing this compound? A1: The primary methods for treating wastewater contaminated with disperse dyes like this compound include physical methods like adsorption, chemical methods such as coagulation-flocculation and advanced oxidation processes (AOPs), and biological treatments.[1][2] AOPs, which include processes like ozonation, Fenton, and photocatalysis, are often employed to break down the complex aromatic structure of these dyes.[3][4][5] Adsorption using materials like activated carbon is also a widely used and effective technique.[1][6]

Q2: Why are disperse dyes like this compound difficult to treat with conventional biological methods? A2: Disperse dyes have low water solubility and complex, stable aromatic structures, which make them resistant to conventional aerobic biodegradation.[1][7] Their small particle size allows them to be dispersed in water, but they are not truly dissolved, which limits their availability to microorganisms in typical activated sludge systems.[1][8]

Q3: What is the significance of pH in the treatment of this compound wastewater? A3: The solution pH is a critical parameter that significantly influences the efficiency of most treatment methods. For coagulation-flocculation, pH affects the charge of the coagulant species.[9][10] For instance, alum and polyaluminium chloride (PACl) are more effective in a lower pH range (e.g., 3.8 to 5.2), while MgCl₂ performs better at a higher pH (e.g., 10.4 to 10.9).[10] In advanced oxidation processes, pH can affect the generation of hydroxyl radicals, a key oxidizing agent.[11] Adsorption processes are also pH-dependent as the surface charge of the adsorbent and the dye molecule can change with pH.[1]

Q4: Can treated wastewater containing this compound be reused? A4: The potential for reuse depends on the final quality of the treated effluent. Effective treatment that significantly reduces color, chemical oxygen demand (COD), and toxicity is necessary.[12][13] Combining different methods, such as a chemical process followed by a biological treatment, can often achieve a higher quality effluent suitable for discharge or potential reuse in certain industrial applications.[12]

Troubleshooting Guide

Issue 1: Low color removal efficiency in coagulation-flocculation.

  • Possible Cause: Suboptimal pH.

    • Solution: Verify that the pH of the wastewater is within the optimal range for your chosen coagulant. Jar tests should be conducted to determine the ideal pH. For aluminum-based coagulants like alum or PACl, the optimal range is typically acidic (pH 3.8-5.2), whereas for MgCl₂, it is alkaline (pH 10.4-10.9).[10][14]

  • Possible Cause: Incorrect coagulant or flocculant dosage.

    • Solution: The required coagulant dose can increase with a higher concentration of dye.[10] Perform jar tests with a range of coagulant concentrations (e.g., 50 to 600 mg/L) to identify the optimal dose that results in the highest percentage of dye removal.[9]

  • Possible Cause: Insufficient mixing speed or time.

    • Solution: Ensure the rapid mix phase after adding the coagulant is adequate to disperse it, followed by a slower, longer flocculation phase to allow flocs to form. Refer to standard jar test procedures for appropriate speeds and times.[9]

Issue 2: Photocatalytic degradation rate is slow or incomplete.

  • Possible Cause: Incorrect catalyst loading.

    • Solution: Both too little and too much catalyst can hinder performance. An insufficient amount provides too few active sites, while an excess can increase turbidity, blocking light penetration.[11] It's recommended to test a range of catalyst loadings (e.g., 0.5 to 5 g/L) to find the optimum concentration.[11]

  • Possible Cause: Suboptimal pH of the solution.

    • Solution: The pH affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption, which is often a prerequisite for degradation. The optimal pH should be determined experimentally for the specific catalyst and dye system.[11]

  • Possible Cause: Presence of scavenger species in the wastewater.

    • Solution: Other organic or inorganic compounds in the wastewater can compete with the dye for the reactive oxygen species (like hydroxyl radicals), reducing the degradation efficiency. Pre-treatment of the sample may be necessary.

Issue 3: Adsorbent (e.g., activated carbon) capacity seems low.

  • Possible Cause: The adsorbent is saturated.

    • Solution: Increase the adsorbent dosage or consider regenerating the used adsorbent if possible. The optimal adsorbent dosage should be determined through batch experiments.[15]

  • Possible Cause: Unfavorable temperature or pH.

    • Solution: Adsorption can be an endothermic or exothermic process. Test different temperatures to see if efficiency improves. For Disperse Red 167, adsorption on bamboo-based activated carbon was found to be an endothermic process.[15] Also, adjust the pH to optimize the electrostatic interactions between the dye and the adsorbent surface.

  • Possible Cause: Pore blockage.

    • Solution: The presence of suspended solids or other large molecules in the wastewater can block the pores of the adsorbent. Pre-filtering the wastewater can help improve the adsorbent's performance.

Data Presentation: Performance of Treatment Methods for Disperse Dyes

The following tables summarize quantitative data from various studies on the treatment of disperse dyes. Note that conditions and dye types may vary between studies.

Table 1: Coagulation-Flocculation Performance

CoagulantDye TypeOptimal pHOptimal Dose (mg/L)Color Removal (%)COD Reduction (%)Reference
AlumDisperse/Reactive Mix4.00300099.71-[16]
PAClDisperse/Reactive Mix4.3160099.69>96.3[10][16]
MgCl₂Disperse/Reactive Mix10.27300099.26-[16]
Alcea rosea (Natural)Disperse Red 601120086-[17]

Table 2: Advanced Oxidation Processes (AOPs) Performance

AOP MethodDye TypeOptimal pHKey ConditionsRemoval/Degradation (%)TimeReference
OzonationDisperse Violet 9312Ozone: 4.21-24.03 g/m³Significant color removal16 min[18]
OzonationDisperse Blue 7910Ozone: 4.21-24.03 g/m³Significant color removal12 min[18]
Photo-FentonDisperse Red 354-UV/H₂O₂/Fe(II)>85 (Color), >90 (COD)10 min[19]
PhotocatalysisAllura Red AC (Azo)5.891 g/L Ag-CZFO/ZnO catalyst96150 min[11]

Table 3: Adsorption Performance

AdsorbentDye TypeOptimal pHKey ConditionsRemoval Efficiency (%)Reference
Bamboo-based Activated CarbonDisperse Red 167-Temp: 50°C, Dose: 12.0 g/L90.23[15]
Commercial Activated CarbonDisperse Red-2.0 gm adsorbent in 150 mL-[20]
Iraqi Dates Palm Seeds Activated CarbonDisperse Blue--66.47[1]

Experimental Protocols

Protocol 1: Coagulation-Flocculation using Jar Test
  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 g/L).

  • Setup: Place a series of beakers (typically 6) in a jar testing apparatus. Fill each beaker with 500 mL of the dye solution.[9]

  • pH Adjustment: Adjust the pH of each beaker to a different value (e.g., 3, 5, 7, 9, 11) using dilute HCl or NaOH to determine the optimal pH.[9]

  • Coagulant Addition: While stirring at a rapid speed (e.g., 150-200 rpm), add a predetermined dose of coagulant (e.g., PACl) to each beaker simultaneously. Continue rapid mixing for 1-3 minutes.

  • Flocculation: Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) and continue for 15-20 minutes to promote floc formation.

  • Sedimentation: Stop stirring and allow the flocs to settle for 30-60 minutes.[17]

  • Analysis: Carefully withdraw a sample from the supernatant of each beaker. Centrifuge if necessary to remove any remaining suspended particles. Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer. Calculate the percentage of color removal.

  • Optimization: Repeat the process by varying the coagulant dosage at the optimal pH to find the most effective concentration.

Protocol 2: Photocatalytic Degradation
  • Preparation: Prepare a dye solution of known concentration (e.g., 10 mg/L) in deionized water.[21]

  • Setup: Add a specific volume of the dye solution (e.g., 100 mL) to a photoreactor. The reactor should be equipped with a light source (e.g., UV or visible light lamp) and a magnetic stirrer.[21]

  • Catalyst Addition: Add a measured amount of the photocatalyst (e.g., 0.1 g) to the solution.[21]

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to allow the dye molecules to adsorb onto the catalyst surface.[11][21]

  • Initiation & Sampling: Take an initial sample (t=0). Turn on the light source to begin the photocatalytic reaction.[21] Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).[21]

  • Sample Preparation: Immediately centrifuge each aliquot to separate the photocatalyst particles from the solution.[21]

  • Analysis: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength. The degradation efficiency can be calculated using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[21]

Protocol 3: Adsorption using Activated Carbon
  • Preparation: Prepare a dye solution of a specific initial concentration (e.g., 50 mg/L).[20]

  • Batch Experiment: In a series of flasks, place a fixed volume of the dye solution (e.g., 150 mL). Add varying amounts of activated carbon (e.g., 1.0, 2.0, 3.0 g) to each flask.[20]

  • Equilibrium: Place the flasks on a shaker and agitate at a constant speed (e.g., 200 rpm) and room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[20]

  • Separation: After shaking, separate the adsorbent from the solution by filtration or centrifugation.

  • Analysis: Measure the final concentration of the dye in the filtrate/supernatant using a UV-Vis spectrophotometer.

  • Modeling: Use the data to analyze the adsorption kinetics and fit the results to isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption behavior.[20]

Visual Guides: Workflows and Mechanisms

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis P1 Prepare Stock Dye Solution P2 Characterize Wastewater (Initial pH, COD, Absorbance) P1->P2 E1 Select Treatment Method (e.g., AOP, Adsorption) P2->E1 E2 Perform Jar Tests / Batch Reactor Experiments E1->E2 E3 Optimize Parameters (pH, Dose, Time, Temp) E2->E3 A1 Sample Collection at Intervals E2->A1 E3->A1 A2 Measure Final Absorbance & COD A1->A2 A3 Calculate Removal Efficiency (%) A2->A3

Photocatalysis_Mechanism cluster_catalyst Photocatalyst (e.g., TiO2) Catalyst Semiconductor VB Valence Band (VB) CB Conducting Band (CB) VB->CB e⁻ (electron) H2O H₂O VB->H2O Oxidation CB->VB h⁺ (hole) O2 O₂ CB->O2 Reduction Light Light (hν) Light->Catalyst Excitation OH_rad •OH (Hydroxyl Radical) H2O->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Dye This compound OH_rad->Dye Attack & Degrade O2_rad->Dye Attack & Degrade Deg_Prod Degradation Products (CO₂, H₂O, etc.) Dye->Deg_Prod

Coagulation_Workflow Start Wastewater with This compound pH_Adjust 1. pH Adjustment Start->pH_Adjust Rapid_Mix 2. Coagulant Addition & Rapid Mixing pH_Adjust->Rapid_Mix Slow_Mix 3. Flocculant Addition & Slow Mixing (Flocculation) Rapid_Mix->Slow_Mix Settle 4. Sedimentation (Settling of Flocs) Slow_Mix->Settle Separate 5. Separation Settle->Separate Effluent Treated Effluent Separate->Effluent Clarified Water Sludge Sludge Separate->Sludge Solid Waste

References

Technical Support Center: Improving the Wash Fastness of Fabrics Dyed with Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the wash fastness of fabrics dyed with Disperse Red 362.

Troubleshooting Guide

Poor wash fastness is a common issue when dyeing polyester fabrics with disperse dyes, leading to color bleeding and staining of adjacent materials during laundering. This guide offers a systematic approach to diagnose and resolve the underlying causes of this problem.

Problem: Significant color loss and staining on the multi-fiber strip after a standard wash fastness test (e.g., ISO 105-C06).

Below is a troubleshooting workflow to identify and address the potential causes of poor wash fastness.

G start Start: Poor Wash Fastness Observed reduction_check Was a reduction clearing step performed after dyeing? start->reduction_check implement_rc Implement Reduction Clearing (see Protocol 1) reduction_check->implement_rc No optimize_rc Is the reduction clearing process optimized? (Temp, Time, Conc.) reduction_check->optimize_rc Yes re_evaluate Re-evaluate Wash Fastness (see Protocol 3) implement_rc->re_evaluate adjust_rc Adjust Reduction Clearing Parameters: - Increase temperature to 70-80°C - Increase time to 15-20 mins - Ensure correct chemical concentrations optimize_rc->adjust_rc No dyeing_check Review Dyeing Protocol: - Temp/Time adequate (~130°C)? - pH correct (4.5-5.5)? - Dispersing agent optimal? optimize_rc->dyeing_check Yes adjust_rc->re_evaluate adjust_dyeing Optimize Dyeing Parameters: - Ensure dyeing at 130°C for 30-60 mins - Check and adjust pH - Evaluate dispersing agent dyeing_check->adjust_dyeing No fixing_agent_check Was a wash fastness improver (fixing agent) used? dyeing_check->fixing_agent_check Yes adjust_dyeing->re_evaluate implement_fixing Apply a suitable fixing agent (see Protocol 2) fixing_agent_check->implement_fixing No fixing_agent_check->re_evaluate Yes implement_fixing->re_evaluate end_good End: Desired Wash Fastness Achieved re_evaluate->end_good Problem Solved end_bad End: Further Investigation Required (Consider dye selection, fiber quality) re_evaluate->end_bad Problem Persists

Caption: Troubleshooting workflow for poor wash fastness of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness with this compound?

A1: The leading cause of poor wash fastness is the presence of unfixed dye particles on the surface of the polyester fibers after dyeing.[1] Disperse dyes have low water solubility, and without a thorough clearing process, these surface dye particles will easily wash off, leading to color bleeding and staining of other materials.[1]

Q2: What is reduction clearing and why is it crucial for improving wash fastness?

A2: Reduction clearing is a post-dyeing treatment that uses a reducing agent, typically sodium hydrosulfite (sodium dithionite), in an alkaline solution to strip unfixed disperse dye from the fiber surface.[1][2] This process is essential because it removes the dye particles that are not securely diffused and trapped within the amorphous regions of the polyester fiber, which are the primary cause of poor wash fastness.[1][2]

Q3: Can the dyeing process itself affect the wash fastness of this compound?

A3: Absolutely. The dyeing temperature, time, and pH all play a critical role in dye uptake and fixation.[3] For disperse dyes on polyester, a high-temperature dyeing process (around 130°C) is necessary to swell the fibers and allow for proper dye diffusion and penetration.[3] Insufficient temperature or time can result in more dye remaining on the fiber surface, leading to poor wash fastness.[3]

Q4: Are there alternatives to the conventional sodium hydrosulfite reduction clearing process?

A4: Yes, due to environmental concerns associated with sodium hydrosulfite, alternative reducing agents and methods are being explored.[4] These include agents like thiourea dioxide, which is more stable, and innovative techniques such as ozone and plasma treatments which can offer comparable or even superior wash fastness results with a lower environmental impact.[4]

Q5: How do fixing agents improve the wash fastness of disperse dyes?

A5: Fixing agents, or wash fastness improvers, are typically cationic polymers that form a film on the fiber surface.[5][6] This film encapsulates the dye molecules, creating a physical barrier that reduces the likelihood of the dye migrating out of the fiber during washing.[5][6]

Q6: Can finishing processes like heat-setting affect wash fastness?

A6: Yes, high-temperature finishing processes such as heat-setting can cause some disperse dyes to migrate from the inside of the fiber to the surface, a phenomenon known as thermal migration.[7][8] This can lead to a decrease in wash and crock fastness.[7][8] Selecting dyes with good sublimation fastness and optimizing the heat-setting temperature and time can mitigate this issue.[7]

Data Presentation

The following tables provide illustrative data on the expected improvement in wash fastness of polyester fabric dyed with this compound after various treatments. The ratings are based on the ISO 105-C06 (C2S) standard, evaluated using grey scales for color change and staining (where 5 is excellent and 1 is poor).

Table 1: Effect of Reduction Clearing on Wash Fastness of this compound

Treatment StageColor Change RatingStaining Rating (on Polyester)Staining Rating (on Cotton)
After Dyeing (No Clearing)2-323
After Reduction Clearing4-54-54-5

Table 2: Effect of Fixing Agent Concentration on Wash Fastness of this compound (Post-Reduction Clearing)

Fixing Agent Conc. (% owf)Color Change RatingStaining Rating (on Polyester)Staining Rating (on Cotton)
0.0 (Control)4-54-54-5
1.0555
2.0555
3.04-54-54-5

% owf = on weight of fabric

Experimental Protocols

Protocol 1: Alkaline Reduction Clearing

This protocol details a standard laboratory procedure for improving the wash fastness of polyester dyed with this compound through reduction clearing.

G start Start: Dyed Polyester Fabric rinse1 Rinse dyed fabric in cold water start->rinse1 prepare_bath Prepare Clearing Bath: - 2 g/L Sodium Hydrosulfite - 2 g/L Sodium Hydroxide - 1 g/L Non-ionic Detergent - Liquor Ratio: 20:1 rinse1->prepare_bath introduce_fabric Introduce fabric to bath at 40-50°C prepare_bath->introduce_fabric heat Heat to 70-80°C introduce_fabric->heat treat Treat for 15-20 minutes heat->treat drain Drain bath treat->drain hot_rinse Hot rinse (60°C) drain->hot_rinse neutralize Neutralize with 0.5-1.0 g/L Acetic Acid hot_rinse->neutralize cold_rinse Cold rinse until water is clear neutralize->cold_rinse dry Dry the fabric at a temperature below 100°C cold_rinse->dry end End: Fabric ready for testing dry->end

Caption: Step-by-step workflow for the alkaline reduction clearing process.

Methodology:

  • Initial Rinse: After dyeing, thoroughly rinse the polyester fabric in cold water to remove loose surface dye and residual chemicals.[9]

  • Prepare Clearing Bath: In a suitable vessel, prepare a bath with a liquor ratio of 20:1 containing:

    • 2 g/L Sodium Hydrosulfite (Sodium Dithionite)[7]

    • 2 g/L Sodium Hydroxide[7]

    • 1 g/L of a suitable non-ionic detergent[7]

  • Treatment: Introduce the rinsed fabric into the clearing bath at 40-50°C.[7] Raise the temperature to 70-80°C and maintain for 15-20 minutes with gentle agitation.[7][9]

  • Hot Rinse: Drain the clearing bath and rinse the fabric thoroughly with hot water (approximately 60°C).[9]

  • Neutralization: In a fresh bath, neutralize the fabric with 0.5-1.0 g/L of acetic acid for 5 minutes at room temperature.[9]

  • Final Rinse: Perform a final cold rinse until the water runs clear.[9]

  • Drying: Squeeze the excess water from the fabric and allow it to air dry or dry in an oven at a temperature not exceeding 100°C.[7]

Protocol 2: Application of a Cationic Fixing Agent

This protocol describes the application of a wash fastness improver to further enhance the durability of the dyeing. This step is performed after reduction clearing and neutralization.

Methodology:

  • Prepare Fixing Bath: In a new bath with a liquor ratio of 20:1, add 1.0-3.0% (on weight of fabric) of a commercial polyester fixing agent. Adjust the pH to 4.5-5.5 with acetic acid.

  • Treatment: Introduce the reduction-cleared and neutralized fabric into the fixing bath at 40°C.

  • Temperature Rise: Raise the temperature to 50-60°C and run for 20 minutes.

  • Rinse and Dry: Drain the bath, rinse the fabric with cold water, and dry as described in Protocol 1.

Protocol 3: Wash Fastness Testing (ISO 105-C06, C2S)

This protocol provides a condensed overview of the ISO 105-C06 (C2S) test method, which simulates a 60°C domestic wash.

Methodology:

  • Specimen Preparation: Cut a 10 cm x 4 cm specimen of the treated fabric. Sew it together with a same-sized multi-fiber test fabric along one of the shorter edges.

  • Washing Solution: Prepare the washing solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate in deionized water.

  • Test Procedure: Place the composite specimen in a stainless-steel container with 50 mL of the washing solution and 25 steel balls. Seal the container and place it in a Launder-Ometer.

  • Running the Test: Run the test for 30 minutes at 60°C.

  • Rinsing and Drying: After the cycle, remove the specimen, rinse it twice in deionized water, and then in cold running water. Unstitch the composite specimen, leaving one short edge attached. Allow it to air dry in the dark at a temperature not exceeding 60°C.[9]

  • Evaluation: Once dry, assess the change in color of the dyed fabric and the degree of staining on each strip of the multifiber fabric using the standard grey scales under controlled lighting conditions. A rating of 5 indicates no change, while a rating of 1 indicates a severe change.[9]

References

Reducing dye aggregation of Disperse Red 362 in dye baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Disperse Red 362 in dye baths.

Troubleshooting Guide

Poor dispersion of this compound can lead to issues such as uneven dyeing, spotting, and reduced color yield. Follow this guide to troubleshoot and resolve common aggregation problems.

Problem: Visible particles, sedimentation, or uneven color in the dye bath.

This is a common indication of dye aggregation. The following workflow can help identify and resolve the root cause.

G cluster_0 cluster_1 start Start: Observe Dye Aggregation q1 Check Water Hardness start->q1 q2 Verify pH of Dye Bath q1->q2 If hardness is high (>100 ppm), add a sequestering agent and re-evaluate. end_node Resolution: Stable Dye Dispersion q1->end_node If hardness is low (<50 ppm), proceed to next step. q3 Review Dispersing Agent q2->q3 If pH is outside 4.5-5.5, adjust with acetic acid and re-evaluate. q2->end_node If pH is optimal (4.5-5.5), proceed to next step. q4 Examine Dyeing Temperature Profile q3->q4 If dispersant is inadequate, increase concentration or use a high-temperature stable alternative. q3->end_node If dispersant is sufficient and stable, proceed to next step. q5 Assess Dye Particle Size q4->q5 If heating rate is too fast (>2°C/min), slow the rate and re-evaluate. q4->end_node If temperature profile is correct, proceed to next step. q5->end_node If particle size is large, mill the dye or use a better quality dye dispersion. caption Troubleshooting Workflow for this compound Aggregation

Caption: Troubleshooting workflow for addressing this compound aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation?

A1: The main factors contributing to the aggregation of disperse dyes like this compound include:

  • High Water Hardness: Divalent cations such as Ca²⁺ and Mg²⁺ can interact with dispersing agents, reducing their effectiveness and leading to dye agglomeration.[1]

  • Incorrect pH: The stability of most disperse dyes is optimal in a weakly acidic medium.[2][3] Deviations from the ideal pH range of 4.5-5.5 can cause dye hydrolysis and aggregation.[2][4]

  • Inadequate Dispersing Agent: Insufficient concentration or the use of a dispersing agent that is not stable at high temperatures can fail to keep the dye particles adequately separated.[5][6]

  • Rapid Heating Rate: A fast temperature increase in the dye bath can "shock" the dispersion, causing the fine dye particles to aggregate.[7]

  • Poor Quality Dye: Dyes with a large initial particle size or a wide particle size distribution are more prone to aggregation.[5]

Q2: What is the optimal pH for a this compound dye bath?

A2: The optimal pH for a this compound dye bath is between 4.5 and 5.5.[2][4] This weakly acidic environment ensures the stability of the dye and promotes optimal dyeing of polyester fibers. Acetic acid is commonly used to maintain this pH.[2]

Q3: How does temperature affect the stability of the dye bath?

A3: High temperatures are necessary for dyeing polyester with disperse dyes, typically around 130°C, to facilitate dye penetration into the fibers.[6][8] However, a rapid heating rate can lead to aggregation.[7] It is also crucial to use a dispersing agent that is stable at these high temperatures to maintain a stable dispersion throughout the dyeing process.

Q4: Which type of dispersing agent is most effective for this compound?

A4: While specific data for this compound is limited, anionic dispersing agents such as lignosulfonates or naphthalene sulfonate condensates are commonly used and effective for disperse dyes.[5] For high-temperature dyeing, it is essential to select a dispersant with good thermal stability.

Q5: Can I reuse a dye bath containing this compound?

A5: Reusing a disperse dye bath is possible and can be an environmentally friendly practice. However, it is crucial to analyze the residual dye concentration and adjust the amounts of dye, dispersing agent, and other auxiliaries for the next dyeing cycle to ensure color consistency.

Data Presentation

The following table summarizes the recommended parameters for a stable this compound dye bath based on general findings for disperse dyes.

ParameterRecommended RangePotential Issues if Deviated
pH 4.5 - 5.5[2][4]Dye hydrolysis, aggregation, color shifts[2][3][4]
Water Hardness < 50 ppmReduced effectiveness of dispersing agents, dye agglomeration[1]
Dyeing Temperature 125°C - 135°C[6][8]Too high: dye sublimation; Too low: poor dye uptake
Heating Rate 1°C - 2°C per minuteRapid heating can cause thermal shock and aggregation[7]
Dispersing Agent 1-2 g/L (typical)Insufficient amount leads to aggregation[2]

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion Stability (Filter Paper Method)

This protocol provides a method to assess the dispersion stability of this compound, particularly its high-temperature stability.

Materials:

  • This compound

  • Distilled or deionized water

  • Acetic acid

  • Dispersing agent(s) to be tested

  • Beakers

  • Magnetic stirrer and stir bar

  • High-temperature dyeing apparatus

  • Buchner funnel and filter paper (e.g., Whatman No. 2)

  • Vacuum flask and vacuum source

Procedure:

  • Preparation of Dye Liquor:

    • Prepare a 10 g/L solution of this compound in a beaker with a specific concentration of the dispersing agent being tested.

    • Adjust the pH of the solution to the desired level (e.g., 5.0) using acetic acid.[9]

    • Stir the solution thoroughly.

  • Initial Filtration:

    • Take a 500 mL aliquot of the prepared dye liquor.

    • Filter it through a pre-weighed filter paper in a Buchner funnel under vacuum.[9]

    • Observe the filter paper for any visible dye particles or residue. Note the filtration time.

  • High-Temperature Stability Test:

    • Take a 400 mL aliquot of the initial dye liquor and place it in a high-temperature dyeing apparatus.

    • Heat the solution to 130°C and maintain this temperature for 60 minutes.[9]

    • Allow the solution to cool down to room temperature.

  • Filtration of Heat-Treated Sample:

    • Filter the heat-treated dye liquor through a new, pre-weighed filter paper using the same setup as in step 2.[9]

    • Record the filtration time and observe the filter paper for any signs of dye aggregation (visible particles, residue).

  • Analysis:

    • Compare the filtration times and the appearance of the filter papers from the initial and heat-treated samples. A significant increase in filtration time or the presence of residue on the second filter paper indicates poor high-temperature dispersion stability.

Protocol 2: Spectrophotometric Analysis of Dye Aggregation

This protocol uses UV-Vis spectrophotometry to monitor the aggregation of this compound under different conditions.

Materials:

  • This compound

  • Distilled or deionized water

  • Appropriate dispersing agent

  • pH buffer solutions (e.g., acetate buffer for pH 4-6)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Temperature-controlled cuvette holder (optional)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent where it is fully dissolved (e.g., acetone or dimethylformamide) to establish the monomer absorption spectrum.

  • Preparation of Test Dispersions:

    • Prepare a series of aqueous dispersions of this compound at a constant concentration but with varying conditions (e.g., different pH values, temperatures, or concentrations of dispersing agent).

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum of the monomeric stock solution to identify the wavelength of maximum absorbance (λ_max).

    • Record the absorption spectra of the prepared aqueous dispersions.

  • Analysis:

    • Compare the spectra of the dispersions to the monomer spectrum. Dye aggregation often leads to a decrease in the intensity of the main absorption peak and may cause a blue-shift (H-aggregates) or a red-shift (J-aggregates) in the λ_max.[10] The extent of these spectral changes can be used to qualitatively assess the degree of aggregation under different experimental conditions.

Signaling Pathways and Workflows

G cluster_0 cluster_1 Dye This compound (Insoluble Particles) Dispersion Addition of Dispersing Agent Dye->Dispersion StableDispersion Stable Dispersion (Fine Particles) Dispersion->StableDispersion Dyeing Dyeing Process (Heat, Pressure) StableDispersion->Dyeing DyedFiber Dyed Fiber (Even Color) Dyeing->DyedFiber Fiber Polyester Fiber Fiber->Dyeing caption Ideal Dyeing Process with this compound

Caption: A diagram illustrating the ideal workflow for achieving a stable dispersion and successful dyeing with this compound.

G cluster_0 cluster_1 Dye This compound (Insoluble Particles) AggregationFactors Aggregation Factors (High Hardness, Incorrect pH, Rapid Heating) Dye->AggregationFactors Aggregates Dye Aggregates (Large Particles) AggregationFactors->Aggregates UnevenDyeing Uneven Dyeing, Spots, Low Yield Aggregates->UnevenDyeing caption Pathway of Dye Aggregation and its Consequences

Caption: A diagram showing the factors that lead to dye aggregation and the resulting negative outcomes in the dyeing process.

References

Technical Support Center: Uniform Dyeing with Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 362. The following sections offer detailed experimental protocols and data presentation formats to assist in achieving uniform dyeing and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven dyeing when using this compound on polyester?

Uneven dyeing, or "unlevelness," with this compound on polyester fabrics can stem from several factors.[1][2] The most common causes include:

  • Poor dye dispersion: If the this compound is not properly dispersed in the dyebath, it can lead to the formation of dye aggregates, resulting in spots or blotches on the fabric.[1][2]

  • Incorrect temperature control: A rapid or inconsistent rise in temperature during the critical dyeing phase can cause the dye to rush onto the fiber surface, leading to poor leveling.[1]

  • Inadequate pH control: The stability and uptake rate of disperse dyes are sensitive to pH. An incorrect pH can affect the dye's performance.

  • Improper selection or concentration of leveling agents: Leveling agents are crucial for controlling the dye uptake and ensuring uniform distribution. The wrong type or amount can be ineffective or even detrimental.[3]

  • Issues with the polyester substrate: Residual oils, sizing agents, or other impurities on the fabric can hinder uniform dye penetration. Variations in the fabric's physical or chemical properties can also lead to differential dye uptake.

Q2: What is the role of a leveling agent in the dyeing process with this compound?

A leveling agent is a chemical auxiliary that promotes uniform dyeing.[3] Its primary functions are:

  • Slowing down the initial dye uptake: Leveling agents temporarily compete with the dye for sites on the fiber, retarding the initial rapid absorption of the dye. This allows for a more controlled and even distribution of the dye molecules.[3]

  • Promoting dye migration: At high temperatures, a good leveling agent will help to redisperse dye from areas of high concentration and transfer it to areas of lower concentration on the fabric, a process known as migration.[3][4] This helps to correct any initial unevenness.

  • Improving dye dispersion: Some leveling agents also have dispersing properties, which help to keep the dye particles finely and evenly distributed in the dyebath, preventing aggregation.[4]

Q3: How do I select an appropriate leveling agent for this compound?

The selection of a leveling agent depends on the specific dyeing conditions and the properties of the dye and substrate. For high-temperature dyeing of polyester with a high-energy disperse dye like this compound, the leveling agent should possess the following characteristics:[3]

  • Good retarding effect: To control the initial dye uptake.

  • Excellent migration properties: To facilitate leveling at high temperatures.

  • High-temperature stability: The agent must be effective and stable at the dyeing temperature of polyester (typically around 130°C).

  • Good dispersing ability: To prevent dye agglomeration.

  • Minimal impact on final color yield and fastness: The leveling agent should not significantly reduce the final color depth or adversely affect the wash, light, and rub fastness of the dyeing.

It is recommended to evaluate different leveling agents through preliminary laboratory trials to determine the most suitable one for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Uneven Shade or Streaking Poor dye dispersionEnsure proper pre-dispersion of this compound before adding to the dyebath. Use a high-quality dispersing agent in conjunction with the leveling agent.[1]
Incorrect temperature rise rateControl the heating rate, especially in the critical temperature range for polyester dyeing (typically 80°C to 130°C). A slower rate of rise allows for better dye migration and leveling.
Inadequate leveling agentIncrease the concentration of the leveling agent or select a leveling agent with better migration properties. Conduct a performance evaluation of different leveling agents.
Improper pH of the dyebathAdjust the pH of the dyebath to the recommended range for disperse dyes (typically 4.5-5.5) using a suitable buffer system.
Poor Color Fastness (Wash, Rub, or Light) Inadequate dye penetrationEnsure the dyeing temperature is optimal for this compound to allow for proper diffusion into the polyester fiber.
Insufficient reduction clearingAfter dyeing, perform a thorough reduction clearing process to remove any unfixed dye from the fiber surface.
Inappropriate auxiliary selectionSome auxiliaries can negatively impact fastness properties. Ensure the selected leveling and dispersing agents are compatible and do not compromise fastness.
Dye Aggregation or Sedimentation Poor quality of dye or dispersing agentUse a high-quality this compound and a dispersing agent that is stable at high temperatures.
Incorrect dyebath conditionsEnsure the pH and temperature of the dyebath are within the recommended ranges. Maintain good agitation or circulation of the dyebath.[1]
Inconsistent Shade Between Batches Variations in dyeing parametersStrictly control all dyeing parameters, including liquor ratio, temperature profile, pH, and time, for each batch.
Differences in substrateEnsure the polyester fabric is from the same batch and has undergone consistent pre-treatment.

Experimental Protocols

The following are detailed methodologies for evaluating the performance of leveling agents with this compound.

Experiment 1: Evaluation of Retarding Effect (Slow Dyeing)

Objective: To assess the ability of a leveling agent to slow down the initial rate of dye uptake.

Methodology:

  • Fabric Preparation: Use a standardized, pre-scoured, and heat-set polyester fabric.

  • Dye Bath Formulation:

    • This compound: 1.0% on mass of fiber (omf)

    • Dispersing Agent: 1.0 g/L

    • Leveling Agent (to be tested): X g/L (e.g., 0.5, 1.0, 2.0 g/L)

    • pH: 4.5 (adjusted with an acetic acid/sodium acetate buffer)

    • Liquor Ratio: 20:1

  • Dyeing Procedure:

    • Set the dyebath at 40°C.

    • Add all auxiliaries (dispersing agent, leveling agent, and buffer) and circulate for 5 minutes.

    • Add the pre-dispersed this compound.

    • Introduce the polyester fabric and run for 10 minutes.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45 minutes.

    • Cool down to 70°C.

  • Sampling: Take small fabric samples at 90°C, 100°C, 110°C, 120°C, and at the end of the dyeing cycle (130°C for 45 minutes).

  • After-treatment: Rinse the samples, perform a reduction clearing (e.g., with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes), rinse again, and dry.

  • Evaluation: Measure the color strength (K/S value) of each sample using a spectrophotometer. A more gradual increase in K/S values indicates a better retarding effect of the leveling agent.

Experiment 2: Evaluation of Migration Property

Objective: To determine the effectiveness of a leveling agent in promoting dye transfer from high to low concentration areas.

Methodology:

  • Fabric Preparation:

    • Prepare a dyed polyester fabric with this compound (e.g., 1.0% omf) without any leveling agent.

    • Prepare an undyed piece of the same polyester fabric of equal weight.

  • Dye Bath Formulation:

    • Leveling Agent (to be tested): X g/L (e.g., 1.0, 2.0 g/L)

    • pH: 4.5 (adjusted with an acetic acid/sodium acetate buffer)

    • Liquor Ratio: 20:1

  • Procedure:

    • Place both the dyed and undyed fabric samples in the dyebath containing the leveling agent and buffer at 40°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 60 minutes.

    • Cool down, rinse, and dry the samples.

  • Evaluation: Measure the color strength (K/S) of both the initially dyed and initially undyed fabrics. A higher K/S value on the initially undyed fabric and a lower K/S value on the initially dyed fabric indicate better migration properties of the leveling agent.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. Below are example templates for presenting the results from the experimental protocols.

Table 1: Evaluation of Leveling Agent Retarding Effect on this compound

Leveling AgentConcentration (g/L)K/S at 90°CK/S at 100°CK/S at 110°CK/S at 120°CFinal K/S (130°C)
None (Control)0ValueValueValueValueValue
Leveling Agent A0.5ValueValueValueValueValue
Leveling Agent A1.0ValueValueValueValueValue
Leveling Agent B0.5ValueValueValueValueValue
Leveling Agent B1.0ValueValueValueValueValue

Table 2: Evaluation of Leveling Agent Migration Property with this compound

Leveling AgentConcentration (g/L)Final K/S of Initially Dyed FabricFinal K/S of Initially Undyed Fabric% Migration*
None (Control)0ValueValueValue
Leveling Agent A1.0ValueValueValue
Leveling Agent A2.0ValueValueValue
Leveling Agent B1.0ValueValueValue
Leveling Agent B2.0ValueValueValue

*Note: % Migration can be calculated using a suitable formula that takes into account the initial and final K/S values of both fabrics.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the process of achieving uniform dyeing with this compound.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis fabric_prep Fabric Preparation dyebath_prep Dyebath Preparation fabric_prep->dyebath_prep Substrate dyeing Dyeing at 130°C dyebath_prep->dyeing Optimized Parameters cooling Cooling dyeing->cooling reduction_clearing Reduction Clearing cooling->reduction_clearing analysis Colorimetric Analysis reduction_clearing->analysis Final Sample

Caption: Experimental workflow for evaluating leveling agents.

troubleshooting_guide start Uneven Dyeing Observed check_dispersion Check Dye Dispersion start->check_dispersion check_temp Review Temperature Profile check_dispersion->check_temp Good improve_dispersion Improve Pre-dispersion check_dispersion->improve_dispersion Poor check_leveling Evaluate Leveling Agent check_temp->check_leveling Controlled adjust_temp Adjust Heating Rate check_temp->adjust_temp Too Rapid check_substrate Inspect Substrate check_leveling->check_substrate Optimal adjust_leveling Optimize Leveling Agent Concentration/Type check_leveling->adjust_leveling Suboptimal pretreat_substrate Ensure Proper Pre-treatment check_substrate->pretreat_substrate Contaminated/Variable

Caption: Troubleshooting decision tree for uneven dyeing.

References

Effect of pH on the stability and color of Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Disperse Red 362, with a specific focus on the effects of pH on its stability and color. This resource is intended for researchers, scientists, and professionals in drug development who utilize this fluorescent dye in their work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant color shift in our this compound solution after adjusting the pH. Is this normal?

A1: Yes, it is common for azo dyes like this compound to exhibit color changes in response to pH shifts.[1] This phenomenon, known as halochromism, is due to pH-induced changes in the dye's chemical structure, which in turn alters its light absorption properties.[1] Disperse dyes are generally most stable in a weakly acidic environment (pH 4.5 - 5.5).[2][3] Significant deviations from this range, particularly towards alkaline conditions, can lead to noticeable color changes.[2]

Q2: Our this compound solution appears to be losing its color intensity over time, especially at a higher pH. What could be the cause?

A2: Loss of color intensity, or fading, is likely due to the degradation of the dye. Extreme pH conditions, both highly acidic and alkaline, can be detrimental to the chemical structure of some azo dyes, leading to their breakdown.[1] Azo dyes are particularly sensitive to alkaline conditions which can cause hydrolysis of functional groups, affecting the dye's stability and color.[2][3] For optimal stability, it is recommended to maintain the pH of your this compound solution within the weakly acidic range of 4.5 to 5.5.[2][3]

Q3: We are experiencing inconsistent results in experiments involving this compound. Could pH be a contributing factor?

A3: Absolutely. Inconsistent pH control is a common source of irreproducibility in experiments with pH-sensitive compounds.[1] It is crucial to use calibrated pH meters and buffered solutions to ensure a stable pH throughout your experiment.[1] We recommend documenting the precise pH, temperature, and buffer composition for every experiment to ensure reproducible results.[1]

Q4: How can we determine the optimal pH for our application of this compound?

A4: The ideal pH will depend on your specific experimental requirements. However, for general stability, a weakly acidic pH of 4.5 to 5.5 is recommended.[2][3] To determine the optimal pH for your specific application, we suggest conducting a pH stability study. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q5: What are the visible signs of this compound degradation?

A5: The primary visible sign of degradation is a loss of color intensity or a noticeable change in the color of the solution. You may also observe the formation of a precipitate if the degradation products are insoluble. For a more quantitative assessment, we recommend spectrophotometric analysis to monitor changes in the dye's absorbance spectrum over time.

Data Presentation

Table 1: Expected pH-Dependent Color of this compound

pH RangeExpected ColorWavelength of Maximum Absorbance (λmax)
< 4.0Potential shift from fluorescent pinkMay shift to shorter wavelengths
4.5 - 5.5Stable Fluorescent PinkConsistent with manufacturer's specifications
6.0 - 8.0Gradual color changeGradual shift in λmax
> 8.5Significant color change and potential fadingSignificant shift in λmax and decrease in absorbance

Table 2: Expected Stability of this compound at Various pH Levels

pH RangeStabilityObservations
< 4.0Potentially UnstablePossible degradation over extended periods.
4.5 - 5.5Most StableMinimal degradation and color change.[2][3]
6.0 - 8.0Moderately StableIncreased likelihood of gradual degradation.
> 8.5UnstableProne to rapid degradation and color loss.[1]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Color and λmax of this compound

Objective: To determine the effect of pH on the color and maximum absorbance wavelength (λmax) of this compound.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 10

  • Calibrated pH meter

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Deionized water

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in deionized water to a final working concentration.

  • Prepare a series of buffered solutions across the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).

  • For each pH value, add a small, precise volume of the this compound stock solution to a known volume of the corresponding buffer to achieve the final desired dye concentration.

  • Measure the pH of each solution to confirm the final value.

  • Immediately after preparation, record the UV-Vis absorption spectrum of each solution from 400 to 700 nm.

  • Identify the λmax for each pH value.

  • Record the visible color of each solution.

Protocol 2: Assessment of this compound Stability at Different pH Values

Objective: To evaluate the stability of this compound over time at various pH levels.

Materials:

  • Same as Protocol 1

  • Incubator or water bath set to a constant temperature

Methodology:

  • Prepare solutions of this compound at different pH values as described in Protocol 1.

  • Immediately after preparation (t=0), measure and record the absorbance of each solution at its λmax (determined in Protocol 1).

  • Store the solutions in a dark environment at a constant temperature to minimize photodegradation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), measure the absorbance of each solution at its initial λmax.

  • Calculate the percentage of remaining dye at each time point relative to the initial absorbance.

  • Plot the percentage of remaining dye versus time for each pH value to assess the stability.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare Dye Stock Solution prep_solutions Create Dye Solutions at each pH prep_stock->prep_solutions prep_buffers Prepare Buffers (pH 3-10) prep_buffers->prep_solutions measure_ph Confirm Final pH prep_solutions->measure_ph assess_color Record Visual Color Change prep_solutions->assess_color run_spec Record UV-Vis Spectrum (t=0) measure_ph->run_spec incubate Incubate at Constant Temp run_spec->incubate det_lambda Determine λmax vs. pH run_spec->det_lambda measure_time Measure Absorbance at Time Intervals incubate->measure_time plot_stability Plot % Remaining Dye vs. Time measure_time->plot_stability

Caption: Experimental workflow for assessing the pH-dependent stability and color of this compound.

troubleshooting_guide start Start: Inconsistent Results or Color Change Observed check_ph Is the pH of the solution documented and controlled? start->check_ph ph_issue Action: Implement buffered solutions and calibrate pH meter. check_ph->ph_issue No ph_ok Is the pH within the optimal range of 4.5-5.5? check_ph->ph_ok Yes adjust_ph Action: Adjust pH to the weakly acidic range. ph_ok->adjust_ph No ph_optimal Consider other factors: - Temperature fluctuations - Light exposure - Contaminants ph_ok->ph_optimal Yes

References

Technical Support Center: Minimizing the Environmental Impact of Disperse Red 362 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the environmental footprint of Disperse Red 362 dyeing processes. The information is presented through troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary environmental concerns?

This compound is a non-ionic dye used for coloring hydrophobic synthetic fibers like polyester.[1] Its primary environmental impact stems from the wastewater generated during the dyeing process.[2] Key concerns include:

  • Water Insolubility: Being sparingly soluble in water, these dyes can persist in aquatic environments and wastewater treatment sludge.[1][3]

  • Toxicity: Wastewater containing disperse dyes can be toxic to aquatic organisms, potentially leading to acute and chronic health effects.[3][4] Even at low concentrations, these dyes can be harmful.[5]

  • Recalcitrance: The complex molecular structure of dyes like this compound makes them resistant to conventional biological wastewater treatment methods.[4][6]

  • High Chemical and Biochemical Oxygen Demand (COD & BOD): The dyeing effluent contains high levels of organic pollutants, which depletes oxygen in water bodies.[2][4]

Q2: What are the main eco-friendly alternatives to the conventional polyester dyeing process?

Several innovative technologies aim to reduce the environmental impact of polyester dyeing.[7] These include:

  • Supercritical CO2 Dyeing: This method uses supercritical carbon dioxide as a solvent instead of water, completely eliminating wastewater generation.[8] It also negates the need for auxiliary chemicals like detergents.[8]

  • Cationic Polyester Dyeing: This technique employs special cationic dyes that can be applied at lower temperatures (below 100°C), saving energy and reducing the need for chemical aids.[8]

  • Waterless Dyeing Technologies: Emerging technologies using ultrasonic or laser assistance are being developed to dye fabrics with minimal to no water.[8]

  • Sustainable Auxiliaries: Using biodegradable and non-toxic dispersing agents, such as glycerol, can be an eco-friendly substitute for traditional carriers.[9]

Q3: What are Advanced Oxidation Processes (AOPs) and how do they treat this compound effluent?

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater.[10][11] They are particularly effective for treating textile effluents containing recalcitrant dyes.[6][12] The core mechanism of AOPs is the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down complex dye molecules into simpler, less harmful compounds.[10][11] Common AOPs include:

  • Ozonation (O₃)[13]

  • UV/Hydrogen Peroxide (UV/H₂O₂)[13]

  • Fenton (Fe²⁺ + H₂O₂) and Photo-Fenton (Fe²⁺ + H₂O₂ + UV) processes[10]

Q4: Can biological methods be used to treat wastewater containing this compound?

Yes, biological treatments using microorganisms like fungi and bacteria have shown potential for decolorizing and degrading disperse dyes.[14][15] These methods are cost-effective and environmentally friendly.[16] The mechanism involves enzymes, such as laccase, manganese peroxidase, and azoreductase, which can break down the dye's chromophoric structure.[15][17] However, traditional activated sludge systems may not be sufficient for complete degradation.[15]

Troubleshooting Guide

Q5: My biological treatment is showing low decolorization efficiency for this compound. What are the possible causes and solutions?

Low decolorization efficiency in biological treatments can be attributed to several factors.

Possible Cause Troubleshooting Steps & Solutions
Inappropriate Microorganism(s) The selected microbial strain or consortium may not produce the necessary enzymes to degrade this compound. Solution: Screen for more effective dye-degrading microorganisms from contaminated sites. Consider using a microbial consortium, as they often have a richer enzyme network.[15]
Suboptimal pH and Temperature The pH and temperature of the wastewater can significantly affect microbial activity and enzyme stability. Solution: Optimize the pH and temperature of the treatment system. Most biological dye degradation processes have an optimal range that needs to be determined experimentally.
Toxicity of the Effluent High concentrations of the dye or other chemicals in the wastewater can be toxic to the microorganisms, inhibiting their growth and metabolic activity.[4] Solution: Consider a pre-treatment step to reduce the initial dye concentration or toxicity. Diluting the effluent before biological treatment can also be effective.
Lack of Co-substrates Microorganisms may require an additional carbon source to effectively degrade the dye. Solution: Supplement the treatment medium with a readily biodegradable carbon source, such as glucose or yeast extract, to enhance microbial activity.[17]

Q6: The color removal in my Advanced Oxidation Process (AOP) is incomplete. How can I improve its performance?

Incomplete color removal in AOPs can often be resolved by optimizing the experimental conditions.

Possible Cause Troubleshooting Steps & Solutions
Incorrect pH The pH of the solution significantly influences the generation of hydroxyl radicals in many AOPs. For instance, the Fenton process is most effective in acidic conditions.[13] Solution: Adjust the pH of the wastewater to the optimal range for the specific AOP being used.
Suboptimal Oxidant/Catalyst Concentration The concentrations of oxidants (e.g., H₂O₂) and catalysts (e.g., Fe²⁺) are critical. An excess or deficit can hinder the reaction rate. Solution: Experimentally determine the optimal ratio of oxidant and catalyst to the dye concentration.
Presence of Radical Scavengers Certain ions and organic matter in the wastewater can act as radical scavengers, consuming the hydroxyl radicals before they can react with the dye molecules.[13] Solution: Characterize the wastewater for potential scavengers. A pre-treatment step like coagulation might be necessary to remove interfering substances.
Insufficient Reaction Time The degradation of complex dyes takes time. Solution: Increase the reaction time and monitor the decolorization at different time intervals to determine the required duration for complete color removal.

Q7: I am observing uneven dyeing and poor color fastness in my eco-friendly dyeing experiments. What should I check?

These are common issues in disperse dyeing that can be addressed by controlling several process parameters.[18][19]

Possible Cause Troubleshooting Steps & Solutions
Improper Dye Dispersion Agglomeration of dye particles leads to spotting and uneven color.[20] Solution: Ensure the dye is properly dispersed before adding it to the dye bath. Use a high-quality, eco-friendly dispersing agent and ensure adequate agitation.[18][20]
Incorrect Temperature Profile A rapid or uneven temperature rise can cause the dye to fix onto the fabric surface too quickly, leading to poor leveling.[20] Solution: Employ a controlled and gradual rate of temperature increase, especially in the critical dyeing range.[20]
Inadequate Fabric Preparation Impurities like oils or sizing agents on the fabric can prevent uniform dye penetration.[20] Solution: Ensure the fabric is thoroughly scoured and cleaned before dyeing.[20]
Suboptimal pH of the Dyebath The pH of the dye bath should be maintained in a weakly acidic range (typically 4.5-5.5) for optimal dye stability and uptake.[20][21] Solution: Use a buffer system, such as acetic acid, to maintain a constant pH throughout the dyeing process.[20][22]

Quantitative Data on Treatment Efficiencies

The following tables summarize the performance of various treatment methods for textile wastewater containing disperse and other dyes.

Table 1: Efficiency of Advanced Oxidation Processes (AOPs)

AOP Method Target Dye/Effluent Color Removal (%) COD Removal (%) Reference Conditions
OzonationBiologically treated woolen textile effluent98-99%-40 min ozonation
UV/H₂O₂Acid Orange 7 (AO7)~100%95%25 min for decolorization, 120 min for TOC removal
FentonTextile Effluent-39%Optimized pH and coagulant dosage

Data compiled from multiple sources.[13][23]

Table 2: Efficiency of Biological Treatment Methods

Microorganism/Consortium Target Dye Decolorization Rate (%) Key Enzymes Involved
Aspergillus sp. XJ-2 and Chlorella sorokiniana XJKDisperse Red 3B98.09%Lignin peroxidase, Manganese peroxidase
Paenochrobactrum glacieiDisperse Red 16784%Azoreductase
Mixed Bacterial CulturesDirect Red 81 (Di-Azo Dye)≥80% within 8hAzoreductase

Data compiled from multiple sources.[14][15][16][17]

Experimental Protocols

Protocol 1: Generalized Advanced Oxidation Process (AOP) for Wastewater Treatment

This protocol outlines a general procedure for treating a synthetic effluent of this compound using a UV/H₂O₂ process.

  • Preparation of Synthetic Effluent:

    • Prepare a stock solution of this compound (e.g., 1 g/L) in a suitable organic solvent due to its low water solubility.

    • Dilute the stock solution with deionized water to the desired experimental concentration (e.g., 50 mg/L).

    • Adjust the pH of the solution to the desired level (e.g., pH 7) using dilute acid or base.[24]

  • Experimental Setup:

    • Place a known volume of the synthetic effluent (e.g., 250 mL) into a photochemical reactor equipped with a UV lamp and a magnetic stirrer.

    • Ensure the reactor is properly shielded to prevent UV exposure.

  • AOP Treatment:

    • Add the required concentration of hydrogen peroxide (H₂O₂) to the solution (e.g., 5 mmol/L).[24]

    • Turn on the magnetic stirrer to ensure the solution is well-mixed.

    • Turn on the UV lamp to initiate the photochemical reaction.

    • Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Analysis:

    • Immediately quench the reaction in the collected samples if necessary (e.g., by adding a catalase solution to remove residual H₂O₂).

    • Measure the absorbance of each sample at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the extent of decolorization.

    • Analyze the samples for Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) to assess mineralization.

Protocol 2: Biodegradation of this compound Using a Microbial Consortium

This protocol provides a framework for assessing the biodegradation potential of a microbial culture.

  • Preparation of Culture and Medium:

    • Prepare a suitable minimal salt medium (MSM) containing essential minerals for microbial growth.

    • Sterilize the medium by autoclaving.

    • Inoculate the sterile medium with the selected microbial consortium.

  • Biodegradation Experiment:

    • Prepare a sterile stock solution of this compound.

    • In a sterile flask, combine the MSM, the microbial inoculum, and the this compound stock solution to a final dye concentration of 50 mg/L.

    • If required, add a supplementary carbon source (e.g., 0.1% yeast extract).[17]

    • Set up a control flask containing the dye and sterile medium but no microbial inoculum.

    • Incubate the flasks in a shaker at the optimal temperature and agitation speed for the microorganisms.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours).

    • Centrifuge the samples to separate the microbial biomass from the supernatant.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to quantify the decolorization.

    • Further analysis of the supernatant using techniques like HPLC or GC-MS can be performed to identify degradation byproducts.[14][15]

Visualizations

G cluster_0 Eco-Friendly Dyeing & Treatment Workflow A Conventional Dyeing (this compound) B Wastewater Generation (High COD, Color, Toxicity) A->B D Wastewater Treatment B->D C Eco-Friendly Dyeing (e.g., Supercritical CO2) E Minimal/No Wastewater C->E F Advanced Oxidation Processes (AOPs) D->F G Biological Treatment D->G I Discharge/Reuse E->I H Treated Effluent (Reduced Impact) F->H G->H H->I

Caption: Workflow for minimizing the environmental impact of dyeing.

G cluster_1 Mechanism of Advanced Oxidation Processes (AOPs) A Oxidants (H₂O₂, O₃) C Hydroxyl Radicals (•OH) A->C B Energy/Catalyst (UV, Fe²⁺) B->C E Degradation C->E Oxidation D This compound (Complex Molecule) D->E F Simpler, Less Toxic Byproducts E->F G CO₂ + H₂O (Mineralization) F->G Further Oxidation

Caption: Simplified mechanism of AOPs for dye degradation.

G cluster_2 Biodegradation Experimental Workflow A Prepare Sterile Minimal Salt Medium B Inoculate with Microbial Culture A->B C Add this compound (and Carbon Source) B->C D Incubate under Controlled Conditions C->D E Collect Samples at Time Intervals D->E F Centrifuge to Separate Biomass E->F G Analyze Supernatant (UV-Vis, HPLC) F->G H Quantify Decolorization & Degradation G->H

Caption: Experimental workflow for a biodegradation assay.

References

Validation & Comparative

A Comparative Analysis of Disperse Red 362 and Other Azo Dyes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical compounds is paramount. This guide provides a detailed comparative analysis of Disperse Red 362 against other commercially significant azo disperse dyes: Disperse Red 167, Disperse Red 177, and Disperse Orange 25. The comparison focuses on key performance indicators, toxicological profiles, and the underlying metabolic pathways, supported by experimental data and detailed protocols.

Executive Summary

This compound is a fluorescent pink azo dye primarily used for dyeing and printing on polyester and its blended fabrics.[1][2] This analysis reveals that while this compound exhibits excellent fastness properties, its toxicological profile, like many azo dyes, warrants careful consideration. This guide presents a side-by-side comparison of its performance characteristics with other red and orange disperse dyes to aid in informed selection for various research and development applications.

Data Presentation: Comparative Performance of Selected Azo Dyes

The following tables summarize the key performance characteristics of this compound and comparable azo dyes based on available data.

Table 1: Color Fastness Properties

DyeC.I. NameLight Fastness (Xenon Arc)Washing Fastness (ISO 105-C06)Sublimation/Dry Heat Fastness (ISO 105-P01, 180°C, 30s)Rubbing Fastness (ISO 105-X12)
This compoundThis compound5-6[1][3]4-5 (Polyester), 5 (Cotton)[3][4]5[1]Not specified
Disperse Red 167Disperse Red 1676-7[5]4-5[5]4-5[5]Dry: 4-5, Wet: 4[5]
Disperse Red 177Disperse Red 1775-6[6]4-5 (Polyester), 5 (Cotton)[6]5[6]Not specified
Disperse Orange 25Disperse Orange 255[7]4-5 (Polyester), 5 (Cotton)[7]4[7]Not specified

Table 2: Thermal and Toxicological Profile

DyeC.I. NameMolecular Weight ( g/mol )Thermal Stability (Melting Point °C)Acute Oral LD50 (Rat)Mutagenicity (Ames Test)
This compoundThis compoundNot specifiedNot specifiedToxic when inhaled, harmful if swallowed[8]Data not available
Disperse Red 167Disperse Red 167519.93[9]Not specifiedData not availableData not available
Disperse Red 177Disperse Red 177438.46[10]Not specifiedData not availableData not available
Disperse Orange 25Disperse Orange 25323.35[11]170 °C (decomposes)>10,000 mg/kg (mammal)[2]Data not available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Color Fastness Testing

1. Color Fastness to Washing (ISO 105-C06):

This test assesses the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Apparatus: Launder-Ometer or similar apparatus for mechanical agitation at a specified temperature and time.

  • Procedure:

    • A textile specimen in contact with specified adjacent fabrics is mechanically agitated in a soap solution.

    • The agitation is carried out under defined conditions of time and temperature (e.g., 40°C for 40 minutes for test A2S).[7][10]

    • The specimen is then rinsed and dried.

    • The change in color of the specimen and the staining of the adjacent fabrics are assessed using the grey scales.[10]

2. Color Fastness to Light (ISO 105-B02):

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus: Xenon arc fading lamp test apparatus.

  • Procedure:

    • A textile specimen is exposed to artificial light under controlled conditions.

    • Simultaneously, a set of blue wool references are exposed.

    • The color fastness is assessed by comparing the change in color of the test specimen with that of the reference materials used.[12]

3. Color Fastness to Rubbing (ISO 105-X12):

This test evaluates the resistance of the color of textiles to rubbing off and staining other materials.

  • Apparatus: Crockmeter.

  • Procedure:

    • A specimen of the textile is rubbed with a dry rubbing cloth and a wet rubbing cloth.

    • The crockmeter provides a reciprocating rubbing motion under a specified pressure (9 ± 0.1 N).[13]

    • The staining of the rubbing cloths is assessed using the grey scale.[14]

Thermal Analysis

1. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, indicating its thermal stability.

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • A small sample (typically 5-10 mg) is placed in a crucible.[13]

    • The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[13]

    • The weight loss of the sample is recorded as a function of temperature.

2. Differential Scanning Calorimetry (DSC):

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small sample is placed in a sealed pan, and an empty pan is used as a reference.

    • The sample and reference are heated at a constant rate.

    • The heat flow to the sample is measured and plotted against temperature to identify thermal transitions like melting and decomposition.

Toxicological Assays

1. In Vitro Cytotoxicity Assay (e.g., MTT or MTS Assay):

This assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

  • Procedure:

    • Cells are seeded in a multi-well plate and exposed to various concentrations of the test dye.

    • After an incubation period, a reagent (e.g., MTS) is added to the wells.

    • The absorbance is measured, which correlates to the number of viable cells.

2. Ames Test (Bacterial Reverse Mutation Assay):

This test is used to assess the mutagenic potential of a chemical compound.

  • Procedure:

    • Histidine-dependent strains of Salmonella typhimurium are exposed to the test dye with and without a metabolic activation system (S9 mix).

    • The bacteria are plated on a minimal agar medium lacking histidine.

    • The number of revertant colonies (that have mutated to regain the ability to synthesize histidine) is counted. An increase in the number of revertant colonies indicates mutagenic potential.[15]

Mandatory Visualization

Azo Dye Metabolism Pathway

Azo dyes can be metabolized by azoreductase enzymes, which are present in various microorganisms, including gut microbiota, and in the liver.[16] This reductive cleavage of the azo bond (-N=N-) is a critical step in both the detoxification and, in some cases, the activation of azo dyes into potentially carcinogenic aromatic amines.[16]

AzoDyeMetabolism AzoDye Azo Dye (R1-N=N-R2) Azoreductase Azoreductase (Microbiota/Liver) AzoDye->Azoreductase Substrate NADP NAD(P)+ Azoreductase->NADP Oxidized Cofactor Hydrazo Hydrazo Intermediate (R1-NH-NH-R2) Azoreductase->Hydrazo Reduction NADPH NAD(P)H NADPH->Azoreductase Cofactor Amines Aromatic Amines (R1-NH2 + R2-NH2) Hydrazo->Amines Cleavage Further Further Metabolism (Oxidation, Conjugation) Amines->Further Toxicity Potential Toxicity/ Carcinogenicity Amines->Toxicity Excretion Excretion Further->Excretion

Caption: Azoreductase-mediated metabolism of azo dyes.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a disperse dye using a cell-based assay.

CytotoxicityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HepG2) Seeding 3. Cell Seeding (96-well plate) CellCulture->Seeding DyePrep 2. Dye Preparation (Stock solution & dilutions) Exposure 4. Dye Exposure (24-72 hours) DyePrep->Exposure Seeding->Exposure Assay 5. Add Cytotoxicity Reagent (e.g., MTS/MTT) Exposure->Assay Measurement 6. Absorbance Measurement (Plate Reader) Assay->Measurement Calculation 7. Calculate Cell Viability (%) Measurement->Calculation IC50 8. Determine IC50 Value Calculation->IC50

References

Ecotoxicity assessment of Disperse Red 362 compared to other dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental impact of Disperse Red 362 in comparison to other disperse dyes, providing researchers and drug development professionals with essential data for informed decision-making.

This compound, a member of the extensive family of disperse dyes, is primarily utilized in the textile industry for coloring synthetic fibers such as polyester.[1][2] Given the widespread use of these dyes, their potential impact on aquatic ecosystems is a significant concern. This guide provides a comparative ecotoxicity assessment of this compound and other selected disperse dyes, supported by available experimental data and an overview of standardized testing protocols.

Comparative Ecotoxicity Data

The ecotoxicity of disperse dyes can vary significantly based on their chemical structure. While specific quantitative data for this compound is limited in publicly available literature, data for other disperse dyes provides a basis for comparison and highlights the general ecotoxicological profile of this class of compounds. The following tables summarize available acute and chronic toxicity data for several disperse dyes across different trophic levels.

Table 1: Acute Ecotoxicity Data for Selected Disperse Dyes

DyeTest OrganismEndpointDurationValue (mg/L)Reference
Disperse Orange 29 Scenedesmus subspicatus (Algae)EC5072 hours> 1.6[3]
Daphnia magna (Crustacean)LC5048 hours> 1.8[3]
Disperse Red 1 Daphnia similis (Crustacean)EC5048 hours0.80[4]
Disperse Red 13 Daphnia similis (Crustacean)EC5048 hoursIncreased toxicity compared to Disperse Red 1[5]
Disperse Orange 37 Aquatic OrganismsLC50-> 1[6]

Potential Mechanisms of Ecotoxicity

The toxicity of disperse dyes, many of which are azo dyes, is often linked to two primary mechanisms: oxidative stress and endocrine disruption.

Oxidative Stress

Azo dyes can induce the production of reactive oxygen species (ROS) in aquatic organisms, leading to oxidative stress.[7] This can damage cellular components like lipids, proteins, and DNA. A key signaling pathway involved in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes. These genes encode for protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[7][8][9][10]

Oxidative_Stress_Pathway cluster_cell Cell Disperse_Dye Disperse Dye ROS Reactive Oxygen Species (ROS) Disperse_Dye->ROS Induces Keap1 Keap1 ROS->Keap1 Modifies Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage Causes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GST) ARE->Antioxidant_Enzymes Upregulates Expression Antioxidant_Enzymes->ROS Neutralizes

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress induced by disperse dyes.

Endocrine Disruption

Certain disperse dyes and their degradation products, aromatic amines, have been shown to act as endocrine-disrupting chemicals (EDCs).[11][12] EDCs can interfere with the normal functioning of hormones in organisms, potentially leading to adverse effects on reproduction, development, and growth.[11][13][14] One of the key pathways affected is the androgen receptor signaling pathway. Some chemicals can bind to the androgen receptor, either mimicking or blocking the action of natural androgens, which can lead to reproductive abnormalities in fish and other aquatic organisms.[15][16][17][18]

Endocrine_Disruption_Pathway cluster_cell Target Cell Disperse_Dye_Metabolite Disperse Dye or Metabolite (EDC) Androgen_Receptor Androgen Receptor (AR) Disperse_Dye_Metabolite->Androgen_Receptor Binds to (agonist or antagonist) Androgen Endogenous Androgen Androgen->Androgen_Receptor Binds to ARE Androgen Response Element (ARE) Androgen_Receptor->ARE Translocates to nucleus and binds Gene_Expression Altered Gene Expression ARE->Gene_Expression Adverse_Effects Adverse Reproductive and Developmental Effects Gene_Expression->Adverse_Effects

Caption: Simplified diagram of endocrine disruption via the androgen receptor signaling pathway.

Experimental Protocols for Ecotoxicity Assessment

The ecotoxicity data for disperse dyes are typically generated following standardized guidelines to ensure consistency and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

General Experimental Workflow

A typical workflow for assessing the aquatic toxicity of a substance like a disperse dye involves several key stages:

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis Test_Substance Test Substance (e.g., this compound) Range_Finding Range-Finding Test (Determine concentration range) Test_Substance->Range_Finding Test_Organism Test Organism Culture (Fish, Daphnia, Algae) Test_Organism->Range_Finding Test_Medium Test Medium Preparation Test_Medium->Range_Finding Definitive_Test Definitive Test (Exposure to a series of concentrations) Range_Finding->Definitive_Test Observations Observation of Effects (Mortality, Immobilization, Growth Inhibition) Definitive_Test->Observations Statistical_Analysis Statistical Analysis (e.g., Probit, Logit) Observations->Statistical_Analysis Endpoint_Determination Determination of Endpoints (LC50, EC50, NOEC) Statistical_Analysis->Endpoint_Determination

Caption: General workflow for aquatic ecotoxicity testing of disperse dyes.

Key OECD Guidelines for Aquatic Ecotoxicity Testing:
  • OECD 203: Fish, Acute Toxicity Test: This guideline outlines a 96-hour test to determine the concentration of a substance that is lethal to 50% of the test fish (LC50).[19]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This 48-hour test assesses the concentration at which 50% of the daphnids (water fleas) are immobilized (EC50).[5][14][20][21]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This 72-hour test measures the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50).

  • OECD 211: Daphnia magna Reproduction Test: This is a chronic test (21 days) that evaluates the impact of a substance on the reproductive output of Daphnia magna, determining the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).[19][22][23]

Conclusion

While specific ecotoxicity data for this compound remains scarce, the available information on other disperse dyes indicates a potential for environmental risk, particularly to aquatic invertebrates. The primary mechanisms of toxicity for this class of dyes are believed to be oxidative stress and endocrine disruption. The lack of comprehensive data for this compound highlights a critical knowledge gap and underscores the need for further research to accurately assess its environmental risk profile. Researchers and professionals in drug development should consider the potential for ecotoxicity when working with this and similar compounds and are encouraged to conduct standardized ecotoxicity testing to ensure environmental safety.

References

Performance Showdown: Disperse Red 362 Under the Microscope Across Textile Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of Disperse Red 362, a fluorescent pink dye, reveals its performance characteristics across various textile fibers, offering valuable insights for researchers and scientists in the textile and materials science fields. This guide provides a comparative analysis of its fastness properties on polyester, alongside a qualitative assessment of its expected performance on nylon and cellulose acetate, benchmarked against common alternatives.

This compound is primarily utilized for dyeing polyester fibers, where it generally exhibits good to excellent fastness properties.[1][2][3] However, a notable gap exists in publicly available, independent quantitative data for its performance on other synthetic fibers such as nylon and cellulose acetate. This guide synthesizes available data and provides context based on the general behavior of disperse dyes on these substrates.

Comparative Performance Analysis of Disperse Dyes

The performance of a disperse dye is critically dependent on the fiber to which it is applied. The following tables summarize the available quantitative data for this compound on polyester and provide a comparative look at other common red disperse dyes.

Table 1: Quantitative Performance Data for this compound on Polyester Fiber

Performance MetricTest StandardResult
Light FastnessAATCC5-6
Wash Fastness (Staining)AATCC5
Wash Fastness (Fading)AATCC5
Sublimation Fastness-4-5
Ironing FastnessAATCC5
Perspiration FastnessAATCC5

Source: Data compiled from multiple supplier specifications. Ratings are on a scale of 1 to 5 or 1 to 8 for light fastness, with higher numbers indicating better performance.

Table 2: Comparative Fastness Properties of Alternative Red Disperse Dyes on Polyester

Dye NameC.I. NameLight Fastness (ISO)Wash Fastness (ISO)Sublimation Fastness (ISO)
Disperse Red 82111406-74-54-5
Disperse Red 167113387-855

Source: Publicly available data sheets. Note that direct, side-by-side comparative studies with this compound are limited.

Performance on Other Textile Fibers

Cellulose Acetate: Similarly, specific performance data for this compound on cellulose acetate is scarce. Generally, the wet fastness of disperse dyes on secondary cellulose diacetate is inferior to that on the more hydrophobic cellulose triacetate.[4] The development of disperse dyes was initially for cellulose acetate, and they can provide a wide shade range with moderate fastness properties.[6]

Experimental Protocols

Accurate and reproducible performance evaluation of textile dyes relies on standardized testing methodologies. The following are summaries of the key experimental protocols for assessing the fastness properties of disperse dyes.

AATCC Test Method 61: Colorfastness to Laundering, Home and Commercial: Accelerated

This test method is designed to evaluate the colorfastness of textiles to laundering. A specimen of the textile, in contact with a multi-fiber test fabric, is laundered under controlled conditions of temperature, detergent, and abrasive action. The change in color of the specimen and the degree of staining on the adjacent fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

This method assesses the resistance of a material's color to the fading effects of light. A test specimen is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled environmental conditions. The change in color is evaluated by comparing the exposed sample with an unexposed portion of the same material using the AATCC Gray Scale for Color Change. The results are often reported in AATCC Fading Units (AFUs).

AATCC Test Method 117: Colorfastness to Dry Heat (Sublimation)

This test determines the resistance of a textile's color to dry heat, which is relevant for processes like ironing, pleating, and sublimation printing. A specimen of the textile is placed in contact with a specified white cloth and subjected to a specific temperature for a set duration in a heating device. The change in color of the specimen and the staining of the white cloth are then assessed.

Visualizing Experimental Workflows and Logical Relationships

To further elucidate the processes involved in textile dyeing and evaluation, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Fastness Testing cluster_eval Evaluation Fiber_Selection Fiber Selection (Polyester, Nylon, Acetate) Dye_Preparation Dye Bath Preparation (this compound) Fiber_Selection->Dye_Preparation Dyeing Dyeing (High Temperature/Carrier) Dye_Preparation->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Drying Drying Reduction_Clearing->Drying Wash_Fastness Wash Fastness (AATCC 61) Drying->Wash_Fastness Light_Fastness Light Fastness (AATCC 16) Drying->Light_Fastness Sublimation_Fastness Sublimation Fastness (AATCC 117) Drying->Sublimation_Fastness Data_Analysis Data Analysis & Comparison Wash_Fastness->Data_Analysis Light_Fastness->Data_Analysis Sublimation_Fastness->Data_Analysis

Experimental workflow for evaluating this compound.

Logical_Relationship cluster_fibers Textile Fibers cluster_performance Performance Attributes DR362 This compound Polyester Polyester DR362->Polyester Primary Application Nylon Nylon DR362->Nylon Potential Application Acetate Cellulose Acetate DR362->Acetate Potential Application Good_Fastness Good to Excellent Fastness Polyester->Good_Fastness Fair_Wash_Fastness Fair Wash Fastness Nylon->Fair_Wash_Fastness Moderate_Fastness Moderate Fastness Acetate->Moderate_Fastness

Performance relationship of this compound on different fibers.

References

Comparative Analysis of the Cytotoxicity and Genotoxicity of Disperse Red Dyes and Safer Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic and genotoxic profiles of disperse dyes, with a focus on Disperse Red 1 and Disperse Red 13 as surrogates for the broader class, in the absence of specific public data on Disperse Red 362. It further contrasts these with reactive dyes, a class of colorants often considered as alternatives in the textile industry. This document is intended to inform researchers and professionals in drug development and toxicology about the potential cellular hazards of these compounds and to provide standardized protocols for their evaluation.

Comparative Toxicological Data

The following tables summarize quantitative data from various studies on the cytotoxicity and genotoxicity of selected disperse and reactive dyes. Due to the limited availability of public data on this compound, Disperse Red 1 and Disperse Red 13 are presented as representative examples of monoazo disperse dyes.

Table 1: Comparative Cytotoxicity of Selected Textile Dyes

DyeDye ClassCell LineAssayEndpointEffective ConcentrationReference
Disperse Red 1Disperse (Azo)HepG2Annexin V/PIApoptosis/NecrosisNot significantly cytotoxic[1]
Disperse Red 13Disperse (Azo)HepG2Annexin V/PIApoptosis/NecrosisNot significantly cytotoxic[1]
Reactive Blue 2Reactive (Anthraquinone)HaCaTEMACytotoxicity1000 µg/mL[2]
Reactive Blue 19ReactiveHaCaTEMACytotoxicity500 and 1000 µg/mL[2]
Reactive Orange 16ReactiveHaCaTEMACytotoxicity1000 µg/mL[2]
Reactive Blue 19ReactiveHepaRGEMACytotoxicity1000 µg/mL[2]
Reactive Orange 16ReactiveHepaRGEMACytotoxicity1000 µg/mL[2]

Table 2: Comparative Genotoxicity of Selected Textile Dyes

DyeDye ClassTest SystemAssayResultRemarksReference
Disperse Red 1Disperse (Azo)Salmonella typhimuriumAmes TestPositiveInduces frame-shift mutations[1]
Disperse Red 13Disperse (Azo)Salmonella typhimuriumAmes TestPositiveMutagenicity decreased ~14-fold compared to Disperse Red 1[1]
Disperse Red 1Disperse (Azo)Human LymphocytesMicronucleus AssayPositiveIncreased frequency of micronuclei[3]
Disperse Red 1Disperse (Azo)HepG2 cellsMicronucleus AssayPositiveDose-dependent increase in micronuclei[3]
Disperse Red 1Disperse (Azo)Mouse Germ CellsDNA DamagePositiveIncreased DNA damage in testis cells at 100 and 500 mg/kg[4]
Disperse Red 1Disperse (Azo)Human Dermal EquivalentsComet AssayNon-genotoxic-[5]
Reactive Green 19Reactive (Azo)Human Dermal EquivalentsComet AssayGenotoxicDose-responsive manner[5]
Reactive Blue 2Reactive (Anthraquinone)Human Dermal EquivalentsComet AssayNon-genotoxic-[5]
Reactive Dyes (various)ReactiveHaCaT and HepaRG cellsMicronucleus AssayNot genotoxic-[2]

Discussion of Findings

The available data indicates that Disperse Red 1, a close structural analog of many other disperse red dyes, exhibits genotoxic potential in several test systems, including the Ames test and in vitro micronucleus assays with human cells.[1][3] It has also been shown to induce DNA damage in mammalian germ cells in vivo.[4] Interestingly, the genotoxicity of Disperse Red 13 was found to be significantly lower than that of Disperse Red 1 in the Ames test, suggesting that small modifications to the chemical structure can influence the toxicological profile.[1] Neither Disperse Red 1 nor Disperse Red 13 showed significant cytotoxicity in HepG2 cells.[1]

In contrast, the tested reactive dyes did not show genotoxic activity in the micronucleus assay with human keratinocyte and hepatic cell lines.[2] However, some reactive dyes did exhibit cytotoxicity at high concentrations in HaCaT and HepaRG cells.[2] It is important to note that the toxicological properties of dyes can be highly specific to the individual chemical structure, and also dependent on the experimental conditions and cell types used. For instance, Disperse Red 1 was found to be genotoxic in 2D cell cultures of human hepatoma cells (HepG2) but not in a 3D human dermal equivalent model.[5]

Alternatives to Disperse Red Dyes

Given the potential toxicological concerns associated with some disperse dyes, several alternatives are being explored and utilized in the textile industry:

  • Reactive Dyes : As indicated by the data, some reactive dyes may present a lower genotoxicity profile compared to certain disperse dyes. They form covalent bonds with fibers like cotton, leading to good wash fastness.[2][6]

  • Natural Dyes : Derived from plant, animal, and mineral sources, natural dyes are gaining popularity as a more sustainable option.[7][8] However, their use can be limited by factors such as color fastness, cost, and the need for mordants, some of which can be toxic.[7]

  • Biogenic Colorants : These are dyes produced through fermentation processes and represent a promising and sustainable alternative to synthetic dyes.[9]

  • Safer Synthetic Dyes : Efforts are ongoing to design and synthesize new dyes with improved safety profiles, minimizing the potential for hazardous breakdown products.[8]

Experimental Protocols

Detailed methodologies for key assays used in the assessment of cytotoxicity and genotoxicity are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be above 650 nm.[12]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail."[13]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[14]

  • Cell Lysis: Immerse the slides in a lysis buffer (containing detergent and high salt) to remove cell membranes and histones, leaving behind the nucleoid.[14]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[15]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.[15]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).[14]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software, typically by measuring the tail length and intensity.[13]

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both aneugenic (whole chromosome loss or gain) and clastogenic (chromosome breakage) effects of a test substance. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[16]

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes or a suitable cell line) and expose them to various concentrations of the test substance, along with positive and negative controls.[16]

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[17]

  • Cell Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides.[18]

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye.[16]

  • Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) for each concentration.[16][18]

  • Cytotoxicity Assessment: Concurrently assess cytotoxicity by determining the cytokinesis-block proliferation index (CBPI) or other measures of cell viability.[17]

Mandatory Visualizations

Cytotoxicity_Assay_Workflow start Start: Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with Disperse Dye / Alternative seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze Analyze Data: Calculate % Viability read_absorbance->analyze end End: Cytotoxicity Profile analyze->end

Genotoxicity_Assay_Workflow cluster_comet Comet Assay cluster_micronucleus Micronucleus Assay comet_start Treat Cells embed Embed Cells in Agarose lyse Lyse Cell Membranes unwind Unwind DNA (Alkaline) electrophoresis Electrophoresis stain_comet Stain DNA analyze_comet Analyze Comet Tails comet_end DNA Damage Assessment mn_start Treat Cells cyto_b Add Cytochalasin B harvest Harvest & Fix Cells stain_mn Stain Slides score_mn Score Micronuclei in Binucleated Cells mn_end Clastogenic/Aneugenic Potential

References

Comparative Guide to Analytical Methods for Disperse Red 362 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Disperse Red 362, a synthetic dye commonly used in the textile industry. The information is intended for researchers, scientists, and professionals in drug development and analytical sciences. This document synthesizes data from established analytical techniques for disperse dyes to provide a framework for method selection and validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of disperse dyes.[1][2] Spectrophotometric methods can also be employed for quantification, particularly for screening purposes.

FeatureHPLC-DADLC-MS/MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV-Vis absorbance.Separation by chromatography, detection by mass-to-charge ratio.[3]Measures absorbance of light at a specific wavelength.
Selectivity Moderate; co-eluting compounds can interfere.High; provides structural information for definitive identification.[4]Low; susceptible to interference from other absorbing compounds.
Sensitivity Good; suitable for routine analysis.Excellent; ideal for trace-level detection.[5]Moderate; generally less sensitive than chromatographic methods.[6]
Quantitative Performance Good linearity and precision for quantification.Superior linearity, precision, and accuracy.[5]Suitable for quantification but may have lower precision.[7]
Typical LOD ng/mL range (analyte dependent).[5]pg/mL to low ng/mL range.[5]µg/mL to ng/mL range.[6]
Typical LOQ ng/mL range (analyte dependent).[5]pg/mL to low ng/mL range.[5]µg/mL to ng/mL range.[6]
Sample Throughput Moderate.High, especially with UPLC systems.[8]High.
Instrumentation Cost Moderate.High.Low.
Primary Application Routine quality control, quantification of known analytes.Confirmatory analysis, identification of unknowns, trace analysis.[4]Rapid screening, quantification in simple matrices.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for disperse dye analysis and can be adapted and validated for this compound.

Sample Preparation: Extraction of this compound from Textile Samples

The extraction method is a critical step and is dependent on the fiber type.[1] For polyester fibers, which are commonly dyed with disperse dyes, the following protocol is a general guideline.

Materials:

  • Textile sample containing this compound

  • Methanol (HPLC grade)[5]

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)[5]

  • Glass vials

Procedure:

  • Accurately weigh approximately 1 gram of the textile sample and cut it into small pieces.[5]

  • Place the sample into a glass tube and add 20 mL of methanol.[5]

  • Sonicate the sample in an ultrasonic bath at 50°C for 30 minutes.[5]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[5]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean glass vial.[5]

  • The extract is now ready for analysis by HPLC-DAD or LC-MS/MS. For LC-MS/MS, an evaporation and reconstitution step in a suitable solvent may be necessary.[5]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B over the course of the run to elute the analyte. The specific gradient profile will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: The DAD should be set to monitor a wavelength range that includes the maximum absorbance of this compound. A specific wavelength for quantification should be chosen based on the dye's spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[5]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A fast gradient is typically used with UPLC systems.

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 5 µL.[8]

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for disperse dyes.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[8] The precursor ion (the protonated molecule [M+H]+ of this compound) and a specific product ion are monitored. These transitions need to be determined by infusing a standard solution of the dye.

  • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone gas flow should be optimized for maximum signal intensity.[8]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a textile sample.

analytical_workflow cluster_sample_prep Sample Preparation cluster_data Data Analysis sample Textile Sample extraction Solvent Extraction (e.g., Methanol, Sonication) sample->extraction filtration Filtration extraction->filtration hplc HPLC-DAD filtration->hplc Routine Analysis lcms LC-MS/MS filtration->lcms High Sensitivity/ Confirmatory Analysis quant Quantification hplc->quant lcms->quant confirm Confirmation lcms->confirm

Caption: Workflow for this compound Analysis.

References

A Comparative Performance Analysis of Disperse Red 362 and Disperse Red 60 in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing performance of two commercially significant disperse dyes, Disperse Red 362 and Disperse Red 60, on polyester substrates. The selection of an appropriate dye is critical in achieving desired coloristic properties and ensuring the end-product's durability. This document summarizes key performance indicators based on available experimental data and outlines standardized testing protocols for reproducible evaluation.

Chemical and Physical Characteristics

This compound , belonging to the benzopyran class, is characterized by its fluorescent pink shade. It is a high-energy disperse dye, indicating good sublimation fastness, making it suitable for high-temperature dyeing processes.

Disperse Red 60 is an anthraquinone-based dye that produces a bright, bluish-red color. While it exhibits good light fastness, it is known for its relatively poor sublimation resistance, which can be a limiting factor in applications requiring high thermal stability.[1]

Quantitative Performance Data

The following table summarizes the fastness properties of this compound and Disperse Red 60 on polyester fabric. The data is compiled from technical specifications and should be considered in the context of the standardized test methods cited.

Performance ParameterTest MethodThis compoundDisperse Red 60
Light Fastness AATCC / ISO5-6[2]6-7[1]
Washing Fastness (Fading) AATCC5[2]4-5[1]
Washing Fastness (Staining) AATCC5[2]4-5[1]
Perspiration Fastness (Fading) AATCC5[2]5[1]
Perspiration Fastness (Staining) AATCC5[2]5[1]
Sublimation (Dry Heat) Fastness (Fading) ISOHigh (Implied)4[1]
Sublimation (Dry Heat) Fastness (Staining) ISOHigh (Implied)2-3[1]
Ironing Fastness (Fading) AATCC5[2]5[1]
Ironing Fastness (Staining) AATCC5[2]4-5[1]

Performance Analysis

From the data, This compound demonstrates excellent all-around fastness properties, with particularly high ratings for washing, perspiration, and ironing fastness. Its classification as a high-energy dye suggests superior performance in processes involving heat setting.

Disperse Red 60 offers very good light fastness, surpassing that of this compound. However, its significantly lower sublimation fastness is a critical consideration. The staining during dry heat testing indicates a tendency for the dye to transfer to adjacent materials at elevated temperatures, making it less suitable for applications requiring high thermal stability.

Experimental Protocols

The following are generalized yet detailed methodologies for the application and evaluation of disperse dyes on polyester fabric, based on standard industry practices.

High-Temperature Exhaust Dyeing Protocol

This is a common method for dyeing polyester with disperse dyes.

  • Fabric Preparation: The polyester fabric is first scoured to remove any impurities, oils, or sizes that might impede dye uptake.

  • Dye Bath Preparation:

    • A dye bath is prepared with a liquor-to-goods ratio of 10:1.

    • The required amount of this compound or Disperse Red 60 is made into a paste with a dispersing agent (1:1 ratio) and a small amount of cold water. This paste is then diluted with warm water (40-50°C).

    • The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.

    • A leveling agent can be added to ensure uniform dye distribution.

  • Dyeing Process:

    • The prepared polyester fabric is introduced into the dye bath at approximately 60°C.

    • The temperature is raised to 125-135°C at a rate of 1-2°C per minute.

    • Dyeing is carried out at this temperature for 30-60 minutes.

    • The dye bath is then cooled to 70°C.

  • Reduction Clearing:

    • To remove unfixed dye from the fiber surface and improve wash fastness, a reduction clearing process is performed.

    • The dyed fabric is treated in a fresh bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 70-80°C for 15-20 minutes.

  • Final Steps: The fabric is rinsed thoroughly with hot and then cold water and finally dried.

Thermosol Dyeing Protocol

This continuous method is suitable for large-scale production.

  • Padding: The fabric is passed through a padding mangle containing the dye dispersion, a migration inhibitor, and a suitable thickener.

  • Drying: The padded fabric is dried at 100-120°C.

  • Thermosol Fixation: The dried fabric is then passed through a hot flue or over a series of heated cylinders at a temperature of 190-220°C for 60-90 seconds. This high temperature allows the dye to sublime and diffuse into the polyester fiber.

  • After-treatment: The fabric undergoes a reduction clearing process as described in the exhaust dyeing method to remove any unfixed dye.

Visualized Workflows

Polyester Dyeing Logical Workflow

PolyesterDyeingWorkflow Polyester Dyeing Logical Workflow cluster_prep Preparation Phase cluster_dyeing Dyeing Phase cluster_post Post-Treatment Phase Fabric Polyester Fabric Scouring Scouring (Removal of Impurities) Fabric->Scouring Dyeing_Process Dyeing (High Temperature/Thermosol) Scouring->Dyeing_Process Dye_Stock Dye Stock Preparation (Dye + Dispersing Agent) Dye_Bath Dye Bath Formulation (pH 4.5-5.5) Dye_Stock->Dye_Bath Dye_Bath->Dyeing_Process Reduction_Clearing Reduction Clearing (Removal of Surface Dye) Dyeing_Process->Reduction_Clearing Rinsing Rinsing Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying Dyed_Fabric Final Dyed Fabric Drying->Dyed_Fabric DyeEvaluation Experimental Evaluation Flowchart cluster_tests Fastness Testing start Start prep Prepare Dyed Polyester Samples (this compound & Disperse Red 60) start->prep light_fastness Light Fastness Test (Xenon Arc) prep->light_fastness wash_fastness Washing Fastness Test prep->wash_fastness sublimation_fastness Sublimation Fastness Test (Dry Heat) prep->sublimation_fastness perspiration_fastness Perspiration Fastness Test prep->perspiration_fastness data_analysis Data Analysis and Comparison (AATCC/ISO Grey Scales) light_fastness->data_analysis wash_fastness->data_analysis sublimation_fastness->data_analysis perspiration_fastness->data_analysis conclusion Conclusion on Performance data_analysis->conclusion

References

Comparative Biodegradation of Disperse Red 362 in Soil and Water Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the microbial degradation of Disperse Red 362 and its alternatives, presenting key experimental data and detailed protocols.

Introduction

This compound is a synthetic azo dye widely used in the textile industry for coloring polyester fibers. Due to its chemical stability and low water solubility, the dye and its degradation products can persist in the environment, posing potential risks to ecosystems. This guide provides a comparative analysis of the biodegradation of this compound in both soil and water, alongside alternative disperse dyes. The information presented is intended to assist researchers and professionals in drug development and environmental science in understanding the fate of these compounds and in developing effective bioremediation strategies.

Comparison of Biodegradation Performance

The biodegradation of disperse dyes is influenced by various factors, including the microbial species, environmental conditions (e.g., aerobic, anaerobic), and the presence of co-substrates. The following tables summarize the quantitative data from several studies on the biodegradation of Disperse Red dyes and common alternatives.

Table 1: Biodegradation of Disperse Red Dyes in Aqueous Environments

Dye NameMicroorganism(s)Initial ConcentrationEnvironmentKey ConditionsDegradation/Decolorization (%)TimeReference(s)
Disperse RedPseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, Citrobacter freundii50 mg/LAnoxic/Oxic (Sequential)Glucose (5% and 10%) as co-substrate98.47%94 hours (anaerobic) followed by aerobic cycles[1][2]
Disperse Red 3BAspergillus sp. XJ-2 and Chlorella sorokiniana XJK50 mg/LMicroaerophilicCo-culture system98.09%4 days[3][4]
Disperse Red 1Indigenous fungal strains (A. flavus, A. fumigatus, A. niger, A. terreus)100 mg/LAerobicGlucose (10 g/L), Ammonium sulphate (1.5 g/L), pH 7, 30-35°CNot specified-[5]
Disperse Red 167Paenochrobactrum glaciei50 mg/LAerobic-84%24 hours[6]
Disperse Red S3BD. dickinsii IEBL-1 (brown rot fungi)Not specifiedNot specifiedNot specified80%7 days[7]

Table 2: Biodegradation of Alternative Disperse Dyes in Aqueous Environments

Dye NameMicroorganism(s)Initial ConcentrationEnvironmentKey ConditionsDegradation/Decolorization (%)TimeReference(s)
Disperse Blue 79Mixed microbial culture100 mg/LAnaerobic/Aerobic (Sequential)->95% decolorization, 65% mineralization72 hours (anaerobic), 24 hours (aerobic)[8]
Disperse Orange 25Not specifiedNot specifiedNot specifiedLow biodegradability reported in standard testsLowNot specified

Note: Data for the biodegradation of this compound specifically in soil is limited in the reviewed literature. The study on the rhizosphere bacterial consortium utilized bacteria isolated from soil, suggesting their potential for soil-based bioremediation, although the experiments were conducted in a liquid medium.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of biodegradation research. Below are summaries of typical experimental protocols employed in the study of disperse dye biodegradation.

Protocol 1: Bacterial Consortium Degradation in a Sequential Anoxic/Oxic System (for Water)

This protocol is based on the study of a rhizosphere bacterial consortium for the degradation of a "Disperse Red" dye.[1][2]

  • Microorganism Preparation:

    • Isolate bacterial strains from rhizosphere soil of maize plants.

    • Identify isolates using standard microbiological and molecular techniques (e.g., Gram staining, biochemical tests, 16S rRNA gene sequencing).

    • Prepare a bacterial consortium by mixing equal volumes of overnight cultures of the selected strains (Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii).

  • Biodegradation Assay:

    • Use a fabricated two-chamber system for sequential anoxic and oxic treatment.

    • Prepare a mineral salt medium containing the disperse dye (e.g., 50 mg/L) and a carbon source (e.g., 5% or 10% glucose).

    • Inoculate the medium with the bacterial consortium.

    • Anoxic Phase: Incubate the setup under anaerobic conditions for a specified period (e.g., 94 hours).

    • Oxic Phase: Subsequently, aerate the medium to create aerobic conditions and continue incubation.

    • Monitor decolorization periodically by withdrawing samples, centrifuging to remove bacterial cells, and measuring the absorbance of the supernatant at the dye's maximum wavelength using a UV-Vis spectrophotometer.

    • Calculate the percentage of decolorization using the formula: ((Initial Absorbance - Final Absorbance) / Initial Absorbance) * 100.

Protocol 2: Fungal and Microalgal Co-culture Degradation (for Water)

This protocol is adapted from the study on the degradation of Disperse Red 3B by a fungal and microalgal consortium.[3][4]

  • Microorganism Preparation:

    • Cultivate the fungus (Aspergillus sp. XJ-2) and microalgae (Chlorella sorokiniana XJK) separately in appropriate culture media.

    • Prepare a co-culture by inoculating both microorganisms into the experimental medium.

  • Biodegradation Assay:

    • Prepare a suitable liquid medium containing the disperse dye (e.g., 50 mg/L).

    • Incubate the co-culture under controlled conditions (e.g., temperature, light for the microalgae) for a specified duration (e.g., 4 days).

    • Monitor decolorization as described in Protocol 1.

    • Additionally, analyze the degradation products using techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) to elucidate the degradation pathway.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for a biodegradation study and a simplified representation of the microbial degradation process.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Isolation & Screening of Microorganisms C Inoculum Preparation A->C B Culture Media Preparation D Biodegradation Assay Setup (Soil or Water Matrix) B->D C->D E Incubation under Controlled Conditions (pH, Temp, Aeration) D->E F Monitoring Decolorization (UV-Vis Spectrophotometry) E->F G Analysis of Degradation Products (HPLC, GC-MS, FTIR) F->G H Toxicity Assessment of Metabolites G->H

Caption: A typical experimental workflow for studying the biodegradation of textile dyes.

Degradation_Pathway DisperseRed Disperse Red Dye (Complex Aromatic Structure) Intermediates Aromatic Amines & Other Intermediates DisperseRed->Intermediates Biodegradation Microorganisms Microbial Consortium (Bacteria/Fungi) Enzymes Extracellular & Intracellular Enzymes (e.g., Azoreductase) Microorganisms->Enzymes produces Enzymes->Intermediates catalyzes cleavage of azo bonds Mineralization Mineralization (CO2, H2O, Biomass) Intermediates->Mineralization Further Degradation

References

Comparative Guide to the Allergic Potential and Skin Sensitization of Disperse Dyes, with a Focus on Disperse Red 362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the allergic potential and skin sensitization of disperse dyes, a class of synthetic colorants commonly used in the textile industry. While the primary focus is on Disperse Red 362, the available data for this specific dye is limited. Therefore, this guide leverages experimental data from other well-characterized disperse dyes to provide a comprehensive comparison and to highlight the methodologies used to assess skin sensitization.

Introduction to Disperse Dyes and Skin Sensitization

Disperse dyes are organic, water-insoluble colorants primarily used for dyeing synthetic fibers such as polyester and acetate. Due to their chemical properties, some disperse dyes are known to be haptens, small molecules that can elicit an immune response upon binding to skin proteins. This can lead to allergic contact dermatitis (ACD), a delayed-type hypersensitivity reaction. The process of skin sensitization is a complex immunological cascade, initiated by the covalent binding of the hapten to skin proteins, which is a key molecular initiating event.

Allergic Potential of Disperse Dyes: A Comparative Overview

Table 1: Comparative Skin Sensitization Potential of Various Disperse Dyes (LLNA Data)

Disperse DyeCAS NumberSpeciesVehicleEC3 Value (%)Sensitizer PotencyReference
This compound 158129-94-3--No data available --
Disperse Red 12872-52-8MouseDMSO3.0Moderate[1]
Disperse Red 173179-89-3Mouse->10Weak/Non-sensitizer-
Disperse Blue 10668516-81-4Mouse-0.01Strong[2]
Disperse Blue 12461951-51-7MouseDMSO0.003Strong[1]
Disperse Yellow 32832-40-8MouseDMSO30Very Weak[1]
Disperse Orange 3730-40-5MouseDMSO>30Very Weak[1]
Disperse Orange 3713301-61-6MouseDMSO10Weak[1]

Note: The classification of sensitizer potency (Strong, Moderate, Weak, Very Weak) is based on the EC3 values as proposed in the literature.

In Vitro Assessment of Skin Sensitization

In recent years, there has been a significant shift towards in vitro and in chemico methods for assessing skin sensitization to reduce reliance on animal testing. These methods, often based on the Adverse Outcome Pathway (AOP) for skin sensitization, evaluate key events in the sensitization process.

Table 2: Overview of Key In Vitro/In Chemico Test Methods for Skin Sensitization

Test MethodOECD Test GuidelineKey Event in AOPPrinciple
Direct Peptide Reactivity Assay (DPRA) OECD 442CMolecular Initiating Event: Covalent binding to proteinsMeasures the reactivity of a chemical with synthetic peptides containing cysteine and lysine as a model for protein binding.[3][4][5]
KeratinoSens™ / LuSens OECD 442DKey Event 2: Keratinocyte activationUses a reporter gene assay in human keratinocytes to measure the activation of the Keap1-Nrf2-ARE antioxidant response element pathway.
human Cell Line Activation Test (h-CLAT) OECD 442EKey Event 3: Dendritic cell activationMeasures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) as indicators of dendritic cell activation.[6][7][8]

While specific DPRA or h-CLAT data for this compound are not available, a study investigating various azobenzene disperse dyes using the DPRA demonstrated that these dyes can react covalently with nucleophilic proteins, suggesting they may function as skin sensitizers.[9]

Experimental Protocols

Detailed methodologies for the key experimental assays are crucial for the reproducibility and interpretation of results.

Murine Local Lymph Node Assay (LLNA) - Based on OECD Test Guideline 429

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of a test substance.[10][11][12]

Experimental Workflow:

LLNA_Workflow cluster_protocol LLNA Protocol start Animal Acclimatization (CBA/J mice, 8-12 weeks old) dosing Topical Application to Ears (Days 1, 2, 3) 25 µL of test substance or vehicle start->dosing proliferation_labeling Intravenous Injection (Day 6) ³H-methyl thymidine dosing->proliferation_labeling termination Euthanasia & Lymph Node Excision (5 hours post-injection) proliferation_labeling->termination processing Lymph Node Cell Suspension termination->processing measurement Scintillation Counting (Disintegrations Per Minute - DPM) processing->measurement analysis Calculation of Stimulation Index (SI) SI = Mean DPM of test group / Mean DPM of vehicle control measurement->analysis end Positive if SI ≥ 3 analysis->end

Figure 1: Experimental workflow for the murine Local Lymph Node Assay (LLNA).

Direct Peptide Reactivity Assay (DPRA) - Based on OECD Test Guideline 442C

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with a test chemical.[3][4][13]

Experimental Workflow:

DPRA_Workflow cluster_protocol DPRA Protocol start Prepare Solutions (Test chemical, Cysteine & Lysine peptides) incubation Incubate Test Chemical with Peptides (24 hours at 25°C) start->incubation analysis HPLC-UV Analysis (Quantify remaining peptide concentration) incubation->analysis calculation Calculate Percent Peptide Depletion analysis->calculation classification Classify Reactivity (Minimal, Low, Moderate, High) calculation->classification end Predict Sensitization Potential classification->end

Figure 2: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

Human Cell Line Activation Test (h-CLAT) - Based on OECD Test Guideline 442E

The h-CLAT is an in vitro assay that measures the expression of CD86 and CD54 on the surface of THP-1 cells, a human monocytic leukemia cell line, as a surrogate for dendritic cell activation.[6][7][8]

Experimental Workflow:

hCLAT_Workflow cluster_protocol h-CLAT Protocol start Culture THP-1 Cells exposure Expose Cells to Test Chemical (24 hours) start->exposure staining Stain Cells with Fluorescent Antibodies (anti-CD86 and anti-CD54) exposure->staining analysis Flow Cytometry Analysis (Quantify marker expression) staining->analysis calculation Calculate Relative Fluorescence Intensity (RFI) analysis->calculation end Positive if RFI crosses threshold calculation->end

Figure 3: Experimental workflow for the human Cell Line Activation Test (h-CLAT).

Signaling Pathway in Skin Sensitization

The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the sequence of events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.

AOP_Skin_Sensitization cluster_aop Adverse Outcome Pathway for Skin Sensitization mie Molecular Initiating Event (MIE) Hapten binds to skin proteins ke1 Key Event 1 Keratinocyte Activation & Cytokine Release mie->ke1 ke2 Key Event 2 Dendritic Cell Activation & Migration ke1->ke2 ke3 Key Event 3 T-cell Priming & Proliferation in Lymph Node ke2->ke3 ao Adverse Outcome Allergic Contact Dermatitis ke3->ao

Figure 4: Simplified Adverse Outcome Pathway for skin sensitization.

Conclusion and Future Directions

The available evidence strongly suggests that a number of disperse dyes possess skin sensitizing properties. While quantitative data for this compound is currently lacking, the methodologies and comparative data presented in this guide provide a robust framework for its future assessment. The use of integrated approaches, combining in chemico and in vitro methods, is a promising strategy for the hazard identification and characterization of potential skin sensitizers, including disperse dyes. Further research is warranted to generate specific data for this compound to accurately determine its allergic potential and ensure its safe use in consumer products.

References

A Comparative Guide to the Cost-Effectiveness of Disperse Red 362 in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Disperse Red 362 with alternative red disperse dyes for industrial applications, with a focus on the textile industry. The following sections detail the performance characteristics, cost-effectiveness, and experimental protocols relevant to selecting the appropriate dye for polyester and its blended fabrics.

Comparative Performance Data

The selection of a disperse dye is a critical decision that impacts not only the aesthetic qualities of the final product but also the efficiency and cost of the manufacturing process. This section provides a comparative analysis of this compound and two common alternatives: Disperse Red 167 and Disperse Red 73. The data presented is based on standardized testing methodologies to ensure comparability.

Performance MetricThis compoundDisperse Red 167Disperse Red 73Test Method
Light Fastness 5-67-8GoodAATCC Test Method 16.3
Washing Fastness 55GoodAATCC Test Method 61
Sublimation Fastness 55GoodAATCC Test Method 117
Appearance Purple-black powder[1]Deep red powder[2]Dark red powder[3]Visual Inspection
Solubility Soluble in acetone, alcohol; insoluble in water.Soluble in ethanol, acetone, benzene.[3]Soluble in ethanol, acetone, benzene.[3]Solvent Solubility Test
Primary Application Dyeing and printing of polyester and its blended fabrics.[1][4]High-temperature dyeing of polyester.[2][5]Dyeing of polyester and its blends, suitable for various dyeing methods.[3][6]Application Analysis

Note: Fastness ratings are typically on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better performance. "Good" indicates a generally acceptable level of fastness for most applications.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the dye. It encompasses the dye's efficiency, the required processing conditions, and the longevity of the coloration.

  • Dyeing Efficiency: The amount of dye required to achieve a specific color depth is a critical factor. A dye with a higher color yield will be more cost-effective, even if its price per kilogram is higher. The molecular structure of a dye, such as the extended conjugation in the chromophore system of Disperse Red 73, can contribute to a higher color strength, potentially reducing the amount of dye needed.[7]

  • Energy Consumption: The optimal dyeing temperature for this compound and its alternatives influences energy costs. High-temperature dyes like Disperse Red 167 require more energy during the dyeing process.[2][5]

  • Fastness Properties: Superior fastness properties, such as high light and washing fastness, contribute to the long-term value of the end product, reducing the likelihood of returns or complaints due to color fading. Disperse Red 167 exhibits excellent light fastness.[2]

  • Process Compatibility: The suitability of a dye for various dyeing methods (e.g., high-temperature, carrier, or thermosol dyeing) can impact operational costs and efficiency. Disperse Red 73 is noted for its suitability for various dyeing methods.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison of disperse dyes.

Light Fastness Testing (AATCC Test Method 16.3)

Principle: This method evaluates the resistance of the dyed material to the fading effects of light.

Procedure:

  • Dyed specimens are exposed to a light source (e.g., Xenon Arc lamp) under controlled temperature and humidity conditions.

  • A set of Blue Wool standards with known lightfastness ratings are exposed simultaneously.

  • The degree of fading of the specimen is compared to the fading of the Blue Wool standards.

  • The lightfastness rating is assigned based on the Blue Wool standard that shows a similar degree of fading.

Washing Fastness Testing (AATCC Test Method 61)

Principle: This test assesses the color loss and staining of a dyed fabric during simulated home laundering.

Procedure:

  • A specimen of the dyed fabric is stitched together with a multifiber test fabric (containing strips of different fibers like cotton, nylon, polyester, etc.).

  • The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls.

  • The container is agitated in a laundering machine at a specified temperature and for a set duration.

  • After washing, the specimen is rinsed and dried.

  • The color change of the dyed specimen and the degree of staining on each fiber of the multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

Sublimation Fastness Testing (AATCC Test Method 117)

Principle: This method determines the resistance of the dyed fabric to color transfer onto an adjacent undyed fabric when subjected to heat.

Procedure:

  • A dyed specimen is placed in contact with an undyed white fabric (of the same fiber type).

  • The composite specimen is placed in a heat-setting apparatus at a specified temperature (e.g., 180°C, 210°C) for a set time (e.g., 30 seconds).

  • After heating, the specimen is removed and allowed to cool.

  • The degree of staining on the undyed fabric is assessed using the Gray Scale for Staining.

Visualizing the Dye Selection Process

To aid in the decision-making process for selecting a suitable disperse dye, the following diagrams illustrate a general workflow for polyester dyeing and a logical approach to dye selection.

Dyeing_Workflow A Fabric Preparation (Scouring & Pre-setting) B Dye Bath Preparation (Dye, Dispersing Agent, pH Control) A->B C Dyeing Process (High Temperature / Carrier) B->C D Reduction Clearing (Removal of Surface Dye) C->D E Post-Treatment (Washing & Drying) D->E F Quality Control (Color & Fastness Testing) E->F

A generalized workflow for dyeing polyester fabric with disperse dyes.

Dye_Selection_Logic rect_node rect_node Start Start: Define Application Requirements Lightfastness High Lightfastness Required? Start->Lightfastness Washfastness Excellent Washfastness Needed? Lightfastness->Washfastness No DR167 Consider Disperse Red 167 Lightfastness->DR167 Yes Cost Primary Concern: Cost per Unit? Washfastness->Cost No DR362 Evaluate This compound Washfastness->DR362 Yes Efficiency Focus on Dyeing Efficiency? Cost->Efficiency No DR73 Investigate Disperse Red 73 Cost->DR73 Yes Efficiency->DR73 Yes Final_Choice Final Dye Selection Efficiency->Final_Choice No DR167->Final_Choice DR362->Final_Choice DR73->Final_Choice

A logical decision-making process for selecting a disperse red dye.

References

Safety Operating Guide

Proper Disposal of Disperse Red 362: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Disperse Red 362, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is a synthetic dye primarily used for coloring polyester and other synthetic fibers. Due to its chemical properties and potential environmental impact, proper disposal is not just a matter of good laboratory practice but a legal and ethical responsibility. Improper disposal can lead to contamination of water sources, harming aquatic life and disrupting ecosystems.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, all personnel must be familiar with the Safety Data Sheet (SDS) for this compound or products containing it.

Personal Protective Equipment (PPE): All personnel handling this compound, in solid or solution form, must wear the following:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.

  • Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a lab coat or impervious clothing.

  • Respiratory Protection: When handling the powder form or if aerosols may be generated, a particle filter mask or a full-face respirator should be used to prevent inhalation.

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.

Storage: this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from heat, moisture, strong acids, strong bases, and strong oxidizing agents.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill TypeContainment and Cleanup Procedure
Solid Spill Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.
Liquid Spill Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Wearing appropriate PPE, carefully collect the contaminated absorbent material into a labeled hazardous waste container.

Following the collection of spilled material, the spill area should be decontaminated with soap and water. All cleaning materials, including contaminated wipes and absorbent pads, must be collected and disposed of as hazardous waste.

Disposal Procedures for this compound Waste

This compound and materials contaminated with it are to be treated as hazardous waste. Do not discharge this compound waste into drains or the environment.

Step 1: Waste Segregation and Collection

All waste streams containing this compound must be segregated from other laboratory waste.

  • Solid Waste: This includes expired dye powder, contaminated PPE (gloves, weigh boats, etc.), and any materials used to clean up spills.

    • Procedure: Carefully collect all solid waste, avoiding the creation of dust. Place all solid waste into a clearly labeled, sealable, and chemically compatible container. The container must be marked as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound").

  • Liquid Waste: This includes spent dye solutions and contaminated rinsing water.

    • Procedure: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container must be labeled as "Hazardous Waste" and include the full chemical name ("Liquid Waste: this compound solution") and an estimate of the concentration and volume.

Step 2: On-site Treatment (if applicable and permitted)

For larger quantities of liquid waste, on-site pre-treatment may be an option to reduce the volume of hazardous waste, subject to local regulations and the capabilities of the facility. A common method is coagulation and flocculation. This procedure should only be carried out by trained personnel in a controlled environment.

Experimental Protocol for Coagulation-Flocculation of Disperse Dye Wastewater:

  • Sample Preparation: Take a representative sample of the this compound wastewater in a beaker.

  • pH Adjustment: Adjust the pH of the wastewater to the optimal range for the chosen coagulant (e.g., using dilute solutions of sulfuric acid or sodium hydroxide). This often falls in the acidic range for many common coagulants.

  • Coagulant Addition: Add a predetermined amount of a coagulant, such as aluminum sulfate (alum) or ferric chloride, to the wastewater while stirring rapidly.

  • Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure thorough distribution of the coagulant.

  • Flocculant Addition and Slow Mix: Reduce the stirring speed and add a flocculant (e.g., a polyacrylamide-based polymer) to aid in the formation of larger particles (flocs). Continue slow mixing for 15-20 minutes.

  • Sedimentation: Turn off the stirrer and allow the flocs to settle to the bottom of the beaker for at least 30 minutes, or until the supernatant is clear.

  • Separation: Carefully decant the clear supernatant. The remaining sludge, containing the concentrated dye, is collected as hazardous waste.

ParameterTypical Value
Coagulant Dosage 50 - 200 mg/L (highly dependent on dye concentration)
Optimal pH 4.0 - 6.0
Rapid Mix Speed 100 - 150 rpm
Slow Mix Speed 20 - 40 rpm
Settling Time 30 - 60 minutes
Step 3: Storage and Disposal

Sealed and labeled hazardous waste containers should be stored in a designated satellite accumulation area. Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

Logical Workflow for this compound Disposal

Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_treatment On-site Pre-treatment (Optional) cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated PPE, Powder) Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste (Dye Solutions, Rinsates) Collect_Liquid Collect in Labeled Hazardous Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Area Collect_Solid->Store_Waste Treat_Liquid Coagulation/ Flocculation Collect_Liquid->Treat_Liquid If applicable Collect_Liquid->Store_Waste Directly Separate Separate Sludge and Supernatant Treat_Liquid->Separate Separate->Store_Waste Sludge Dispose Dispose via Licensed Hazardous Waste Vendor Store_Waste->Dispose

Caption: Logical workflow for the proper disposal of this compound waste.

Signaling Pathway of Environmental Harm from Improper Disposal

Caption: Pathway of environmental harm from improper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.